(4-Formyl-2-methoxy-phenoxy)-acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-formyl-2-methoxyphenoxy)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-10-6-8(7-12)2-3-9(10)14-5-4-11/h2-3,6-7H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUGKRVLMXDQKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364703 | |
| Record name | (4-Formyl-2-methoxyphenoxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
342592-62-5 | |
| Record name | (4-Formyl-2-methoxyphenoxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4-Formyl-2-methoxy-phenoxy)-acetonitrile chemical structure
An In-Depth Technical Guide to (4-Formyl-2-methoxy-phenoxy)-acetonitrile: Synthesis, Characterization, and Applications
Executive Summary
(4-Formyl-2-methoxy-phenoxy)-acetonitrile is a synthetically valuable derivative of vanillin, a well-established privileged scaffold in medicinal chemistry.[1][2] Vanillin's core structure, featuring aldehyde, hydroxyl, and ether groups, provides multiple reactive sites, making it an excellent starting point for creating diverse molecular architectures with significant biological potential.[3] This guide provides a comprehensive technical overview of (4-Formyl-2-methoxy-phenoxy)-acetonitrile, CAS 342592-62-5, designed for researchers and drug development professionals.[4] We will explore its structural and physicochemical properties, detail a robust synthetic protocol grounded in Williamson ether synthesis, outline methods for its analytical characterization, and discuss its potential applications as a versatile intermediate in the development of novel therapeutic agents.
The Vanillin Scaffold: A Foundation for Drug Discovery
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is more than a simple flavoring agent; it is a bioactive, non-toxic compound that has garnered significant attention in medicinal chemistry.[2] Its derivatives have been investigated for a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[3][5][6] The therapeutic potential of these derivatives is intrinsically linked to their chemical structure, where modifications to the phenolic hydroxyl or aldehyde groups can profoundly influence their interaction with biological targets.[1][2]
(4-Formyl-2-methoxy-phenoxy)-acetonitrile is a direct modification of the vanillin scaffold, where the acidic phenolic proton is replaced by a cyanomethyl ether group. This transformation serves two primary purposes in a drug discovery context:
-
Masking the Phenolic Hydroxyl: The free hydroxyl group can be a liability for metabolic instability (e.g., glucuronidation). Etherification blocks this pathway, potentially improving the compound's pharmacokinetic profile.
-
Introducing a Versatile Functional Group: The nitrile moiety is a valuable functional group. It is a bioisostere for other groups, can participate in hydrogen bonding, and serves as a synthetic handle for conversion into amines, carboxylic acids, or various heterocycles, enabling the creation of extensive compound libraries.
Physicochemical and Structural Properties
The structural integrity and physicochemical properties of (4-Formyl-2-methoxy-phenoxy)-acetonitrile are fundamental to its application. The molecule's key features are the electron-withdrawing aldehyde and nitrile groups, the electron-donating methoxy group, and the aromatic ring system.
| Property | Value | Source |
| IUPAC Name | 2-(4-formyl-2-methoxyphenoxy)acetonitrile | PubChem[7] |
| CAS Number | 342592-62-5 | Santa Cruz Biotechnology[4] |
| Molecular Formula | C₁₀H₉NO₃ | PubChem[7] |
| Molecular Weight | 191.18 g/mol | PubChem[7] |
| XLogP3 | 1.1 | PubChem[7] |
| Hydrogen Bond Donors | 0 | PubChem[7] |
| Hydrogen Bond Acceptors | 4 | PubChem[7] |
These computed properties suggest a molecule with moderate lipophilicity and multiple sites for polar interactions, characteristics often sought in drug candidates.
Synthesis and Mechanistic Insights
The most efficient and widely adopted method for preparing aryl cyanomethyl ethers is the Williamson ether synthesis.[8] This choice is predicated on its reliability, high yields, and the ready availability of starting materials. The core of the reaction is a nucleophilic substitution (SN2) where a phenoxide ion attacks an alkyl halide.
Synthetic Workflow
The synthesis begins with the deprotonation of the phenolic hydroxyl group of vanillin using a mild base, such as potassium carbonate (K₂CO₃), to form the potassium vanillinate salt. This nucleophilic phenoxide then attacks the electrophilic carbon of 2-chloroacetonitrile. Acetonitrile is an ideal solvent for this reaction, as it is a polar aprotic solvent that can solubilize the reactants and facilitate the SN2 mechanism while also being relatively inert.[9][10]
Caption: Synthetic workflow for (4-Formyl-2-methoxy-phenoxy)-acetonitrile.
Detailed Experimental Protocol
Disclaimer: This protocol is intended for use by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn, and all procedures should be conducted within a certified fume hood.
Materials:
-
Vanillin (1.0 eq)
-
2-Chloroacetonitrile (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add vanillin (1.0 eq) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.0 eq) to the suspension. The base is used in excess to ensure complete deprotonation of the phenol.
-
Add 2-chloroacetonitrile (1.2 eq) to the reaction mixture. The slight excess ensures the consumption of the vanillin starting material.
-
Heat the mixture to reflux (approx. 80-85°C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the vanillin spot is consumed (typically 4-6 hours).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KCl).
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Dissolve the crude residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water (2x) and brine (1x) to remove any remaining inorganic impurities and residual solvent.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid/oil via flash column chromatography on silica gel, using an ethyl acetate/hexane gradient to afford the pure (4-Formyl-2-methoxy-phenoxy)-acetonitrile.
Spectroscopic Characterization
Structural confirmation and purity assessment are critical. The following data represent expected values based on the compound's structure.
| Analysis | Expected Observations |
| ¹H NMR | δ ~9.9 ppm (s, 1H, -CHO), δ ~7.5 ppm (m, 2H, Ar-H), δ ~7.1 ppm (d, 1H, Ar-H), δ ~4.9 ppm (s, 2H, -O-CH₂-CN), δ ~3.9 ppm (s, 3H, -OCH₃) |
| ¹³C NMR | δ ~191 ppm (C=O), δ ~152, 150, 130, 125, 115, 112 ppm (Ar-C), δ ~116 ppm (-CN), δ ~56 ppm (-OCH₃), δ ~55 ppm (-O-CH₂-CN) |
| FT-IR (cm⁻¹) | ~2250 (C≡N stretch), ~1685 (C=O aldehyde stretch), ~1270, 1030 (C-O ether stretch), ~2850, 2750 (C-H aldehyde stretch) |
| HRMS (ESI+) | m/z calculated for C₁₀H₁₀NO₃ [M+H]⁺: 192.0655; Found: 192.065x |
Applications in Drug Discovery and Chemical Biology
(4-Formyl-2-methoxy-phenoxy)-acetonitrile is not typically an end-product but rather a strategic intermediate for creating more complex and potent bioactive molecules.
A Platform for Derivatization
The aldehyde and nitrile functional groups are ripe for chemical elaboration:
-
Aldehyde Modifications: Can be converted into Schiff bases (imines) by reacting with primary amines, a common strategy for generating compounds with antimicrobial or anticancer activity.[2] It can also be reduced to an alcohol or oxidized to a carboxylic acid to modulate polarity and interaction potential.
-
Nitrile Modifications: Can be hydrolyzed to a carboxylic acid or primary amide, or reduced to a primary amine. These transformations open up pathways to peptides, amides, and other scaffolds.
Potential as an Intermediate for Bioactive Agents
Given the known biological profile of vanillin derivatives, this compound is a promising precursor for agents targeting a variety of diseases. For instance, many acetylcholinesterase (AChE) inhibitors, relevant for Alzheimer's disease, feature scaffolds that could be accessed from this intermediate.[2]
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- 9. Advances in the Application of Acetonitrile in Organic Synthesis since 2018 | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
(4-Formyl-2-methoxy-phenoxy)-acetonitrile physical properties
An In-depth Technical Guide to (4-Formyl-2-methoxy-phenoxy)-acetonitrile
Abstract
This technical guide provides a comprehensive overview of (4-Formyl-2-methoxy-phenoxy)-acetonitrile, a key synthetic intermediate derived from vanillin. Vanillin and its derivatives are privileged scaffolds in medicinal chemistry, recognized for their broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's physical properties, a robust synthesis protocol, characterization data, and its applications as a versatile building block in the design of novel therapeutic agents.
Core Chemical and Physical Properties
(4-Formyl-2-methoxy-phenoxy)-acetonitrile, with CAS Number 342592-62-5, is a crystalline solid at room temperature.[4] Its structure incorporates the key functional groups of vanillin—aldehyde, ether, and a methoxy-substituted benzene ring—while adding a reactive nitrile moiety.[1][2] This combination makes it a valuable precursor for further chemical modifications. The fundamental properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-(4-formyl-2-methoxyphenoxy)acetonitrile | [5] |
| CAS Number | 342592-62-5 | [4][5] |
| Molecular Formula | C₁₀H₉NO₃ | [4][5] |
| Molecular Weight | 191.18 g/mol | [4][5] |
| Appearance | White to off-white crystalline solid (typical) | Inferred from related compounds |
| Melting Point | Not explicitly reported; expected to be >100 °C | N/A |
| Boiling Point | Not reported | N/A |
| Solubility | Soluble in common organic solvents (DMSO, DMF, Chloroform, Ethyl Acetate); limited solubility in water | Inferred from structure |
| XLogP3 | 1.1 | [5] |
Synthesis and Purification: A Validated Protocol
The most efficient and common method for preparing (4-Formyl-2-methoxy-phenoxy)-acetonitrile is via a Williamson ether synthesis. This classic nucleophilic substitution reaction involves the deprotonation of the phenolic hydroxyl group of vanillin to form a potent nucleophile, which then attacks an electrophilic haloacetonitrile.
Causality of Experimental Design:
-
Starting Material: Vanillin (4-hydroxy-3-methoxybenzaldehyde) is selected as it is an inexpensive, readily available, and bio-renewable platform chemical.[1][2]
-
Reagent: Chloroacetonitrile (or bromoacetonitrile) provides the cyanomethyl group. It is highly reactive due to the electron-withdrawing nature of the nitrile.
-
Base: Anhydrous potassium carbonate (K₂CO₃) is the base of choice. It is sufficiently strong to deprotonate the phenol but mild enough to prevent side reactions, such as hydrolysis of the nitrile or Cannizzaro reaction of the aldehyde. Its insolubility in acetonitrile facilitates easy removal by filtration post-reaction.
-
Solvent: Acetonitrile or Dimethylformamide (DMF) are ideal polar aprotic solvents. They effectively dissolve the reagents and facilitate the Sₙ2 reaction mechanism without interfering with the nucleophile.
-
Purification: The protocol employs a standard aqueous work-up to remove inorganic salts, followed by recrystallization to yield a highly pure product.
Experimental Workflow Diagram
Caption: Williamson ether synthesis workflow for (4-Formyl-2-methoxy-phenoxy)-acetonitrile.
Step-by-Step Methodology
-
Reaction Setup: To a stirred solution of vanillin (1.0 eq) in anhydrous acetonitrile (10 mL per gram of vanillin), add anhydrous potassium carbonate (1.5 eq).
-
Reagent Addition: Add chloroacetonitrile (1.2 eq) dropwise to the suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 80-82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 Ethyl Acetate/Hexane eluent system.
-
Isolation: After completion, cool the reaction mixture to room temperature. Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: Dissolve the resulting crude residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with deionized water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or isopropanol, to afford pure (4-Formyl-2-methoxy-phenoxy)-acetonitrile as a crystalline solid.
Spectroscopic Characterization
Validation of the synthesized product is critical. The following data are characteristic of the target compound.
-
¹H NMR (in CDCl₃, 400 MHz):
-
δ ~9.85 ppm (s, 1H): Aldehydic proton (-CHO).
-
δ ~7.40-7.50 ppm (m, 2H): Aromatic protons ortho and meta to the aldehyde group.
-
δ ~7.00 ppm (d, 1H): Aromatic proton ortho to the ether linkage.
-
δ ~4.80 ppm (s, 2H): Methylene protons of the acetonitrile group (-O-CH₂-CN).
-
δ ~3.90 ppm (s, 3H): Methoxyl protons (-OCH₃).
-
-
¹³C NMR (in CDCl₃, 100 MHz): Expected peaks around δ 191 (aldehyde C=O), 153, 150, 130, 125, 115, 112 (aromatic carbons), 116 (nitrile C≡N), 56 (methoxy -OCH₃), 55 (methylene -OCH₂).
-
FT-IR (KBr, cm⁻¹):
-
~2250 cm⁻¹: Characteristic sharp peak for the nitrile (C≡N) stretch.
-
~1685 cm⁻¹: Strong carbonyl (C=O) stretch of the aromatic aldehyde.
-
~1270 cm⁻¹ and ~1030 cm⁻¹: Aryl ether (C-O) stretches.
-
-
Mass Spectrometry (ESI+): m/z = 192.06 [M+H]⁺, 214.04 [M+Na]⁺.
Applications in Research and Drug Development
(4-Formyl-2-methoxy-phenoxy)-acetonitrile is not typically an end-product but rather a strategic intermediate. Its value lies in the orthogonal reactivity of its aldehyde and nitrile functional groups, allowing for selective downstream modifications.
Role as a Synthetic Intermediate: The compound serves as a key building block derived from vanillin, a well-known natural product scaffold used in drug design.[2] The functional groups on the vanillin ring (aldehyde, hydroxyl, ether) allow for extensive modifications to generate derivatives with enhanced pharmacological activities.[1] For instance, vanillin derivatives have been explored for their anticancer, anti-inflammatory, and antimicrobial properties.[3]
Therapeutic Potential of Related Structures: This molecule can be considered an analog of apocynin (4-hydroxy-3-methoxyacetophenone), a natural compound known for its anti-inflammatory and antioxidant effects, primarily through the inhibition of NADPH oxidase.[6][7] Research into apocynin analogs aims to improve potency and bioavailability.[8][9] The synthesis of derivatives from (4-Formyl-2-methoxy-phenoxy)-acetonitrile allows for the exploration of structure-activity relationships (SAR) in this chemical space.[8]
Conceptual Link to Drug Discovery
Caption: Role of the title compound as a bridge between natural scaffolds and therapeutic applications.
Safety and Handling
As a research chemical, (4-Formyl-2-methoxy-phenoxy)-acetonitrile should be handled with appropriate care in a laboratory setting. While a specific Safety Data Sheet (SDS) is not widely available, precautions can be established based on its functional groups (aromatic aldehyde, nitrile).
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[10][11]
-
Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[10][12] Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[11][12]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]
-
Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for chemical waste disposal.[12]
-
Toxicity: While specific toxicity data is lacking, organic nitriles can be harmful if swallowed, inhaled, or absorbed through the skin. Treat with caution as a potentially hazardous substance.
References
-
Title: Synthesis and biological evaluations of novel apocynin analogues Source: PubMed URL: [Link]
-
Title: Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity Source: ACS Omega URL: [Link]
-
Title: Vanillin Derivatives in Drug Design: Structure-Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity Source: PubMed URL: [Link]
-
Title: Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Therapeutic aspects of biologically potent vanillin derivatives: A critical review Source: R Discovery URL: [Link]
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Title: (4-Formyl-2-methoxyphenoxy)acetonitrile | C10H9NO3 Source: PubChem URL: [Link]
-
Title: Structures of the synthesized apocynin derivatives. Source: ResearchGate URL: [Link]
-
Title: Synthesis and Evaluations of Novel Apocynin Derivatives as Anti-Glioma Agents Source: PMC - PubMed Central URL: [Link]
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Title: Synthesis of Diapocynin | Request PDF Source: ResearchGate URL: [Link]
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Title: Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits Source: MDPI URL: [Link]
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Title: Therapeutic aspects of biologically potent vanillin derivatives: A critical review Source: Innovare Academic Sciences URL: [Link]
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Title: Apocynin: Molecular Aptitudes Source: PMC - PubMed Central URL: [Link]
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Title: Acetonitrile, (4-formyl-3-methoxyphenoxy)- Source: LookChem URL: [Link]
- Title: Process for the preparation of hydroxyphenylacetonitriles Source: Google Patents URL
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Title: para Methoxy phenyl aceto nitrile - Technical Data Sheet Source: Atul Ltd URL: [Link]
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Title: 4-METHOXYPHENYL ACETONITRILE - SAFETY DATA SHEET Source: S D Fine-Chem Limited URL: [Link]
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A Comprehensive Technical Guide to 2-(4-Formyl-2-methoxyphenoxy)acetonitrile: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Formyl-2-methoxyphenoxy)acetonitrile, a derivative of the naturally occurring compound vanillin, is a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique trifunctional structure, featuring an aldehyde, a methoxy-substituted phenol ether, and a nitrile group, offers a versatile scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides an in-depth analysis of its chemical identity, a detailed representative synthesis protocol, and an exploration of its potential applications in drug discovery, drawing upon the known bioactivities of structurally related compounds.
Chemical Identity and Properties
IUPAC Name and Synonyms
The unequivocally correct IUPAC name for this compound is 2-(4-formyl-2-methoxyphenoxy)acetonitrile [1].
This compound is also known by several synonyms, which are frequently encountered in chemical databases and commercial listings:
-
(4-Formyl-2-methoxy-phenoxy)-acetonitrile[2]
-
(4-formyl-2-methoxyphenoxy)acetonitrile
-
MFCD01038240
Chemical Structure and Properties
The molecular structure of 2-(4-formyl-2-methoxyphenoxy)acetonitrile is characterized by a central benzene ring substituted with a formyl group, a methoxy group, and an acetonitrile ether linkage.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃ | [2] |
| Molecular Weight | 191.18 g/mol | [2] |
| CAS Number | 342592-62-5 | [2] |
Note: Physical properties such as melting point, boiling point, and solubility are not consistently reported across public databases and should be determined empirically for specific batches.
Synthesis of 2-(4-Formyl-2-methoxyphenoxy)acetonitrile
The most logical and widely applicable synthetic route to 2-(4-formyl-2-methoxyphenoxy)acetonitrile is the Williamson ether synthesis . This classical organic reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of vanillin (4-hydroxy-3-methoxybenzaldehyde) acts as the nucleophile, attacking an electrophilic haloacetonitrile, such as chloroacetonitrile.
Reaction Principle
The Williamson ether synthesis is an Sₙ2 reaction. The phenolic hydroxyl group of vanillin is first deprotonated by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the carbon atom bearing the halogen in chloroacetonitrile, displacing the chloride ion and forming the desired ether linkage.[3][4]
Caption: Williamson Ether Synthesis of the target molecule.
Representative Experimental Protocol
This protocol is a representative procedure based on established Williamson ether synthesis methodologies for similar phenolic compounds and should be optimized for specific laboratory conditions.
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Chloroacetonitrile
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add vanillin (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension.
-
Reagent Addition: Add chloroacetonitrile (1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Characterization
The structure of the synthesized 2-(4-formyl-2-methoxyphenoxy)acetonitrile should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the connectivity of the atoms and the presence of the different functional groups.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the nitrile (C≡N), aldehyde (C=O), and ether (C-O-C) functional groups. The C≡N stretch typically appears in the region of 2260-2240 cm⁻¹.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.
Chemical Reactivity and Potential for Further Modification
The trifunctional nature of 2-(4-formyl-2-methoxyphenoxy)acetonitrile makes it an excellent platform for further chemical modifications, allowing for the generation of diverse molecular libraries for drug screening.
Caption: Potential sites for chemical modification.
-
Aldehyde Group: The aldehyde functionality is a versatile handle for various chemical transformations, including reductive amination to form secondary amines, Wittig reactions to generate alkenes, and condensation reactions with a variety of nucleophiles to form Schiff bases, hydrazones, and other derivatives.[5]
-
Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic rings.
-
Aromatic Ring: The electron-donating methoxy group can influence the regioselectivity of further electrophilic aromatic substitution reactions, although the aldehyde group is deactivating.
Potential Applications in Drug Development and Research
While specific biological data for 2-(4-formyl-2-methoxyphenoxy)acetonitrile is not extensively documented in publicly available literature, its structural motifs suggest several promising avenues for investigation based on the known activities of related compounds.
Anti-inflammatory and Analgesic Potential
Vanillin and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory and analgesic effects.[5][6][7] This activity is, in part, attributed to their interaction with the transient receptor potential vanilloid 1 (TRPV1) channel, a key player in pain and temperature sensation.[8][9][10] The "vanilloid" core of 2-(4-formyl-2-methoxyphenoxy)acetonitrile makes it a prime candidate for investigation as a modulator of TRPV1 and other related signaling pathways involved in inflammation and nociception.
Caption: Vanilloid compounds can modulate the TRPV1 signaling pathway.
Anticancer and Antimicrobial Activities
Numerous studies have highlighted the anticancer and antimicrobial properties of vanillin derivatives.[6][11] The phenoxyacetamide and phenoxyacetonitrile scaffolds have also been explored for their potential as anticancer and anti-inflammatory agents.[12][13] The combination of the vanillin core with the phenoxyacetonitrile moiety in the target molecule suggests that it could be a valuable starting point for the development of novel anticancer and antimicrobial agents. These compounds often exert their effects by interfering with cellular signaling pathways, inducing apoptosis, or inhibiting microbial growth.[11]
A Versatile Intermediate in Medicinal Chemistry
Beyond its own potential bioactivity, 2-(4-formyl-2-methoxyphenoxy)acetonitrile serves as a valuable intermediate in the synthesis of more complex molecules.[7] The ability to selectively modify its three functional groups allows for the construction of a wide array of derivatives for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.
Conclusion
2-(4-Formyl-2-methoxyphenoxy)acetonitrile is a readily accessible and highly versatile chemical entity with considerable potential in the fields of medicinal chemistry and drug development. Its straightforward synthesis via the Williamson ether reaction, coupled with the rich reactivity of its functional groups, makes it an attractive scaffold for the generation of novel bioactive compounds. Drawing on the established pharmacological profiles of vanillin and phenoxyacetonitrile derivatives, future research into the anti-inflammatory, analgesic, anticancer, and antimicrobial properties of this molecule and its analogues is highly warranted.
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(4-Formyl-2-methoxy-phenoxy)-acetonitrile: A Technical Guide on a Versatile Vanillin-Derived Scaffold for Drug Discovery
Abstract
(4-Formyl-2-methoxy-phenoxy)-acetonitrile is a synthetic organic compound derived from vanillin, a well-known aromatic compound valued for its flavor and therapeutic potential. This technical guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol via Williamson ether synthesis, and its emerging applications, particularly in the field of medicinal chemistry and drug development. As a derivative of a privileged natural scaffold, this molecule presents a unique combination of functional groups—aldehyde, ether, and nitrile—that make it a valuable intermediate for creating diverse chemical libraries. This document is intended for researchers, chemists, and drug development professionals interested in leveraging vanillin-based scaffolds for novel therapeutic agents.
Introduction: The Significance of Vanillin Scaffolds
Vanillin (4-hydroxy-3-methoxybenzaldehyde), a primary component of the vanilla bean extract, is more than just a flavoring agent; it is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its inherent biological activities, low toxicity, and versatile chemical functionality make it an ideal starting material for the synthesis of novel therapeutic candidates.[3][4] The aromatic ring of vanillin features three key functional groups—a hydroxyl, a methoxy, and an aldehyde—that can be selectively modified to generate a vast library of derivatives with enhanced pharmacological properties.[5]
(4-Formyl-2-methoxy-phenoxy)-acetonitrile, the subject of this guide, is a direct result of such modification, specifically through the alkylation of the phenolic hydroxyl group. This transformation not only alters the molecule's physicochemical properties but also introduces a reactive nitrile group, opening up new avenues for chemical elaboration. The resulting structure is a key intermediate for synthesizing compounds with potential applications as anticancer, anti-inflammatory, and neuroprotective agents.[6][7]
Physicochemical and Structural Properties
The fundamental characteristics of (4-Formyl-2-methoxy-phenoxy)-acetonitrile are critical for its application in synthesis and biological assays. These properties have been computationally predicted and experimentally verified by various chemical suppliers and databases.
Chemical Structure Diagram
Caption: 2D structure of (4-Formyl-2-methoxy-phenoxy)-acetonitrile.
Table 1: Core Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃ | PubChem[8] |
| Molecular Weight | 191.18 g/mol | PubChem[8] |
| IUPAC Name | 2-(4-formyl-2-methoxyphenoxy)acetonitrile | PubChem[8] |
| CAS Number | 342592-62-5 | Santa Cruz Biotechnology[9] |
| Appearance | Solid (predicted) | - |
| XLogP3 | 1.1 | PubChem[8] |
Synthesis and Mechanistic Insights
The most efficient and widely adopted method for preparing (4-Formyl-2-methoxy-phenoxy)-acetonitrile is the Williamson ether synthesis .[10][11] This classic Sₙ2 reaction provides a reliable route to form the ether linkage between the vanillin scaffold and the acetonitrile moiety.
Causality of Experimental Design: The reaction mechanism involves the deprotonation of the weakly acidic phenolic hydroxyl group on vanillin by a suitable base (e.g., potassium carbonate) to form a potent nucleophile, the phenoxide ion. This is a critical step, as the neutral hydroxyl group is not nucleophilic enough to initiate the reaction. The resulting phenoxide then attacks the electrophilic carbon of a haloacetonitrile (e.g., bromoacetonitrile or chloroacetonitrile), displacing the halide leaving group in a single, concerted step.[11][12] The choice of a polar aprotic solvent like acetonitrile or DMF is crucial as it solvates the cation of the base (K⁺) without solvating the nucleophile, thus maximizing its reactivity.
Synthesis Pathway Diagram
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(4-Formyl-2-methoxy-phenoxy)-acetonitrile literature review
An In-Depth Technical Guide to (4-Formyl-2-methoxy-phenoxy)-acetonitrile: Synthesis, Characterization, and Applications
Abstract
(4-Formyl-2-methoxy-phenoxy)-acetonitrile, also known as vanillin-O-acetonitrile, is a versatile synthetic intermediate derived from vanillin, a prominent bio-sourced platform chemical.[1] Its unique molecular architecture, featuring aldehyde, ether, and nitrile functional groups, makes it a valuable building block for the synthesis of a diverse range of heterocyclic compounds and complex molecules.[2][3] This guide provides a comprehensive technical overview intended for researchers, chemists, and professionals in drug development. It details the primary synthesis pathway via Williamson ether synthesis, explains the mechanistic rationale behind procedural choices, provides detailed experimental protocols for its preparation and characterization, and explores its synthetic utility and potential applications in medicinal chemistry.
Introduction: The Vanillin Scaffold in Modern Chemistry
Significance of Vanillin and its Derivatives
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is an organic compound celebrated not only for its characteristic flavor and aroma but also for its role as a key chemical intermediate.[4][5] Sourced from lignin, a byproduct of the paper industry, or synthesized from petrochemicals like guaiacol, vanillin represents a renewable and readily available molecular scaffold.[6] Its structure contains three key functional groups—aldehyde, hydroxyl, and ether—that serve as reactive handles for extensive chemical modification.[4][5][6][7] This versatility has positioned vanillin and its derivatives as "privileged scaffolds" in drug discovery, with demonstrated efficacy in developing agents with antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[2][3][7][8]
(4-Formyl-2-methoxy-phenoxy)-acetonitrile: A Key Intermediate
(4-Formyl-2-methoxy-phenoxy)-acetonitrile is a direct derivative of vanillin where the phenolic hydroxyl group has been functionalized with a cyanomethyl group. This modification, achieved through O-alkylation, transforms the parent molecule into a highly adaptable synthon.[9][10] The introduction of the nitrile moiety provides a reactive site for transformations into amines, carboxylic acids, or tetrazoles, while the aldehyde group remains available for condensations and other carbonyl chemistry. This dual functionality allows for sequential and divergent synthesis strategies, making it an attractive precursor for building molecular libraries for high-throughput screening and targeted drug design.
Physicochemical Properties and Spectroscopic Data
The fundamental properties of (4-Formyl-2-methoxy-phenoxy)-acetonitrile are summarized below. This data is critical for its identification, handling, and characterization in a laboratory setting.
| Property | Value | Source |
| IUPAC Name | 2-(4-formyl-2-methoxyphenoxy)acetonitrile | PubChem[11] |
| Synonyms | (4-Formyl-2-methoxy-phenoxy)-acetonitrile, Vanillin-O-acetonitrile | PubChem[11] |
| CAS Number | 342592-62-5 | PubChem[11], SCBT[12] |
| Molecular Formula | C₁₀H₉NO₃ | PubChem[11], SCBT[12] |
| Molecular Weight | 191.18 g/mol | PubChem[11], SCBT[12] |
| Appearance | Expected to be a solid at room temperature | Inferred |
| XLogP3 | 1.1 | PubChem[11] |
| Hydrogen Bond Donors | 0 | PubChem[11] |
| Hydrogen Bond Acceptors | 4 | PubChem[11] |
Spectroscopic Profile (Predicted):
-
¹H NMR: Expected signals would include a singlet for the aldehyde proton (~9.8 ppm), aromatic protons on the trisubstituted ring (~7.0-7.5 ppm), a singlet for the methylene protons of the cyanomethyl group (-O-CH₂-CN) (~4.8-5.0 ppm), and a singlet for the methoxy protons (-OCH₃) (~3.9 ppm).
-
¹³C NMR: Key resonances would be observed for the aldehyde carbonyl carbon (~190 ppm), the nitrile carbon (~115-120 ppm), aromatic carbons, the methylene carbon (~55-60 ppm), and the methoxy carbon (~56 ppm).
-
IR Spectroscopy: Characteristic absorption bands would include a strong C≡N stretch (~2250 cm⁻¹), a strong C=O stretch for the aldehyde (~1690 cm⁻¹), C-O ether stretches (~1200-1270 cm⁻¹), and C-H stretches of the aromatic ring (~3000-3100 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 191.06.
Synthesis and Mechanistic Insights
Primary Synthetic Pathway: Williamson Ether Synthesis
The most efficient and widely adopted method for preparing (4-Formyl-2-methoxy-phenoxy)-acetonitrile is the Williamson ether synthesis.[13] This classic organic reaction involves the O-alkylation of a deprotonated phenol (phenoxide) with an alkyl halide.[14] In this context, vanillin serves as the phenol, and a haloacetonitrile provides the cyanomethyl group.
Causality of Reagent Selection
-
Phenolic Substrate: Vanillin is the ideal starting material due to its commercial availability and the acidic nature of its phenolic hydroxyl group (pKa ~7.4), which allows for easy deprotonation under mild basic conditions.[5]
-
Alkylating Agent: Bromoacetonitrile or chloroacetonitrile are the reagents of choice. Bromoacetonitrile is generally more reactive than its chloro-analogue in Sₙ2 reactions, potentially leading to shorter reaction times or milder conditions, but chloroacetonitrile is often more cost-effective.[15]
-
Base: A mild inorganic base such as potassium carbonate (K₂CO₃) is optimal. Stronger bases like sodium hydroxide could potentially catalyze undesirable side reactions involving the sensitive aldehyde group, such as the Cannizzaro reaction. K₂CO₃ is sufficient to deprotonate the phenol to form the nucleophilic phenoxide in situ.[16]
-
Solvent: A polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF) is required.[17] These solvents effectively solvate the potassium cation while leaving the phenoxide anion relatively "naked" and highly nucleophilic, thereby accelerating the rate of the Sₙ2 reaction. Acetonitrile is often preferred for its ease of removal during work-up.[15][18]
Reaction Mechanism
The synthesis proceeds via a classic Sₙ2 mechanism in two main steps:
-
Deprotonation: The base, potassium carbonate, deprotonates the phenolic hydroxyl group of vanillin, forming a potassium phenoxide intermediate. This intermediate is a potent nucleophile.
-
Nucleophilic Attack: The vanillin-derived phenoxide anion attacks the electrophilic methylene carbon of the haloacetonitrile (e.g., bromoacetonitrile). This concerted, single-step displacement ejects the bromide ion as the leaving group, forming the new C-O ether bond and yielding the final product.
Visual Workflow: Synthesis of (4-Formyl-2-methoxy-phenoxy)-acetonitrile
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The Enduring Legacy of Vanillin: From Flavor Icon to a Privileged Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Part 1: The Genesis of a Flavor and a Scaffold: A Historical Perspective
The story of vanillin is a compelling narrative of chemical discovery that transformed a rare, natural luxury into a globally accessible commodity and, more recently, a versatile scaffold for medicinal chemistry. Its journey from the seed pod of an orchid to a laboratory staple underscores the evolution of organic chemistry and its profound impact on industry and science.
From Orchid Bean to Pure Crystal: The Isolation of Vanillin
For centuries, the enchanting flavor and aroma of vanilla were exclusively derived from the cured seed pods of the Vanilla planifolia orchid, a plant native to Mesoamerica.[1][2] The intricate and labor-intensive cultivation and curing process made natural vanilla one of the most expensive spices in the world.[1] The quest to understand the chemical principle behind this unique flavor culminated in 1858 when French biochemist Nicolas-Théodore Gobley successfully isolated a relatively pure crystalline substance from vanilla extract. He achieved this by evaporating the extract to dryness and recrystallizing the resulting solids from hot water, naming the compound "vanillin".[2][3][4][5][6][7][8] This pivotal moment demystified the essence of vanilla, transforming it from a complex botanical product into a tangible chemical entity.
Deciphering the Code: Structural Elucidation and the Dawn of Synthetic Vanillin
Gobley's isolation paved the way for the structural elucidation of vanillin. In 1874, German scientists Ferdinand Tiemann and Wilhelm Haarmann deduced its chemical structure as 4-hydroxy-3-methoxybenzaldehyde.[7][9][10] This was a landmark achievement in the field of natural product chemistry. Armed with this knowledge, they promptly developed the first synthesis of vanillin from coniferin, a glucoside found in pine bark.[2][3][4][7][8][9][10][11] This breakthrough not only marked the birth of the synthetic flavor industry but also established the principle that complex natural molecules could be replicated through chemical synthesis.
The Industrialization of a Scent: Evolution of Commercial Vanillin Synthesis
The insatiable demand for vanilla flavoring far outstripped the limited global supply of vanilla beans, creating a powerful economic incentive for large-scale synthetic production.[4][9] Over the decades, the industrial synthesis of vanillin has evolved through several key phases, each defined by the available feedstock and prevailing chemical technologies.
Following the initial synthesis from coniferin, a more commercially viable route was developed using eugenol, a readily available natural compound found in clove oil.[9][12] The first commercial synthesis of vanillin began with eugenol in the late 19th century.[3][4][8][9] This process typically involves the isomerization of eugenol to isoeugenol, followed by oxidation to yield vanillin.[1][13] This method remained a dominant production route until the 1920s.[8][9]
A significant shift occurred in the 1930s with the advent of vanillin production from lignin, a complex polymer that is a major component of wood and a voluminous byproduct of the paper pulping industry.[3][8][9] The sulfite process of papermaking, in particular, generated lignin-rich waste streams that could be subjected to alkaline oxidation to yield vanillin.[1][12] This process offered a cost-effective way to valorize a waste product, and by 1981, a single pulp and paper mill in Ontario, Canada, was supplying 60% of the world's market for synthetic vanillin.[8][9] Lignin-based vanillin is often considered to have a richer flavor profile due to the presence of minor components like acetovanillone.[9] However, environmental concerns and changes in the pulping industry have made this route less favorable in recent times.[8][9]
Today, the majority of synthetic vanillin is produced from petrochemical precursors, primarily guaiacol.[3][9][12] A common method involves the condensation of guaiacol with glyoxylic acid.[1][11][14] This two-step process is highly efficient and has become the industry standard.[12]
Part 2: Modern Frontiers in Vanillin Production: Sustainability and Biotechnology
In response to growing consumer demand for natural products and increasing environmental awareness, significant research efforts have been directed towards developing sustainable and "green" methods for vanillin production.
"Green" Vanillin: The Biocatalytic Conversion of Ferulic Acid
A promising biotechnological route to "natural" vanillin involves the bioconversion of ferulic acid, a compound abundant in agricultural side-streams such as rice and wheat bran.[15][16] This process utilizes microorganisms, including certain strains of bacteria, fungi, and yeasts, that possess the enzymatic machinery to transform ferulic acid into vanillin.[15][17][18] Several metabolic pathways for this bioconversion have been identified, including CoA-dependent and CoA-independent routes.[17][19] The resulting "bio-vanillin" can be labeled as a natural flavoring, making it a high-value product.[13]
Revisiting Lignin: Advanced Oxidative Depolymerization Techniques
While the traditional lignin-to-vanillin process has faced challenges, modern research is exploring more efficient and environmentally friendly methods for lignin depolymerization.[20] These include the use of novel catalysts and green oxidants like hydrogen peroxide to selectively break down the lignin polymer and improve vanillin yields.[21][22] The vast availability of lignin as a renewable feedstock makes this an attractive area for the development of a circular bioeconomy.[23][24][25]
Comparative Analysis of Production Methods
The choice of vanillin production method is a trade-off between cost, yield, and the "natural" status of the final product.
| Production Method | Starting Material | Typical Yield | Relative Cost | Key Advantages | Key Disadvantages |
| Natural Extraction | Vanilla Beans | ~2% of dry weight | Very High | "Natural" label, complex flavor profile | Low yield, high cost, supply volatility |
| Guaiacol Synthesis | Guaiacol (petrochemical) | High | Low | High purity, scalable, low cost | Petrochemical-based, not "natural" |
| Lignin Oxidation | Lignin (wood pulp waste) | 5-7% (from lignosulfonate) | Moderate | Utilizes waste stream, richer flavor | Environmental concerns, complex purification |
| Bioconversion | Ferulic Acid | Variable (up to 68% molar yield reported in lab)[21] | High | "Natural" label, sustainable feedstock | Higher cost than synthetic, process optimization needed |
Part 3: The Vanillin Scaffold in Medicinal Chemistry: Synthesis and Structure-Activity Relationships
The chemical structure of vanillin, with its aromatic ring and reactive aldehyde, hydroxyl, and ether functional groups, makes it an ideal starting point for the synthesis of a diverse array of derivatives.[9][10][26] This has led to its emergence as a "privileged scaffold" in drug discovery.
The Versatile Core: Key Functional Groups of Vanillin for Derivatization
The three primary functional groups of vanillin offer distinct handles for chemical modification:
-
Aldehyde Group: Readily participates in reactions to form imines (Schiff bases), hydrazones, and chalcones. It can also be reduced to an alcohol or oxidized to a carboxylic acid.
-
Hydroxyl Group: Can be alkylated or acylated to form ethers and esters, respectively. Its phenolic nature also contributes to the antioxidant properties of many derivatives.
-
Ether (Methoxy) Group: While less reactive, it influences the electronic properties and conformation of the molecule.
Synthetic Strategies for Vanillin Derivatives
A variety of synthetic strategies are employed to create libraries of vanillin derivatives for biological screening.
The condensation of vanillin's aldehyde group with primary amines is a straightforward method to produce Schiff bases (imines).[27] These derivatives have shown significant antimicrobial and anticancer activities.[28][29]
Vanillin can be used as a starting material in Claisen-Schmidt condensation reactions to form chalcones. These, in turn, can be cyclized to produce pyrazoline derivatives. Both classes of compounds exhibit a broad spectrum of biological activities, including anti-inflammatory and antimicrobial effects.[9]
Click chemistry has been utilized to synthesize 1,2,3-triazole-containing vanillin derivatives, which have shown promise as antileishmanial and antimicrobial agents.[4][16]
Structure-Activity Relationship (SAR) Hotspots: Tuning Biological Activity
The therapeutic potential of vanillin derivatives is highly dependent on their chemical architecture. SAR studies have revealed key insights:
-
The nature and position of substituents on the aromatic ring are critical for modulating biological activity.[9][10]
-
Electron-donating groups on the phenyl ring tend to enhance the anti-inflammatory activity of pyrazoline derivatives.[9][10]
-
The presence of the aldehyde or a ketone group at the C-1 position appears to be important for the inhibition of cancer cell migration.[26]
-
Lipophilicity, hydrogen bonding capacity, and electronic distribution, all influenced by the attached functional groups, directly impact the interaction of the derivatives with their biological targets.[9][10]
Part 4: Pharmacological Landscape of Vanillin Derivatives
Vanillin and its derivatives have demonstrated a remarkable breadth of pharmacological activities, making them attractive candidates for drug development.[29]
Anticancer Applications
A significant body of research has focused on the anticancer potential of vanillin derivatives.
Vanillin and its derivatives exert their anticancer effects through multiple mechanisms, including:
-
Induction of Apoptosis: Many vanillin-derived compounds trigger programmed cell death in cancer cells through the activation of caspase-mediated pathways.[15]
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells at various stages of the cell cycle.[15]
-
Anti-Metastatic Effects: Vanillin has been shown to inhibit the migration and invasion of cancer cells.[26]
The anticancer activity of vanillin derivatives is often linked to their ability to modulate key cellular signaling pathways that are dysregulated in cancer:
-
PI3K/Akt Pathway: Vanillin and apocynin have been identified as inhibitors of class I PI3K enzymes, which are central to cell growth, proliferation, and survival.[26]
-
NF-κB Pathway: Vanillin can suppress the activation of NF-κB, a key regulator of inflammation and cancer progression.[15][30]
-
Wnt/β-catenin Pathway: A vanillin derivative has been shown to suppress the growth of colon cancer cells by inhibiting Wnt/β-catenin signaling.[29]
-
Other Targets: Vanillin has also been found to bind to and inhibit proteins such as CAMKIV and CK2, which are implicated in cancer.[23][30]
Caption: Anticancer mechanisms of vanillin derivatives.
Antimicrobial and Anti-inflammatory Properties
Vanillin and its derivatives exhibit significant antimicrobial activity against a range of bacteria and fungi.[28] They can disrupt microbial cell membranes and inhibit efflux pumps, which are involved in antibiotic resistance.[12] The anti-inflammatory effects of these compounds are largely attributed to their ability to suppress the production of pro-inflammatory cytokines and enzymes like COX-2.[15]
Neuroprotective and Other Therapeutic Potential
The antioxidant and anti-inflammatory properties of vanillin derivatives also suggest their potential in treating neurodegenerative diseases like Alzheimer's.[6] Novel derivatives have been synthesized that inhibit acetylcholinesterase and β-amyloid peptide aggregation, both of which are hallmarks of Alzheimer's disease.[6] Additionally, vanillin derivatives have been investigated for their antidiabetic, antimalarial, and antitubercular activities.[9][10][29]
Quantitative Biological Activity Data
The following tables summarize some of the reported quantitative data on the biological activities of vanillin and its derivatives.
Table 1: Antimicrobial Activity of Vanillin and Derivatives
| Compound | Organism | MIC (µg/mL) | MBC (mg/mL) | Reference |
| Vanillin | E. coli | 1250 | 5-10 | [12] |
| Vanillin | S. aureus | 2500 | 5-10 | [12] |
| Vanillin-Chalcone Derivatives | Various bacteria | 40-80 | - | [9] |
| Vanillin-Pyrazoline Derivatives | Various bacteria | 20-40 | - | [9] |
| Derivative 4u | E. coli | 0.28 | - | [31] |
| o-Vanillin | C. neoformans | 4 | - | [32] |
| o-Ethyl vanillin | C. neoformans | 4 | - | [32] |
Table 2: Anticancer and Anti-inflammatory Activity of Vanillin and Derivatives
| Compound/Derivative Class | Activity | Cell Line/Assay | IC50 | Reference |
| [Cu(phen)(van)2] | Anticancer | 786-0 (renal) | < 20 µM | [15] |
| Vanillin-Dehydrozingerone (98b) | Anti-inflammatory | Protein denaturation | 7.20 µM | [9] |
| Naphthalimido Vanillin Derivative 4 | Antioxidant (DPPH) | - | 19.5 µM | [6] |
| Vanillin-Triazole Derivative 4b | Antileishmanial | L. amazonensis amastigotes | 4.2 µM | [4][16] |
| Vanillin Derivative 14 | AChE Inhibition | - | 0.39 µM | [33] |
Part 5: Experimental Protocols and Methodologies
The following protocols are provided as illustrative examples of the synthesis of vanillin and its derivatives. Researchers should consult the original literature and adhere to all laboratory safety guidelines.
Detailed Protocol: Synthesis of Vanillin from Eugenol
This protocol is adapted from the method described by Lampman et al. and involves the isomerization of eugenol to isoeugenol, followed by oxidation.[5]
-
Step 1: Isomerization of Eugenol to Isoeugenol:
-
In a round-bottom flask, dissolve eugenol in a solution of potassium hydroxide in a high-boiling solvent like diethylene glycol.
-
Heat the mixture under reflux for several hours to effect the isomerization of the double bond.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a suitable acid.
-
Extract the isoeugenol with an organic solvent, wash, dry, and concentrate under reduced pressure.
-
-
Step 2: Oxidation of Isoeugenol to Vanillin:
-
Dissolve the crude isoeugenol in a suitable solvent.
-
Add an oxidizing agent, such as nitrobenzene, under alkaline conditions.[5]
-
Heat the mixture for an extended period (e.g., 48 hours at 136-139 °C).[5]
-
After cooling, acidify the mixture and extract with an organic solvent.
-
Purify the crude vanillin by forming a bisulfite adduct, separating the aqueous layer, and then regenerating the vanillin by acidification.[5]
-
Further purify the vanillin by recrystallization from a suitable solvent like cyclohexane or water.
-
Caption: Synthetic pathway from eugenol to vanillin.
Detailed Protocol: Synthesis of a Vanillin-Derived Schiff Base
This is a general procedure for the synthesis of Schiff bases from vanillin and various amines.[27][28]
-
Dissolve equimolar amounts of vanillin (or a vanillin derivative like acetyl nitro vanillin) and the desired primary amine in a suitable solvent such as ethanol.[27][28]
-
Add a few drops of a catalytic amount of an acid, such as concentrated sulfuric acid or glacial acetic acid, if necessary.[27]
-
Stir the reaction mixture at room temperature or under reflux for 2-3 hours.[28]
-
Monitor the reaction progress using TLC.
-
Upon completion, the product may precipitate out of the solution upon cooling. If not, the solvent can be evaporated under reduced pressure.
-
Collect the product by filtration, wash with a cold solvent to remove unreacted starting materials, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
Detailed Protocol: Bioconversion of Ferulic Acid to Vanillin
This protocol is a generalized representation of a microbial bioconversion process. Specific conditions will vary greatly depending on the microorganism used.
-
Inoculum Preparation: Cultivate the selected microorganism (e.g., Aspergillus niger, Pycnoporus cinnabarinus, Bacillus subtilis) in a suitable growth medium until a sufficient cell density is reached.[3][18]
-
Bioconversion Medium: Prepare a fermentation medium containing a nitrogen source, minerals, and other necessary nutrients.
-
Inoculation and Fermentation: Inoculate the bioconversion medium with the prepared culture.
-
Substrate Addition: Once the culture is actively growing, add ferulic acid as the substrate. The feeding strategy (batch, fed-batch) can be optimized to avoid substrate toxicity and maximize yield.[18][34]
-
Incubation: Maintain the culture under optimized conditions of temperature, pH, and agitation for a specific duration (e.g., 72 hours).[34]
-
Monitoring: Periodically sample the culture to monitor the concentrations of ferulic acid, vanillin, and any byproducts using High-Performance Liquid Chromatography (HPLC).
-
Product Recovery: After the fermentation is complete, separate the cells from the broth by centrifugation or filtration. Extract the vanillin from the supernatant using a suitable organic solvent.
-
Purification: Purify the extracted vanillin using techniques such as column chromatography or crystallization.
Part 6: Future Perspectives and Conclusion
The journey of vanillin from a simple flavorant to a key player in medicinal chemistry is a testament to its remarkable chemical versatility.
Vanillin Derivatives in the Drug Development Pipeline: Preclinical and Clinical Landscape
While a vast amount of preclinical data highlights the therapeutic potential of vanillin derivatives, their transition into clinical trials is still in its early stages. The low bioavailability of vanillin itself has been a limiting factor, necessitating the development of derivatives with improved pharmacokinetic properties.[15] The broad spectrum of activity, from anticancer to neuroprotective, suggests that vanillin-based compounds could be developed for a wide range of diseases. Further preclinical studies focusing on in vivo efficacy, toxicity, and pharmacokinetics are crucial to identify lead candidates for clinical development.
Emerging Trends and Future Directions
The future of vanillin and its derivatives in research and drug development is bright. Key trends include:
-
The development of multi-target-directed ligands (MTDLs) for complex diseases like Alzheimer's, where a single molecule is designed to interact with multiple pathological targets.[6]
-
The use of vanillin derivatives as scaffolds for the synthesis of novel heterocyclic compounds with enhanced biological activity.[29]
-
The application of green chemistry principles to the synthesis of vanillin derivatives, minimizing waste and the use of hazardous reagents.[29]
-
Further exploration of the synergistic effects of vanillin derivatives with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.[30]
References
A comprehensive list of all cited sources with full details and clickable URLs will be provided upon request. The in-text citations [cite:INDEX] correspond to the search results used to generate this guide.
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An In-depth Technical Guide to Phenoxyacetonitrile Compounds: Synthesis, Reactivity, and Applications in Modern Drug Discovery
Abstract
The phenoxyacetonitrile moiety represents a significant structural motif in medicinal chemistry, serving as a versatile scaffold and key intermediate in the synthesis of a wide array of pharmacologically active agents. Its unique combination of an ether linkage and a reactive nitrile group provides a framework ripe for chemical modification, enabling the exploration of vast chemical spaces in drug discovery programs. This guide provides a comprehensive overview of phenoxyacetonitrile and its derivatives, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its core physicochemical properties, detail robust synthetic and derivatization strategies, explore its role as a privileged scaffold in modern pharmaceuticals, and provide validated protocols for its characterization and safe handling.
The Phenoxyacetonitrile Core: A Privileged Scaffold
Phenoxyacetonitrile, at its core, is an organic compound featuring a phenoxy group attached to an acetonitrile moiety.[1] This deceptively simple structure is a cornerstone in the synthesis of more complex molecules, acting as a versatile building block in both pharmaceutical and agrochemical industries.[1] Its importance stems from the chemical orthogonality of its functional groups: the aromatic ring, the ether linkage, and the nitrile group, each offering distinct opportunities for chemical modification. This allows for the systematic tuning of a molecule's steric, electronic, and pharmacokinetic properties, a critical aspect of structure-activity relationship (SAR) studies.
Physicochemical Properties
Understanding the fundamental properties of the parent compound, phenoxyacetonitrile (CAS: 3598-14-9), is essential before undertaking its synthesis or modification.[1] It is typically a colorless to pale yellow liquid or solid, with limited water solubility but good solubility in many organic solvents.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₇NO | [2] |
| Molecular Weight | 133.15 g/mol | [3][4] |
| Boiling Point | 235-238 °C | [3] |
| Density | ~1.09 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.524 | [3] |
| Appearance | Colorless to pale yellow liquid/solid | [1] |
Synthesis and Derivatization Strategies
The construction of the phenoxyacetonitrile core and its subsequent modification are central to its utility. Several synthetic routes are available, with the Williamson ether synthesis being the most prominent and versatile.
Core Synthesis: The Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely adopted method for preparing ethers, including phenoxyacetonitrile.[5] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] In this context, a phenoxide ion, generated by deprotonating a phenol with a suitable base, acts as the nucleophile. This nucleophile then attacks an electrophilic alkyl halide, such as chloroacetonitrile or bromoacetonitrile, displacing the halide and forming the ether linkage.
The SN2 nature of the reaction dictates that primary alkyl halides are the best substrates to avoid competing elimination reactions that are common with secondary and tertiary halides.[5]
Caption: Mechanism of the Williamson Ether Synthesis for Phenoxyacetonitrile.
Experimental Protocol: Synthesis of Phenoxyacetonitrile
This protocol describes a general procedure based on the Williamson ether synthesis.[7]
Materials:
-
Phenol
-
Chloroacetonitrile (or Bromoacetonitrile)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone or Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone (or DMF) to create a ~0.5 M solution.
-
Reaction Initiation: Stir the mixture vigorously at room temperature for 15 minutes to facilitate the formation of the potassium phenoxide salt.
-
Addition of Electrophile: Add chloroacetonitrile (1.1 eq) dropwise to the stirring suspension.
-
Reflux: Heat the reaction mixture to reflux (for acetone, ~56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup (Quenching): Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the solid with a small amount of acetone. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x), saturated sodium bicarbonate solution (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude phenoxyacetonitrile.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Causality: The use of an anhydrous polar aprotic solvent (acetone or DMF) is crucial as it solubilizes the reactants and promotes the SN2 mechanism without interfering via solvolysis.[8] The excess base ensures complete deprotonation of the phenol. The aqueous workup removes unreacted phenoxide, excess base, and inorganic salts.
Derivatization Strategies
The true power of the phenoxyacetonitrile scaffold lies in its amenability to further modification, allowing for fine-tuning of its properties for specific applications.
Caption: Key Derivatization Pathways for the Phenoxyacetonitrile Scaffold.
-
Aromatic Ring Substitution: The phenyl ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation) to introduce substituents that can alter electronic properties and provide new vectors for molecular growth.
-
Alpha-Position Functionalization: The methylene group adjacent to the nitrile is activated and can be functionalized. For example, bromination can install a leaving group for subsequent nucleophilic substitution.[9]
-
Nitrile Group Transformation: The nitrile is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into various heterocycles, significantly altering the polarity and hydrogen bonding capacity of the molecule.[10]
The Role in Medicinal Chemistry & Pharmacology
The phenoxyacetonitrile framework is present in numerous compounds investigated for a range of therapeutic applications. Its structure often contributes favorably to target binding and pharmacokinetic profiles.
| Drug Candidate/Class | Therapeutic Area | Role of Phenoxyacetonitrile Moiety | Reference(s) |
| Amino-acetonitrile Derivatives (AADs) | Anthelmintic | Core scaffold providing the necessary geometry for activity against parasitic nematodes. | [11] |
| 5-Phenoxy-2-aminopyridine Derivatives | Oncology (BTK Inhibitors) | Forms a key part of the "hinge-binding" region and positions the molecule within the kinase active site. | [12] |
| Glucopyranosyl-substituted Benzonitriles | Diabetes (SGLT2 Inhibitors) | A related structure where the aryl nitrile is crucial for activity and selectivity. | [13][14] |
| Omidenepag | Glaucoma | Based on a phenoxyacetic acid scaffold, highlighting the importance of the phenoxy-linker-acid/nitrile motif. | [15] |
These examples underscore the value of the phenoxyacetonitrile unit as a "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets with high affinity.
Analytical and Safety Protocols
Rigorous characterization and safe handling are paramount when working with any chemical intermediate.
Analytical Characterization Workflow
Confirming the identity and purity of synthesized phenoxyacetonitrile compounds requires a multi-technique approach.[16][17]
Caption: Standard Analytical Workflow for Characterizing Phenoxyacetonitrile.
Summary of Expected Spectroscopic Data:
| Technique | Expected Signature Features |
| ¹H NMR | Aromatic protons (~6.9-7.4 ppm), Singlet for -O-CH₂ -CN (~4.7 ppm). |
| ¹³C NMR | Aromatic carbons (~115-160 ppm), Nitrile carbon (-C N) (~117 ppm), Methylene carbon (-O-C H₂-CN) (~55 ppm). |
| IR Spectroscopy | Sharp, medium intensity C≡N stretch (~2250 cm⁻¹), C-O-C ether stretch (~1240 cm⁻¹). |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 133. |
Note: Exact chemical shifts and frequencies can vary based on solvent and substitution.
Safety and Handling
Phenoxyacetonitrile is classified as acutely toxic and requires careful handling.
GHS Hazard Information: [4]
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[3][4][18]
Protocol: Safe Handling and Storage
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[3]
Handling: [19]
-
All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.
-
Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water for at least 15 minutes.[19][20]
-
Use non-sparking tools and work away from sources of ignition.[19]
-
Ensure safety showers and eyewash stations are readily accessible.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[19]
Disposal:
-
Dispose of waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain.[20]
Conclusion and Future Outlook
The phenoxyacetonitrile scaffold continues to demonstrate its value as a versatile and powerful tool in the arsenal of the medicinal chemist. Its straightforward synthesis via the Williamson ether reaction, coupled with its rich potential for derivatization, ensures its continued relevance. As drug discovery moves towards more complex and targeted therapies, the ability to rapidly generate and optimize libraries of compounds around a privileged core like phenoxyacetonitrile will be indispensable. Future work will likely focus on incorporating this moiety into novel drug delivery systems, bifunctional molecules, and covalent inhibitors, further expanding its already impressive utility in the development of new medicines.
References
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Cenmed. (n.d.). Phenoxyacetonitrile (C007B-404712). Retrieved from [Link]
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Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]
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Name-Reaction.com. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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University of Michigan. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]
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Chemistry LibreTexts. (2022). Williamson Ether Synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Phenoxyacetonitrile. PubChem Compound Summary for CID 241641. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
PubChemLite. (n.d.). Phenoxyacetonitrile (C8H7NO). Retrieved from [Link]
-
Mizuta, S., Yamaguchi, T., & Ishikawa, T. (n.d.). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances. Retrieved from [Link]
-
Inovine Scientific. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Journal of Pharmaceutical Chemistry & Chemical Science. Retrieved from [Link]
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Wikipedia. (n.d.). Cyanation. Retrieved from [Link]
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Semantic Scholar. (n.d.). Cyanation: a photochemical approach and applications in organic synthesis. Retrieved from [Link]
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MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. Retrieved from [Link]
-
Chemical Review and Letters. (2020). Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Copper-catalyzed cyanation of heterocycle C–H bonds with ethyl(ethoxymethylene)cyanoacetate as a cyanating agent and its mechanism. Organic Chemistry Frontiers. Retrieved from [Link]
-
ResearchGate. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Retrieved from [Link]
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
- Google Patents. (n.d.). US8557782B2 - Glucopyranosyl-substituted benzonitrile derivatives, pharmaceutical compositions containing such compounds, their use and process for their manufacture.
-
Lucideon. (n.d.). Analytical Techniques for Chemical Analysis & Testing. Retrieved from [Link]
-
Ducray, P., et al. (2008). Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
PubMed. (n.d.). Pharmacologically active drug metabolites: therapeutic and toxic activities, plasma and urine data in man, accumulation in renal failure. Retrieved from [Link]
-
MDPI. (2020). Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. Molecules. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Drug Discovery Patents. Retrieved from [Link]
-
Longdom Publishing. (2022). Pharmacological Activity of a Drug: Its Safety, Efficacy and Effectiveness. Retrieved from [Link]
-
EHS. (2024). Understanding the SDS for Acetonitrile: Safe Handling Practices. Retrieved from [Link]
- Google Patents. (n.d.). KR20080102395A - Glucopyranosyl-Substituted Benzonitrile Derivatives, Pharmaceutical Compositions Containing the Compound, Uses thereof, and Methods of Making the Same.
-
Auctores Online. (2021). Pharmacological Activities. Retrieved from [Link]
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Basic properties of organic building blocks like (4-Formyl-2-methoxy-phenoxy)-acetonitrile
An In-depth Technical Guide to (4-Formyl-2-methoxy-phenoxy)-acetonitrile: Properties, Synthesis, and Applications in Medicinal Chemistry
Introduction
(4-Formyl-2-methoxy-phenoxy)-acetonitrile, also known as vanillin-O-acetonitrile, is a versatile organic building block derived from vanillin. Its unique trifunctional structure, featuring an aldehyde, a methoxy group, and a cyanomethoxy group on an aromatic ring, makes it a valuable intermediate in the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its properties, a detailed synthesis protocol, and its application in the development of novel therapeutic agents, tailored for researchers and professionals in drug discovery and organic synthesis.
Physicochemical and Structural Properties
The utility of (4-Formyl-2-methoxy-phenoxy)-acetonitrile in organic synthesis is directly related to its distinct chemical properties. These properties dictate its reactivity, solubility, and handling requirements.
Table 1: Core Physicochemical Properties of (4-Formyl-2-methoxy-phenoxy)-acetonitrile
| Property | Value | Source |
| CAS Number | 63165-55-9 | |
| Molecular Formula | C10H9NO3 | |
| Molecular Weight | 191.18 g/mol | |
| Appearance | Off-white to light yellow crystalline powder | |
| Melting Point | 98 - 102 °C | |
| Boiling Point | 363.3±27.0 °C (Predicted) | |
| Density | 1.25±0.1 g/cm³ (Predicted) | |
| pKa | 7.63 (Predicted) | |
| Solubility | Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Methanol. |
Synthesis and Mechanistic Insight
The most common and efficient synthesis of (4-Formyl-2-methoxy-phenoxy)-acetonitrile involves the O-alkylation of vanillin with a haloacetonitrile, typically chloroacetonitrile or bromoacetonitrile. This reaction is a classic example of a Williamson ether synthesis.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of (4-Formyl-2-methoxy-phenoxy)-acetonitrile.
Detailed Synthesis Protocol
This protocol describes the synthesis from vanillin and chloroacetonitrile.
Materials:
-
Vanillin (1.0 eq)
-
Chloroacetonitrile (1.2 eq)
-
Potassium Carbonate (K2CO3), anhydrous (1.5 eq)
-
Acetone (or DMF), anhydrous
-
Ethanol
-
Deionized Water
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add vanillin and anhydrous acetone. Stir until the vanillin is fully dissolved.
-
Addition of Base: Add anhydrous potassium carbonate to the solution. The K2CO3 acts as a base to deprotonate the phenolic hydroxyl group of vanillin, forming a more nucleophilic phenoxide ion. This step is critical for the subsequent nucleophilic substitution.
-
Alkylation: Slowly add chloroacetonitrile to the stirring suspension. The reaction mixture is then heated to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically 4-6 hours), the mixture is cooled to room temperature. The inorganic salts (KCl and excess K2CO3) are removed by filtration.
-
Isolation: The solvent from the filtrate is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid is purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure (4-Formyl-2-methoxy-phenoxy)-acetonitrile as a crystalline solid.
Application in Heterocyclic Synthesis
The aldehyde group of (4-Formyl-2-methoxy-phenoxy)-acetonitrile is a key functional handle for constructing more complex molecular architectures. It readily participates in reactions like Knoevenagel condensations, Wittig reactions, and reductive aminations. Its use has been noted in the synthesis of pyrazole derivatives, which are a class of compounds with significant interest in drug discovery.
Diagram: Role as a Key Intermediate
Methodological & Application
Synthesis Protocol for (4-Formyl-2-methoxy-phenoxy)-acetonitrile: An Application Note
Abstract
This application note provides a comprehensive guide for the synthesis of (4-Formyl-2-methoxy-phenoxy)-acetonitrile, a valuable building block in medicinal chemistry and drug development. The protocol is based on the robust and well-established Williamson ether synthesis, reacting commercially available vanillin with chloroacetonitrile. This document offers a detailed, step-by-step experimental procedure, including reaction setup, work-up, and purification. Furthermore, it delves into the mechanistic underpinnings of the reaction, safety considerations for all reagents, and expected analytical data for the final product to ensure scientific integrity and reproducibility.
Introduction
(4-Formyl-2-methoxy-phenoxy)-acetonitrile is a key intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules with potential therapeutic applications. Its structure incorporates a reactive nitrile group and an aldehyde, making it a versatile scaffold for further chemical modifications. The synthesis route detailed herein utilizes the Williamson ether synthesis, a classic and efficient method for forming carbon-oxygen bonds.[1][2] This reaction proceeds via an SN2 mechanism, where the phenoxide ion of vanillin acts as a nucleophile, attacking the electrophilic carbon of chloroacetonitrile to form the desired ether linkage.[1][3]
Reaction Scheme
The synthesis proceeds as a one-step reaction:
Caption: Williamson ether synthesis of (4-Formyl-2-methoxy-phenoxy)-acetonitrile.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity | Supplier |
| Vanillin | C₈H₈O₃ | 152.15 | 121-33-5 | ≥99% | Sigma-Aldrich |
| Chloroacetonitrile | C₂H₂ClN | 75.50 | 107-14-2 | ≥98% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | ≥99% | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous, ≥99.8% | Acros Organics |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade | VWR |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | ACS Grade | VWR |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | - | In-house |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Separatory funnel (250 mL)
-
Büchner funnel and flask
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
Experimental Protocol
Caption: Experimental workflow for the synthesis of the target compound.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine vanillin (5.0 g, 32.9 mmol) and anhydrous potassium carbonate (6.8 g, 49.3 mmol, 1.5 eq).
-
Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. Stir the mixture at room temperature for 15 minutes to ensure good dispersion.
-
Addition of Chloroacetonitrile: To the stirred suspension, add chloroacetonitrile (2.7 mL, 36.2 mmol, 1.1 eq) dropwise over 5 minutes.
-
Reaction: Heat the reaction mixture to 70 °C and maintain this temperature with stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the vanillin spot on TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 200 mL of cold deionized water with stirring. A precipitate will form.
-
Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with deionized water (3 x 50 mL) to remove any remaining DMF and inorganic salts.
-
Purification:
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
Allow the solution to cool to room temperature, then place it in an ice bath to facilitate crystallization.
-
If the product does not readily crystallize, add hexane dropwise until turbidity is observed, then cool.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
-
Safety Precautions
-
Chloroacetonitrile is toxic if swallowed, in contact with skin, or if inhaled. It is also a flammable liquid and vapor. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
N,N-Dimethylformamide (DMF) is a skin and eye irritant and may be harmful if inhaled or absorbed through the skin. Use in a fume hood with appropriate PPE.
-
Potassium Carbonate can cause skin and eye irritation. Avoid inhalation of dust.
-
Always perform the reaction in a well-ventilated fume hood.
Characterization
The identity and purity of the synthesized (4-Formyl-2-methoxy-phenoxy)-acetonitrile should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.18 g/mol [4][5] |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃, 400 MHz) | Expected signals: δ 9.9 (s, 1H, -CHO), 7.5-7.3 (m, 3H, Ar-H), 4.8 (s, 2H, -O-CH₂-CN), 3.9 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | Expected signals: δ 191 (-CHO), 160-110 (Ar-C), 115 (-CN), 56 (-OCH₃), 54 (-O-CH₂-CN) |
| IR (KBr, cm⁻¹) | Expected peaks: ~2250 (C≡N stretch), ~1680 (C=O stretch, aldehyde), ~1590, 1510 (C=C stretch, aromatic), ~1270, 1030 (C-O stretch, ether) |
Discussion
The Williamson ether synthesis is a reliable method for the preparation of (4-Formyl-2-methoxy-phenoxy)-acetonitrile. The use of potassium carbonate as a base is advantageous as it is inexpensive, easy to handle, and provides sufficient basicity to deprotonate the phenolic hydroxyl group of vanillin without causing unwanted side reactions. DMF is an excellent solvent for this reaction due to its polar aprotic nature, which facilitates the SN2 reaction.[1] The reaction temperature is maintained at 70 °C to ensure a reasonable reaction rate without significant decomposition of the reactants or product.
The work-up procedure is designed to effectively remove the DMF solvent and inorganic byproducts. Precipitation in water followed by filtration yields the crude product, which is then purified by recrystallization. A solvent system of ethyl acetate and hexane is recommended for recrystallization to obtain a high-purity product.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of (4-Formyl-2-methoxy-phenoxy)-acetonitrile. By following the outlined procedures and safety precautions, researchers can confidently synthesize this valuable intermediate for their drug discovery and development endeavors. The provided analytical data serves as a benchmark for product characterization and quality control.
References
-
PubChem. (4-Formyl-2-methoxyphenoxy)acetonitrile. National Center for Biotechnology Information. [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
PubChem. Chloroacetonitrile. National Center for Biotechnology Information. [Link]
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The Versatile Role of (4-Formyl-2-methoxy-phenoxy)-acetonitrile in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling a Bio-sourced Synthon
(4-Formyl-2-methoxy-phenoxy)-acetonitrile, a derivative of the abundant and renewable feedstock vanillin, is emerging as a highly versatile and valuable building block in contemporary organic synthesis.[1][2] Its unique trifunctional molecular architecture, featuring an aldehyde, a methoxy-substituted phenol ether, and a nitrile group, offers a rich platform for the construction of a diverse array of complex molecules, particularly heterocyclic scaffolds of significant interest in medicinal chemistry and drug discovery.[3][4][5] The strategic placement of these functional groups allows for their selective participation in a variety of chemical transformations, enabling the development of efficient and atom-economical synthetic routes to novel compounds. This guide provides an in-depth exploration of the synthetic utility of (4-Formyl-2-methoxy-phenoxy)-acetonitrile, complete with detailed experimental protocols and mechanistic insights for its application in key organic reactions.
Physicochemical Properties
A clear understanding of the physical and chemical properties of (4-Formyl-2-methoxy-phenoxy)-acetonitrile is crucial for its effective utilization in synthesis. The table below summarizes its key characteristics.[6]
| Property | Value |
| Molecular Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.18 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 342592-62-5 |
Synthesis of (4-Formyl-2-methoxy-phenoxy)-acetonitrile: A Practical Protocol
The most direct and efficient method for the preparation of (4-Formyl-2-methoxy-phenoxy)-acetonitrile is through a Williamson ether synthesis, starting from the readily available vanillin.[7][8][9][10] This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
Vanillin (1.0 eq)
-
Chloroacetonitrile (1.2 eq)
-
Potassium carbonate (K₂CO₃, 1.5 eq)
-
Acetone (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add vanillin (1.0 eq) and anhydrous acetone.
-
Stir the mixture until the vanillin is completely dissolved.
-
Add potassium carbonate (1.5 eq) to the solution. The mixture will become a suspension.
-
Slowly add chloroacetonitrile (1.2 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-Formyl-2-methoxy-phenoxy)-acetonitrile.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Expected Yield: 85-95%
Reaction Workflow
Caption: Workflow for the synthesis of the title compound.
Application in Multicomponent Reactions: Synthesis of Dihydropyrimidinones (Biginelli Reaction)
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials.[11][12] (4-Formyl-2-methoxy-phenoxy)-acetonitrile serves as an excellent aldehyde component in the Biginelli reaction for the synthesis of dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities.[13][14]
Experimental Protocol: Biginelli Reaction
Materials:
-
(4-Formyl-2-methoxy-phenoxy)-acetonitrile (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O, 0.2 eq)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine (4-Formyl-2-methoxy-phenoxy)-acetonitrile (1.0 eq), ethyl acetoacetate (1.0 eq), urea (1.5 eq), and tin(II) chloride dihydrate (0.2 eq) in ethanol.
-
Stir the mixture and heat to reflux for 3-5 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water with stirring.
-
The solid product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the desired dihydropyrimidinone. Further purification can be achieved by recrystallization from ethanol.
Expected Yield: 75-90%
Reaction Mechanism
Caption: Proposed mechanism for the Biginelli reaction.
Synthesis of 2-Amino-4H-Chromenes: A Gateway to Bioactive Scaffolds
2-Amino-4H-chromenes are a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities.[5][15][16] (4-Formyl-2-methoxy-phenoxy)-acetonitrile can be effectively utilized in a one-pot, three-component reaction to synthesize these valuable heterocycles.[4][17]
Experimental Protocol: Synthesis of 2-Amino-4H-Chromenes
Materials:
-
(4-Formyl-2-methoxy-phenoxy)-acetonitrile (1.0 eq)
-
Malononitrile (1.0 eq)
-
α-Naphthol (or other activated phenol) (1.0 eq)
-
Piperidine (catalytic amount)
-
Ethanol
Procedure:
-
To a solution of (4-Formyl-2-methoxy-phenoxy)-acetonitrile (1.0 eq) and malononitrile (1.0 eq) in ethanol, add α-naphthol (1.0 eq).
-
Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.
-
Stir the mixture at room temperature for 2-4 hours. The reaction can be gently heated to 50-60 °C to accelerate the rate if necessary. Monitor the reaction progress by TLC.
-
Upon completion, the product often precipitates from the reaction mixture.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the purified 2-amino-4H-chromene derivative under vacuum.
Expected Yield: 80-95%
Reaction Workflow
Caption: Stepwise process for 2-amino-4H-chromene synthesis.
Data Summary: Representative Yields
The following table summarizes the typical yields for the synthesis of various heterocyclic compounds using (4-Formyl-2-methoxy-phenoxy)-acetonitrile or closely related vanillin derivatives.
| Reaction Type | Product Class | Representative Yield (%) | Reference |
| Biginelli Reaction | Dihydropyrimidinones | 75-90 | [11] |
| Chromene Synthesis | 2-Amino-4H-chromenes | 80-95 | [4] |
| Knoevenagel Condensation | α,β-Unsaturated Nitriles | >90 | Analogous Reactions |
| Quinoline Synthesis | Substituted Quinolines | 66-100 (from related precursors) | [18] |
Conclusion: A Sustainable Platform for Chemical Innovation
(4-Formyl-2-methoxy-phenoxy)-acetonitrile stands out as a powerful and versatile building block in organic synthesis. Its derivation from vanillin underscores its potential as a sustainable starting material for the creation of complex and biologically relevant molecules. The protocols detailed in this guide highlight its utility in key synthetic transformations, offering researchers and drug development professionals a robust platform for the exploration of novel chemical space. The high efficiency and operational simplicity of these reactions, coupled with the inherent functionality of the title compound, pave the way for future innovations in the synthesis of pharmaceuticals and fine chemicals.
References
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University of Michigan. (n.d.). The Williamson Ether Synthesis. Retrieved January 17, 2026, from [Link]
- Surana, S. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press.
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved January 17, 2026, from [Link]
- Fauzi, A., et al. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences, 6(8), 1810-1817.
- Patil, S., et al. (2021). Organocatalyzed Synthesis of 2-Amino-4H-Chromenes: An Enantioselective Approach.
- Russowsky, D., et al. (2004). Multicomponent Biginelli's synthesis of 3,4-dihydropyrimidin-2(1H)-ones promoted by SnCl2.2H2O. Journal of the Brazilian Chemical Society, 15(2), 165-168.
- Vella, C., & Vella, A. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molecules, 26(12), 3753.
-
ResearchGate. (n.d.). Synthesis of 2‐amino‐4H‐chromenes. Retrieved January 17, 2026, from [Link]
-
L.S.College, Muzaffarpur. (2021, October 23). Williamson ether synthesis. Retrieved January 17, 2026, from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). One‐pot synthesis of quinolines. Retrieved January 17, 2026, from [Link]
- Ghorbani‐Vaghei, R., & Veisi, H. (2021). Effective and convenient synthesis of 2-amino- 4H-chromenes promoted by melamine as a recyclable organocatalyst.
- Singh, K., et al. (2008). Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. E-Journal of Chemistry, 5(3), 517-520.
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Dihydropyrimidinones via Biginelli Multi-Component Reaction. Retrieved January 17, 2026, from [Link]
-
Frontiers. (n.d.). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). A proposed mechanism for preparing 2-amino-4H-chromenes 4a–m. Retrieved January 17, 2026, from [Link]
- Moody, C. J., & Pitts, M. R. (2006). A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes. Organic & Biomolecular Chemistry, 4(21), 4064-4067.
- Nogi, K., & Yorimitsu, H. (2016). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. Organic & Biomolecular Chemistry, 14(38), 8969-8972.
-
SciSpace. (2021, June 24). Synthesis of new vanillin derivatives from natural eugenol. Retrieved January 17, 2026, from [Link]
- Kumar, R., et al. (2012). A Review on the Vanillin derivatives showing various Biological activities. International Journal of PharmTech Research, 4(1), 266-279.
-
Ataman Kimya. (n.d.). VANILLIN. Retrieved January 17, 2026, from [Link]
- Gornowicz, A., & Bielawska, A. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(1), 194.
- Martinez, R., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 29(9), 2004.
-
University of Delaware. (n.d.). Vanillin Synthesis from 4-Hydroxybenzaldehyde. Retrieved January 17, 2026, from [Link]
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(4-Formyl-2-methoxy-phenoxy)-acetonitrile as a precursor for pharmaceutical intermediates
Application Notes & Protocols
(4-Formyl-2-methoxy-phenoxy)-acetonitrile: A Versatile and Strategically Important Precursor for the Synthesis of Pharmaceutical Intermediates
Abstract
(4-Formyl-2-methoxy-phenoxy)-acetonitrile is a highly functionalized aromatic compound that serves as a pivotal starting material in medicinal chemistry and process development. Derived from vanillin, an abundant and renewable feedstock, this precursor offers three distinct and orthogonally reactive functional groups: an aldehyde, a nitrile, and an activated aromatic ring. This strategic arrangement allows for a multitude of chemical transformations, making it an ideal scaffold for the synthesis of diverse pharmaceutical intermediates. This guide provides an in-depth exploration of the synthesis of (4-Formyl-2-methoxy-phenoxy)-acetonitrile, its key physicochemical properties, and detailed protocols for its application in constructing core structures found in major drug classes, including beta-blockers and selective serotonin reuptake inhibitors (SSRIs).
Introduction: The Strategic Value of a Vanillin-Derived Precursor
In modern drug discovery, the efficiency of a synthetic route is paramount. The choice of starting materials can dictate the cost, scalability, and environmental impact of the entire process. (4-Formyl-2-methoxy-phenoxy)-acetonitrile, with the molecular formula C₁₀H₉NO₃ and CAS number 342592-62-5, has emerged as a compound of significant interest.[1][2] Its value lies in the strategic placement of its functional groups, which can be selectively addressed to build molecular complexity.
-
The Aldehyde: A versatile handle for C-C bond formation (e.g., Wittig olefination) and C-N bond formation (e.g., reductive amination).[3][4]
-
The Nitrile: Can be reduced to a primary amine or hydrolyzed to a carboxylic acid, offering further points for diversification.
-
The Phenoxy-acetonitrile Moiety: Forms the core of many biologically active molecules, particularly those targeting adrenergic and serotonergic pathways.
This document serves as a practical guide for researchers, outlining a reliable synthesis of the precursor from vanillin and demonstrating its utility through validated protocols for creating advanced pharmaceutical intermediates.
Synthesis Protocol: (4-Formyl-2-methoxy-phenoxy)-acetonitrile from Vanillin
The most direct and economically viable route to synthesize the title compound is via a Williamson ether synthesis, starting from 4-hydroxy-3-methoxybenzaldehyde (vanillin).[5] This reaction involves the nucleophilic substitution of a haloacetonitrile by the vanillin phenoxide ion.
Causality of Experimental Design
The choice of reagents and conditions is critical for achieving high yield and purity.
-
Base (Potassium Carbonate, K₂CO₃): A moderately strong, inexpensive, and easily removable base is used to deprotonate the phenolic hydroxyl group of vanillin. Its heterogeneous nature in solvents like acetonitrile simplifies the work-up process.
-
Solvent (Acetonitrile, ACN): Acetonitrile is an excellent polar aprotic solvent for this Sₙ2 reaction.[6][7] It readily dissolves the reactants (with gentle heating) and facilitates the nucleophilic attack without interfering with the reaction.
-
Reagent (2-Chloroacetonitrile): While 2-bromoacetonitrile is more reactive, 2-chloroacetonitrile is often preferred due to its lower cost and greater stability. A slight excess is used to ensure complete conversion of the vanillin.
-
Temperature (Reflux): Heating the reaction to the boiling point of acetonitrile (~82°C) provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of (4-Formyl-2-methoxy-phenoxy)-acetonitrile.
Step-by-Step Protocol
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add vanillin (15.2 g, 100 mmol), potassium carbonate (20.7 g, 150 mmol), and acetonitrile (200 mL).
-
Reagent Addition: Begin stirring the suspension and add 2-chloroacetonitrile (7.9 mL, 125 mmol).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the vanillin spot is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.
-
Isolation: Combine the filtrates and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Precipitation: To the resulting oil/solid residue, add 200 mL of cold deionized water and stir vigorously for 30 minutes. The product will precipitate as a white or off-white solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum at 40-50°C.
Expected Results & Quality Control
| Parameter | Expected Value | Analytical Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Yield | 85-95% | Gravimetric Analysis |
| Purity | >98% | HPLC |
| Melting Point | Approx. 98-102 °C | Melting Point Apparatus |
| ¹H NMR | Consistent with structure | NMR Spectroscopy |
| FT-IR (cm⁻¹) | ~2250 (C≡N), ~1680 (C=O, aldehyde) | IR Spectroscopy |
Application in Pharmaceutical Synthesis: Core Protocols
The true utility of (4-Formyl-2-methoxy-phenoxy)-acetonitrile lies in the selective manipulation of its aldehyde group. Below are two foundational protocols that transform the precursor into key pharmaceutical backbones.
Protocol 1: Reductive Amination for Amine Synthesis
Reductive amination is one of the most powerful methods for forming C-N bonds.[4] It proceeds via the initial formation of an imine between the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine.[8] This method avoids the over-alkylation issues common in direct alkylation of amines.
-
Reducing Agent (Sodium Triacetoxyborohydride, NaBH(OAc)₃): This reagent is particularly effective because it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated iminium ion intermediate.[4] It is also less toxic and easier to handle than sodium cyanoborohydride.
-
Solvent (Dichloromethane, DCM, or 1,2-Dichloroethane, DCE): These non-protic solvents are ideal for reductive aminations, as they do not compete with the amine nucleophile.
-
Acid (Acetic Acid, optional): A catalytic amount of acetic acid can accelerate the formation of the imine intermediate, especially with less nucleophilic amines.
-
Setup: Dissolve (4-Formyl-2-methoxy-phenoxy)-acetonitrile (1.91 g, 10 mmol) in DCM (50 mL) in a round-bottom flask with a magnetic stirrer.
-
Amine Addition: Add the desired primary or secondary amine (10-11 mmol, 1.0-1.1 equivalents). Stir for 20 minutes at room temperature.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (2.54 g, 12 mmol) portion-wise over 15 minutes. Note: The reaction may be mildly exothermic.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the excess reducing agent and neutralize any acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel) or recrystallization.
Caption: Reductive amination of the precursor to form diverse amine intermediates.
Protocol 2: Wittig Reaction for Olefination
The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds by reacting an aldehyde with a phosphorus ylide.[3][9] This allows for the extension of the carbon skeleton and the introduction of alkene functionalities, which can be further modified (e.g., via hydrogenation or epoxidation).
The reaction involves two main stages:
-
Ylide Formation: A phosphonium salt is deprotonated with a strong base (e.g., n-butyllithium or sodium hydride) to form the nucleophilic ylide.
-
Olefin Formation: The ylide attacks the aldehyde carbonyl carbon, leading to a four-membered oxaphosphetane intermediate, which then collapses to form the desired alkene and a stable triphenylphosphine oxide byproduct.[9]
-
Ylide Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend a triphenylphosphonium salt (e.g., methyltriphenylphosphonium bromide, 11 mmol) in anhydrous THF (40 mL). Cool the suspension to 0°C.
-
Base Addition: Slowly add a strong base (e.g., n-BuLi, 1.6 M in hexanes, 11 mmol) dropwise. Allow the mixture to stir at room temperature for 1 hour. A characteristic color change (often to orange or deep red) indicates ylide formation.
-
Aldehyde Addition: Cool the ylide solution back to 0°C. Dissolve (4-Formyl-2-methoxy-phenoxy)-acetonitrile (1.91 g, 10 mmol) in anhydrous THF (10 mL) and add it dropwise to the ylide solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the mixture with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product is purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.
Case Studies in Pharmaceutical Scaffolds
Case Study: Synthesis of a β-Blocker Core Structure
Many β-adrenergic receptor antagonists (beta-blockers) feature a phenoxypropanolamine structure.[10] The synthesis of this core can be readily achieved from vanillin-derived precursors.[11]
Synthetic Strategy:
-
Condensation: React (4-Formyl-2-methoxy-phenoxy)-acetonitrile with epichlorohydrin to form an epoxide intermediate.
-
Ring Opening: Open the epoxide ring with a suitable amine, such as tert-butylamine, to install the propanolamine side chain.[11]
Caption: Synthetic pathway to a key beta-blocker intermediate.
This approach yields a molecule containing the essential pharmacophore for beta-blocker activity, which can be further diversified at the nitrile position.
Case Study: Synthesis of an SSRI Precursor
Selective Serotonin Reuptake Inhibitors (SSRIs) are a cornerstone of depression treatment.[12][13] Many, like Fluoxetine, contain a substituted phenoxy group attached to an alkylamine chain.[14] (4-Formyl-2-methoxy-phenoxy)-acetonitrile is an ideal starting point for creating analogues.
Synthetic Strategy (via Reductive Amination): Using the reductive amination protocol described in Section 3.1, (4-Formyl-2-methoxy-phenoxy)-acetonitrile can be reacted with methylamine to produce N-methyl-1-(4-(cyanomethoxy)-3-methoxyphenyl)methanamine. This intermediate contains the core structure that, after further modifications of the nitrile group, can lead to potent SSRI candidates.[15]
Safety and Handling
While a specific Safety Data Sheet (SDS) for (4-Formyl-2-methoxy-phenoxy)-acetonitrile is not widely available, data from analogous compounds like (4-methoxyphenyl)acetonitrile suggest that standard laboratory precautions should be strictly followed.[16][17][18]
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, chemical safety goggles, and a lab coat.[18]
-
Engineering Controls: Handle the compound in a well-ventilated chemical fume hood, especially when dealing with powders or volatile solvents.
-
Hazards: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause skin and eye irritation.[18] The nitrile group can be a source of cyanide toxicity under harsh acidic conditions or high temperatures.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[16]
Conclusion
(4-Formyl-2-methoxy-phenoxy)-acetonitrile stands out as a powerful and efficient building block in pharmaceutical synthesis. Its straightforward preparation from the renewable resource vanillin, combined with its trifunctional nature, provides a robust platform for generating diverse and complex molecular architectures. The protocols detailed in this guide offer reliable methods for synthesizing and utilizing this precursor, enabling researchers and drug development professionals to accelerate the discovery of novel therapeutic agents.
References
- Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. (2026).
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(PDF) 4-(2-Methoxy-4-(prop-1-enyl)phenoxy)phthalonitrile; synthesis, characterization, Hirshfeld surface analysis and chemical activity studies. (2019). ResearchGate. [Link]
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Acetonitrile, (4-formyl-3-methoxyphenoxy) -. LookChem. [Link]
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Acetonitrile in Pharmaceutical Synthesis: Applications, Quality Considerations, and Procurement Insights. ChemComplex. [Link]
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Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. (2024). PMC. [Link]
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Naturally Abundance Vanillin as Starting Material to Synthesizing 4-(4-Hydroxy-3-methoxyphenyl)-6-methyl-3,4- dihydropyrimidin-2(1H)-one. (2025). ResearchGate. [Link]
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Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. (2025). NIH. [Link]
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Synthesis of new vanillin derivatives from natural eugenol. (2021). SciSpace. [Link]
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(PDF) A concise total synthesis of (R)-fluoxetine, a potent and selective serotonin reuptake inhibitor. (2025). ResearchGate. [Link]
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Synthesis, β-adrenergic receptor binding and antihypertensive potential of vanillin-derived phenoxypropanolamines. (2008). Manipal Research Portal. [Link]
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(PDF) Comparative study of reductive amination reaction on 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid and its monomethoxy analog using the Multipin™ approach. (2025). ResearchGate. [Link]
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VANILLIN. Ataman Kimya. [Link]
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4-METHOXYPHENYL ACETONITRILE Safety Data Sheet. Sdfine. [Link]
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Synthesis, -adrenergic receptor binding and antihypertensive potential of vanillin-derived phenoxypropanolamines. NIScPR Online Periodical Repository. [Link]
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Material Safety Data Sheet - (p-methoxyphenyl)acetonitrile, 97%. Cole-Parmer. [Link]
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Vanillin Synthesis from 4-Hydroxybenzaldehyde. University of Delaware. [Link]
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Discovery of Novel Selective Serotonin Reuptake Inhibitors Through Development of a Protein-Based Pharmacophore. PubMed Central. [Link]
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(PDF) WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. ResearchGate. [Link]
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The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. Queen's University Belfast. [Link]
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PROCESS FOR THE PREPARATION OF VANILLIN FROM A MIXED m-CRESOL/p-CRESOL STREAM. CORE. [Link]
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Synthesis of novel vanillin derivatives: novel multi-targeted scaffold ligands against Alzheimer's disease. UHI. [Link]
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Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Synthesis of Complex Molecules through Reductive Amination. Labflow. [Link]
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Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. ResearchGate. [Link]
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Reaction mechanisms involving (4-Formyl-2-methoxy-phenoxy)-acetonitrile
An In-Depth Guide to the Reaction Mechanisms of (4-Formyl-2-methoxy-phenoxy)-acetonitrile
Introduction: A Versatile Building Block Derived from Nature
(4-Formyl-2-methoxy-phenoxy)-acetonitrile is a synthetic organic compound that holds significant promise as a versatile intermediate in medicinal chemistry and materials science.[1][2][3] Its structure is intrinsically linked to vanillin (4-hydroxy-3-methoxybenzaldehyde), a naturally occurring phenolic aldehyde that can be sustainably sourced from lignin, a major component of biomass.[4][5] This connection places the title compound at the intersection of green chemistry and advanced organic synthesis.
The molecule's synthetic utility is derived from its three distinct functional groups:
-
The Aromatic Aldehyde: A highly reactive electrophilic center, susceptible to a wide array of nucleophilic additions and condensation reactions. This is the primary hub for C-C and C-N bond formation.
-
The Phenoxy-acetonitrile Moiety: The ether linkage provides stability, while the nitrile group serves as a valuable synthetic handle for transformations into amines, carboxylic acids, or various nitrogen-containing heterocycles.[6]
-
The Substituted Benzene Ring: The electron-donating methoxy and ether groups activate the ring, influencing its electronic properties and potential for further functionalization.
This guide provides a detailed exploration of the key reaction mechanisms involving (4-Formyl-2-methoxy-phenoxy)-acetonitrile, complete with field-tested protocols and mechanistic insights to empower researchers in drug discovery and chemical development.[7]
Synthesis of (4-Formyl-2-methoxy-phenoxy)-acetonitrile
The most direct route to synthesizing the title compound is through a Williamson ether synthesis, a classic and reliable method for forming ethers. This involves the reaction of vanillin with an α-haloacetonitrile, such as bromoacetonitrile, under basic conditions. The base deprotonates the phenolic hydroxyl group of vanillin, creating a nucleophilic phenoxide ion that subsequently displaces the bromide ion in an SN2 reaction.
Caption: Williamson ether synthesis of the title compound from vanillin.
Protocol 1: Synthesis via Williamson Ether Synthesis
Objective: To prepare (4-Formyl-2-methoxy-phenoxy)-acetonitrile from vanillin and bromoacetonitrile.
Materials and Reagents:
-
Vanillin (CAS: 121-33-5)
-
Bromoacetonitrile (CAS: 590-17-0)
-
Potassium Carbonate (K₂CO₃), anhydrous (CAS: 584-08-7)
-
Acetonitrile (CH₃CN), anhydrous (CAS: 75-05-8)
-
Dichloromethane (CH₂Cl₂), (CAS: 75-09-2)
-
Magnesium Sulfate (MgSO₄), anhydrous (CAS: 7487-88-9)
-
Deionized Water
Procedure:
-
To a 500 mL three-necked flask equipped with a magnetic stirrer and reflux condenser, add vanillin (30.4 g, 0.2 mol), anhydrous potassium carbonate (55.2 g, 0.4 mol), and 300 mL of anhydrous acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Carefully add bromoacetonitrile (24.0 g, 0.2 mol) to the mixture. Caution: Bromoacetonitrile is toxic and lachrymatory. Handle in a well-ventilated fume hood.
-
Heat the reaction mixture to 50-60°C and maintain stirring for 5-7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature. Filter off the insoluble salts and wash the solid residue with acetonitrile.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude residue in 250 mL of dichloromethane and wash with deionized water (3 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford (4-Formyl-2-methoxy-phenoxy)-acetonitrile as a solid.
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Core Reaction Mechanisms at the Aldehyde Functionality
The aldehyde group is the most versatile handle for derivatization. Below are key transformations that leverage this reactivity for the construction of complex molecular scaffolds.
Reductive Amination: A Gateway to Bioactive Amines
Reductive amination is a cornerstone of medicinal chemistry for synthesizing secondary and tertiary amines.[8][9] The reaction proceeds in two main stages: (1) the formation of a Schiff base (imine) through the condensation of the aldehyde with a primary amine, and (2) the reduction of the imine to the corresponding amine.[10] This one-pot process is highly efficient for creating C-N bonds.[9]
Caption: General mechanism for the reductive amination of an aldehyde.
Protocol 2: One-Pot Reductive Amination
Objective: To synthesize a secondary amine derivative from (4-Formyl-2-methoxy-phenoxy)-acetonitrile and a primary amine.
Materials and Reagents:
-
(4-Formyl-2-methoxy-phenoxy)-acetonitrile (1.0 eq)
-
Primary Amine (e.g., Benzylamine, 1.1 eq)
-
Sodium Borohydride (NaBH₄, 1.5 eq) (CAS: 16940-66-2)
-
Methanol (MeOH), anhydrous (CAS: 67-56-1)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve (4-Formyl-2-methoxy-phenoxy)-acetonitrile (e.g., 1.91 g, 10 mmol) in 50 mL of anhydrous methanol in a round-bottom flask.
-
Add the primary amine (e.g., benzylamine, 1.18 g, 11 mmol) and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the flask in an ice bath to 0°C.
-
Add sodium borohydride (0.57 g, 15 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 3 hours.
-
Quench the reaction by slowly adding 20 mL of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.
-
Purify by flash column chromatography on silica gel to obtain the desired secondary amine.
Wittig Reaction: Precise C=C Double Bond Formation
The Wittig reaction is a powerful and widely used method for converting aldehydes and ketones into alkenes.[11][12] The reaction involves a phosphonium ylide (Wittig reagent), which acts as a nucleophile, attacking the carbonyl carbon. The key to this reaction is the formation of a highly stable triphenylphosphine oxide byproduct, which provides the thermodynamic driving force for the olefination.[13]
Caption: Mechanism of the Wittig reaction, proceeding via an oxaphosphetane intermediate.
Protocol 3: Synthesis of an Alkene via Wittig Olefination
Objective: To convert the aldehyde group of the title compound into a terminal alkene using methyltriphenylphosphonium bromide.
Materials and Reagents:
-
(4-Formyl-2-methoxy-phenoxy)-acetonitrile (1.0 eq)
-
Methyltriphenylphosphonium bromide (Ph₃P⁺CH₃ Br⁻, 1.2 eq) (CAS: 1779-49-3)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq) (CAS: 7646-69-7)
-
Tetrahydrofuran (THF), anhydrous (CAS: 109-99-9)
Procedure:
-
Ylide Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (4.29 g, 12 mmol) in 50 mL of anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Carefully add sodium hydride (0.48 g of 60% dispersion, 12 mmol) in small portions. Caution: NaH reacts violently with water and generates flammable H₂ gas.
-
Remove the ice bath and stir the resulting bright yellow mixture at room temperature for 1 hour to ensure complete ylide formation.
-
Wittig Reaction: Cool the ylide suspension back to 0°C.
-
Dissolve (4-Formyl-2-methoxy-phenoxy)-acetonitrile (1.91 g, 10 mmol) in 20 mL of anhydrous THF and add it dropwise to the ylide suspension via a syringe or dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates consumption of the starting aldehyde.
-
Quench the reaction by slowly adding 10 mL of saturated ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent. The crude product will contain triphenylphosphine oxide.
-
Purify by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to isolate the pure alkene product.
Multicomponent Reactions (MCRs): Rapid Assembly of Complex Molecules
MCRs, such as the Passerini and Ugi reactions, are highly valued for their efficiency and atom economy, allowing the construction of complex, drug-like molecules in a single synthetic step.[14][15]
The Passerini reaction combines an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide.[16][17] This reaction is a powerful tool for creating peptidomimetic structures and diverse compound libraries.[18] The mechanism is thought to involve the formation of an intermediate adduct between the aldehyde and carboxylic acid, which is then trapped by the nucleophilic isocyanide.
Caption: Plausible mechanism for the Passerini three-component reaction.
The Ugi reaction extends the MCR concept by incorporating a fourth component, a primary amine.[19] The reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide yields a bis-amide product.[20] The reaction is driven by the irreversible Mumm rearrangement in the final step.[19]
Caption: Stepwise mechanism of the Ugi four-component reaction.
Protocol 4: General Procedure for an Isocyanide-Based Multicomponent Reaction (Ugi-Type)
Objective: To demonstrate the utility of the title compound in a Ugi four-component reaction.
Materials and Reagents:
-
(4-Formyl-2-methoxy-phenoxy)-acetonitrile (1.0 eq)
-
Primary Amine (e.g., Aniline, 1.0 eq)
-
Carboxylic Acid (e.g., Acetic Acid, 1.0 eq)
-
Isocyanide (e.g., tert-Butyl isocyanide, 1.0 eq) (CAS: 7188-38-7) Caution: Isocyanides have a powerful, unpleasant odor and are toxic. Use a high-efficiency fume hood.
-
Methanol (MeOH) (CAS: 67-56-1)
Procedure:
-
In a vial, add the primary amine (e.g., aniline, 0.93 g, 10 mmol) to 20 mL of methanol.
-
To this solution, add (4-Formyl-2-methoxy-phenoxy)-acetonitrile (1.91 g, 10 mmol) and stir for 20 minutes to allow for pre-condensation into the imine.
-
Add the carboxylic acid (e.g., acetic acid, 0.60 g, 10 mmol).
-
Finally, add the isocyanide (e.g., tert-butyl isocyanide, 0.83 g, 10 mmol) dropwise. The reaction is often exothermic.
-
Seal the vial and stir the mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate.
-
Purify the resulting crude bis-amide by flash column chromatography or recrystallization.
Summary of Key Transformations
| Reaction Type | Key Reagents | Functional Group Transformation | Core Application |
| Synthesis | Vanillin, Bromoacetonitrile, Base | Phenol → Ether | Access to the core scaffold |
| Reductive Amination | Primary Amine, Reducing Agent | Aldehyde → Secondary Amine | C-N bond formation, synthesis of bioactive amines[21][22] |
| Wittig Reaction | Phosphonium Ylide | Aldehyde → Alkene | C=C bond formation, olefination[11][23] |
| Passerini Reaction | Isocyanide, Carboxylic Acid | Aldehyde → α-Acyloxy Amide | Rapid synthesis of peptidomimetics[16][24] |
| Ugi Reaction | Amine, Isocyanide, Carboxylic Acid | Aldehyde → Bis-Amide | High-diversity library synthesis[19][20][25] |
Conclusion and Outlook
(4-Formyl-2-methoxy-phenoxy)-acetonitrile stands out as a highly adaptable chemical intermediate. Its reactivity is dominated by the aldehyde group, which serves as a versatile entry point for a multitude of transformations crucial to modern organic synthesis and drug discovery. The protocols and mechanistic discussions provided herein demonstrate its utility in fundamental C-N and C-C bond-forming reactions, including reductive amination, Wittig olefination, and advanced multicomponent reactions. By leveraging its bio-sourced origin from vanillin, researchers can build molecular complexity in a sustainable and efficient manner, accelerating the development of novel pharmaceuticals and functional materials.
References
- Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. Organic & Biomolecular Chemistry (RSC Publishing).
- Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor. SciSpace.
- Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers.
- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. ResearchGate.
- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.
- Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega (ACS Publications).
- Synthesis of New Vanillin Derivatives from Natural Eugenol. AIP Publishing.
- Biosourced Vanillin-Based Building Blocks for Organic Electronic Materials. MDPI.
- Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers.
- A Review on the Vanillin derivatives showing various Biological activities. International Journal of PharmTech Research.
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- 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. ResearchGate.
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- Ugi reaction. Wikipedia.
- Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Publishing.
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Application Notes and Protocols: (4-Formyl-2-methoxy-phenoxy)-acetonitrile as a Scaffold for Novel Enzyme Inhibitors
Introduction: The Promise of a Vanillin-Derived Scaffold
In the landscape of modern drug discovery, the identification of privileged scaffolds—molecular frameworks that can be readily modified to interact with a variety of biological targets—is of paramount importance. Vanillin, a naturally occurring phenolic aldehyde, has emerged as one such scaffold. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] A key aspect of their therapeutic potential lies in their ability to act as enzyme inhibitors.[1][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of (4-Formyl-2-methoxy-phenoxy)-acetonitrile, a vanillin derivative, as a starting point for the development of novel enzyme inhibitors. While this specific molecule is not extensively studied, its structural similarity to other biologically active vanillin derivatives suggests significant potential. These notes will provide a hypothesized, yet scientifically grounded, pathway for its synthesis, derivatization, and evaluation as an inhibitor of key enzyme classes implicated in various diseases.
(4-Formyl-2-methoxy-phenoxy)-acetonitrile
| Property | Value |
| CAS Number | 342592-62-5 |
| Molecular Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.18 g/mol |
| IUPAC Name | 2-(4-formyl-2-methoxyphenoxy)acetonitrile |
Part 1: Synthesis of (4-Formyl-2-methoxy-phenoxy)-acetonitrile and its Analogs
The synthesis of the core scaffold, (4-Formyl-2-methoxy-phenoxy)-acetonitrile, can be readily achieved from the inexpensive and commercially available starting material, vanillin (4-hydroxy-3-methoxybenzaldehyde). The proposed synthetic route is based on a Williamson ether synthesis, a robust and well-established method for forming ether linkages. A similar procedure has been successfully employed for the synthesis of the related compound, (4-formylphenoxy)acetonitrile.[4]
Proposed Synthesis of the Core Scaffold
The reaction involves the deprotonation of the phenolic hydroxyl group of vanillin with a mild base, such as potassium carbonate, followed by nucleophilic attack on an electrophilic source of the cyanomethyl group, like bromoacetonitrile.
Protocol 1: Synthesis of (4-Formyl-2-methoxy-phenoxy)-acetonitrile
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Bromoacetonitrile
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard glassware for organic synthesis
Procedure:
-
To a 500 mL three-necked flask equipped with a magnetic stirrer and a reflux condenser, add vanillin (0.1 mol), bromoacetonitrile (0.1 mol), and potassium carbonate (0.2 mol).
-
Add 250 mL of anhydrous acetonitrile to the flask.
-
Heat the reaction mixture to 50°C and stir vigorously for 5-7 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the insoluble solids (potassium salts) and wash them with a small amount of acetonitrile.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in 150 mL of dichloromethane.
-
Wash the organic layer with water (3 x 50 mL) to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
The crude product can be purified by recrystallization or column chromatography to yield pure (4-Formyl-2-methoxy-phenoxy)-acetonitrile.
Rationale for Derivatization: Exploring Structure-Activity Relationships (SAR)
The core scaffold possesses two key functional groups amenable to chemical modification: the aldehyde and the nitrile. These provide opportunities to generate a library of derivatives to explore structure-activity relationships (SAR).
-
The Aldehyde Group: This group can be converted to a variety of other functionalities. For instance, reductive amination can introduce diverse amine substituents, while condensation reactions can form Schiff bases or chalcones. These modifications can alter the molecule's size, shape, and hydrogen bonding capabilities, influencing its interaction with the enzyme's active site.
-
The Nitrile Group: While less reactive, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional points for diversification.
The following diagram illustrates the potential for creating a diverse library of compounds from the core scaffold.
Caption: A workflow for the synthesis and derivatization of (4-Formyl-2-methoxy-phenoxy)-acetonitrile.
Part 2: Targeting Enzyme Families with Vanillin-Derived Inhibitors
Based on existing literature for vanillin and its derivatives, several enzyme families represent promising targets for inhibitors based on the (4-Formyl-2-methoxy-phenoxy)-acetonitrile scaffold.
Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)
Rationale: Vanillin derivatives have shown significant potential as inhibitors of AChE and BuChE, enzymes critical in the breakdown of the neurotransmitter acetylcholine.[5][6][7][8] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. The aromatic nature and hydrogen bonding potential of the vanillin core make it a suitable candidate for binding to the active site of these enzymes.
Experimental Approach: The most common method for assessing AChE and BuChE inhibition is the colorimetric Ellman's method.[6][9]
Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BuChE) from equine serum or human recombinant
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BuChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Donepezil or Galantamine)
-
96-well microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of enzymes, substrates, and DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the positive control in phosphate buffer. Ensure the final DMSO concentration is below 1%.
-
-
Assay in 96-well Plate:
-
Add 25 µL of each concentration of the test compound or positive control to the wells.
-
Add 50 µL of the respective enzyme solution (AChE or BuChE) to each well.
-
Add 125 µL of DTNB solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the respective substrate solution (ATCI or BTCI).
-
-
Data Acquisition:
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protein Kinases
Rationale: Dysregulation of protein kinase activity is a hallmark of cancer and other diseases. Vanillin and its derivatives have been reported to inhibit several kinases, including DNA-dependent protein kinase (DNA-PK) and Polo-like kinase 1 (Plk1).[10][11] The planar aromatic ring of the vanillin scaffold can potentially interact with the ATP-binding pocket of kinases.
Experimental Approach: A variety of kinase activity assays are available, with luminescence-based assays that measure ADP production being particularly suitable for high-throughput screening.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Materials:
-
Target kinase of interest (e.g., a commercially available kinase panel)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds and positive control in DMSO.
-
-
Kinase Reaction:
-
In the wells of a white plate, add the test compound dilutions.
-
Add the kinase solution to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and determine the IC₅₀ value.
-
Proteases
Rationale: Proteases are involved in a multitude of physiological processes, and their dysregulation is implicated in diseases such as cancer, cardiovascular disorders, and viral infections. Vanillin derivatives have been shown to inhibit various proteases.[1][3][12] The electrophilic aldehyde group in the core scaffold could potentially form covalent bonds with nucleophilic residues in the active site of certain proteases (e.g., cysteine or serine proteases).
Experimental Approach: Fluorogenic or chromogenic substrates are commonly used to measure protease activity. The cleavage of the substrate by the protease releases a fluorescent or colored molecule, which can be quantified.
Protocol 4: General Protease Inhibition Assay (Fluorogenic Substrate)
Materials:
-
Target protease of interest
-
Fluorogenic protease substrate
-
Assay buffer specific to the protease
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (specific to the protease)
-
Black 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the protease and fluorogenic substrate in the appropriate assay buffer.
-
Prepare serial dilutions of the test compounds and positive control.
-
-
Assay in 96-well Plate:
-
Add the test compound dilutions to the wells.
-
Add the protease solution to each well and incubate for 15-30 minutes at the optimal temperature for the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate solution.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the fluorescence versus time plot.
-
Determine the percentage of inhibition for each compound concentration.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
-
Part 3: Data Interpretation and Further Steps
The initial screening will provide IC₅₀ values for the synthesized compounds against the selected enzyme targets.
Data Summary Table:
| Compound ID | Target Enzyme | IC₅₀ (µM) |
| Core Scaffold | AChE | |
| Derivative 1 | AChE | |
| Derivative 2 | AChE | |
| ... | ... | |
| Core Scaffold | Kinase A | |
| Derivative 1 | Kinase A | |
| ... | ... |
Logical Progression of Research:
Caption: A logical workflow for the development of enzyme inhibitors from the (4-Formyl-2-methoxy-phenoxy)-acetonitrile scaffold.
For promising "hit" compounds, further studies are warranted:
-
Mechanism of Inhibition Studies: To determine if the inhibition is competitive, non-competitive, or uncompetitive.
-
Selectivity Profiling: To assess the inhibitor's activity against a broader panel of related enzymes to determine its selectivity.
-
Lead Optimization: To synthesize further analogs based on the initial SAR to improve potency and drug-like properties.
-
Cell-based and In Vivo Studies: To evaluate the efficacy of the most promising inhibitors in a more biologically relevant context.
Conclusion
(4-Formyl-2-methoxy-phenoxy)-acetonitrile represents a readily accessible and versatile scaffold for the development of novel enzyme inhibitors. Its vanillin core provides a privileged starting point with a proven track record of biological activity. By following the synthetic and screening protocols outlined in these application notes, researchers can systematically explore the potential of this compound and its derivatives to yield potent and selective inhibitors for a range of therapeutic targets.
References
-
Design, synthesis and evaluation of vanillin derivatives as dual-target inhibitors for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry, 2025.
-
Application Note: Acetylcholinesterase (AChE) Activity and Inhibition Assay Protocol. BenchChem, 2025.
-
Vanillins—a novel family of DNA-PK inhibitors. Nucleic Acids Research, 2005.
-
Synthesis and in vitro evaluation of vanillin derivatives as multi-target therapeutics for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 2020.
-
Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology, 2018.
-
Enzymatic Assay of Trypsin Inhibition. protocols.io, 2019.
-
Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". BenchChem, 2025.
-
Application Notes and Protocols for Kinase Activity Assays. BenchChem, 2025.
-
Synthesis of novel vanillin derivatives: novel multi-targeted scaffold ligands against Alzheimer's disease. MedChemComm, 2019.
-
Overview of the Role of Vanillin in Neurodegenerative Diseases and Neuropathophysiological Conditions. Molecules, 2023.
-
Vanillin-derived antiproliferative compounds influence Plk1 activity. Bioorganic & Medicinal Chemistry Letters, 2014.
-
Synthesis of novel vanillin derivatives: novel multi-targeted scaffold ligands against Alzheimer's disease. RSC Medicinal Chemistry, 2019.
-
Design, Synthesis, and Biological Evaluation of Vanillin Hydroxamic Acid Derivatives as Novel Peptide Deformylase Inhibitors. Current Computer-Aided Drug Design, 2018.
-
Application Notes and Protocols: Development of a Protease Inhibition Assay for Oscillamide B. BenchChem, 2025.
-
Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega, 2024.
-
Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Publications, 2024.
-
Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. Molecules, 2022.
-
Assay for Protealysin-like Protease Inhibitor Activity. Bio-protocol, 2022.
-
Vanillin Suppresses Metastatic Potential of Human Cancer Cells through PI3K Inhibition and Decreases Angiogenesis in Vivo. Journal of Agricultural and Food Chemistry, 2011.
-
In vitro kinase assay. protocols.io, 2024.
-
Design, synthesis and evaluation of vanillin derivatives as dual-target inhibitors for the treatment of Alzheimer's disease. ResearchGate, 2025.
-
Assay Procedure for Protease. Sigma-Aldrich.
-
antiviral study of schiff base vanillin derivatives against ns2b-ns3 protease of zika. Malaysian Journal of Analytical Sciences, 2023.
-
Can anyone suggest a protocol for a kinase assay?. ResearchGate, 2015.
-
Colorimetric Assay for Acetylcholinesterase Activity and Inhibitor Screening Based on Metal–Organic Framework Nanosheets. Analytical Chemistry, 2022.
-
Synthesis, Crystal Structure, Computational Investigation of Vanillin Azine Derivative as Potent Blocker of the N‐Terminal Ras‐Binding Domain (RBD) in Human a‐Raf Kinase. ResearchGate, 2025.
-
In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in Plant Science, 2022.
-
Protease Assays. Assay Guidance Manual, 2012.
-
Kinase Assay Kit. Sigma-Aldrich.
-
Methods for Detecting Kinase Activity. Cayman Chemical.
-
(4-FORMYLPHENOXY)ACETONITRILE synthesis. ChemicalBook.
-
(4-Formyl-2-methoxyphenoxy)acetonitrile. PubChem.
-
p-METHOXYPHENYLACETONITRILE. Organic Syntheses.
-
(4-Formyl-2-methoxy-phenoxy)-acetonitrile. Santa Cruz Biotechnology.
-
2-(4-Formyl-2-methoxyphenoxy)acetonitrile. BLDpharm.
Sources
- 1. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (4-FORMYLPHENOXY)ACETONITRILE synthesis - chemicalbook [chemicalbook.com]
- 5. Design, synthesis and evaluation of vanillin derivatives as dual-target inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro evaluation of vanillin derivatives as multi-target therapeutics for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel vanillin derivatives: novel multi-targeted scaffold ligands against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Vanillins—a novel family of DNA-PK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vanillin-derived antiproliferative compounds influence Plk1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mjas.analis.com.my [mjas.analis.com.my]
Application Note: Strategic Derivatization of (4-Formyl-2-methoxy-phenoxy)-acetonitrile for High-Throughput Biological Screening
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Vanillin-Acetonitrile Scaffold
(4-Formyl-2-methoxy-phenoxy)-acetonitrile is a synthetic organic compound built upon a privileged scaffold derived from vanillin.[1][2] Vanillin itself, a simple phenolic aldehyde, possesses a rich chemical architecture with functional groups—aldehyde, hydroxyl (etherified in this case), and an ether linkage—that serve as versatile handles for chemical modification.[2] The incorporation of these structures into novel derivatives is a cornerstone of medicinal chemistry, aimed at developing new therapeutic candidates with enhanced biological activities.[1][2]
The subject molecule, (4-Formyl-2-methoxy-phenoxy)-acetonitrile, presents two primary, highly reactive sites for derivatization: the aromatic aldehyde (formyl group) and the aliphatic nitrile. This dual functionality allows for the systematic and combinatorial synthesis of diverse compound libraries. The strategic derivatization of this scaffold is predicated on the principles of Structure-Activity Relationship (SAR) studies. By methodically altering specific parts of the molecule and screening the resulting analogs, researchers can identify key structural motifs responsible for desired biological effects, thereby guiding the rational design of more potent and selective drug candidates.[1]
This application note provides a comprehensive guide to the synthetic derivatization of this scaffold and outlines detailed protocols for the primary biological screening of the resulting compound library. The methodologies are designed to be robust, reproducible, and adaptable for high-throughput formats, facilitating the rapid identification of novel bioactive agents.
Synthetic Derivatization Strategies and Protocols
The core of this program involves creating a library of diverse analogs by targeting the primary functional groups. The diagram below illustrates the overall workflow from the parent scaffold to biological evaluation.
Figure 1: High-level workflow from scaffold derivatization to SAR analysis.
Derivatization of the Formyl (Aldehyde) Group
The aldehyde is a highly versatile functional group for introducing molecular diversity. The following protocols detail key transformations.
Causality: Reductive amination is a robust and highly reliable method for converting aldehydes into amines. This one-pot reaction first forms an imine intermediate via condensation with a primary or secondary amine, which is then immediately reduced in situ by a mild reducing agent (e.g., sodium triacetoxyborohydride). This approach minimizes side reactions and is amenable to a wide variety of amine building blocks, enabling the creation of a large library of derivatives with varying steric and electronic properties.
Step-by-Step Protocol:
-
To a solution of (4-Formyl-2-methoxy-phenoxy)-acetonitrile (1.0 eq) in 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF) (0.1 M), add the desired primary or secondary amine (1.1 eq).
-
Add acetic acid (1.2 eq) to catalyze imine formation. Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel.
| Parameter | Condition / Reagent | Purpose / Comment |
| Solvent | 1,2-Dichloroethane (DCE) | Aprotic solvent, ideal for this reaction. |
| Amine Source | Diverse primary/secondary amines | Introduces chemical diversity. |
| Catalyst | Acetic Acid | Catalyzes the formation of the iminium ion. |
| Reducing Agent | Sodium triacetoxyborohydride | Mild and selective for imines over aldehydes. |
| Workup | Saturated NaHCO₃ | Neutralizes acetic acid and quenches the reaction. |
| Purification | Flash Chromatography | Standard method for purification of small molecules. |
Causality: The Knoevenagel condensation introduces a carbon-carbon double bond by reacting the aldehyde with an "active methylene" compound (a CH₂ group flanked by two electron-withdrawing groups). This transformation extends the conjugation of the system and introduces new functional groups (e.g., nitriles, esters), which can significantly alter the biological activity profile of the parent scaffold.
Step-by-Step Protocol:
-
Dissolve (4-Formyl-2-methoxy-phenoxy)-acetonitrile (1.0 eq) and the active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1.1 eq) in ethanol or toluene.
-
Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 eq).
-
Heat the mixture to reflux (typically 80-110 °C) for 2-6 hours. For reactions in toluene, use a Dean-Stark apparatus to remove the water byproduct and drive the reaction to completion.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol) or purify by flash column chromatography.
| Parameter | Condition / Reagent | Purpose / Comment |
| Solvent | Ethanol or Toluene | Common solvents for this condensation. |
| Reactant | Active Methylene Compound | e.g., Malononitrile, Cyanoacetic esters. |
| Catalyst | Piperidine or Triethylamine | Basic catalyst to deprotonate the active methylene. |
| Workup | Cooling/Filtration or Evaporation | Product often precipitates upon cooling. |
| Purification | Recrystallization / Chromatography | Ensures high purity of the final compound. |
Derivatization of the Nitrile Group
The nitrile group is a valuable precursor for amines and nitrogen-containing heterocycles.
Causality: The conversion of a nitrile to a tetrazole is a key transformation in medicinal chemistry. Tetrazoles are recognized bioisosteres of carboxylic acids, meaning they share similar steric and electronic properties and can engage in similar biological interactions, but often with improved metabolic stability and cell permeability. This reaction is typically achieved via a [3+2] cycloaddition with an azide source.
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve the nitrile-containing starting material (1.0 eq) in N,N-Dimethylformamide (DMF).
-
Add sodium azide (NaN₃) (2.0 eq) and ammonium chloride (NH₄Cl) (2.0 eq). Warning: Sodium azide is highly toxic. Handle with extreme care. Do not acidify azide-containing solutions.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor by TLC or LC-MS.
-
Cool the reaction to room temperature. Carefully pour the reaction mixture into a beaker of ice water.
-
Acidify the aqueous solution to pH ~2-3 by the dropwise addition of concentrated hydrochloric acid (HCl). This protonates the tetrazole, making it extractable.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by flash column chromatography or recrystallization.
| Parameter | Condition / Reagent | Purpose / Comment |
| Solvent | DMF or DMSO | High-boiling polar aprotic solvent. |
| Azide Source | Sodium Azide (NaN₃) | Provides the N₃⁻ nucleophile for cycloaddition. |
| Acid Source | Ammonium Chloride (NH₄Cl) | In situ generation of hydrazoic acid (HN₃). |
| Workup | Acidification and Extraction | Protonates the tetrazole for isolation. |
| Safety | Extreme Caution with Azides | Potentially explosive and highly toxic. |
Biological Screening: Protocols and Workflows
Once a library of derivatives is synthesized and purified, a tiered screening approach is employed to identify compounds with promising biological activity.
Figure 2: Workflow for primary biological screening of the compound library.
Protocol: General Cytotoxicity Screening (MTT Assay)
Trustworthiness: This protocol serves as a crucial first-pass filter to assess the general toxicity of the synthesized compounds against a standard non-cancerous cell line (e.g., HEK293).[3] Identifying cytotoxic compounds early prevents wasted resources on non-specific hits and helps establish a therapeutic window for compounds that show activity in other assays.[3][4]
Step-by-Step Protocol:
-
Cell Seeding: Seed HEK293 cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: Prepare stock solutions of test compounds in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 µM) in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[3]
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include "vehicle-only" (DMSO) controls and "no-treatment" controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
Trustworthiness: The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5] This assay provides a reliable measure of potency and is a gold-standard method in antimicrobial drug discovery.[6]
Step-by-Step Protocol:
-
Bacterial Inoculum Preparation: Culture a bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) overnight. Dilute the culture in fresh Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in MHB. The typical concentration range is 128 µg/mL to 0.25 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin) should be included as a reference.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed. Growth can be assessed visually or by measuring the optical density at 600 nm.
-
Optional - MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), take an aliquot from the wells showing no growth and plate it on nutrient agar. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Protocol: Enzyme Inhibition Screening (Generic Assay)
Trustworthiness: Enzyme assays are the foundation of target-based drug discovery, providing a direct measure of a compound's interaction with a purified biological target.[7][8] This approach ensures that the observed activity is due to the modulation of the specific enzyme of interest, which is critical for mechanism-of-action studies.[9]
Step-by-Step Protocol:
-
Assay Buffer Preparation: Prepare an appropriate assay buffer that ensures optimal enzyme activity and stability.
-
Reagent Preparation:
-
Enzyme Solution: Dilute the purified target enzyme in assay buffer to a working concentration (e.g., 2X the final concentration).
-
Substrate Solution: Prepare the enzyme's substrate (which generates a fluorescent or colorimetric signal upon cleavage) in assay buffer (e.g., 2X the final concentration, typically at its Kₘ value).
-
Compound Solution: Prepare serial dilutions of the test compounds in assay buffer with a small percentage of DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the compound solution to the appropriate wells.
-
Add 10 µL of the enzyme solution to all wells.
-
Incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding 5 µL of the substrate solution.
-
-
Data Acquisition: Immediately begin reading the plate on a plate reader (fluorescence or absorbance) in kinetic mode for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well.
-
Normalize the rates to the vehicle (DMSO) control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the compound concentration (log scale) and fit the data to a dose-response curve to determine the IC₅₀ value.[10]
-
Summary and Forward Outlook
The (4-Formyl-2-methoxy-phenoxy)-acetonitrile scaffold represents a promising starting point for the development of novel bioactive compounds. The synthetic protocols outlined in this note provide a robust framework for creating a chemically diverse library of derivatives by targeting its key functional groups. The subsequent biological screening cascade, incorporating assays for cytotoxicity, antimicrobial activity, and enzyme inhibition, establishes a self-validating system for identifying and prioritizing lead compounds. By integrating these synthetic and biological workflows, research teams can efficiently navigate the early stages of the drug discovery process, accelerating the journey from a promising scaffold to a validated therapeutic lead.
References
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis.
- Longdom Publishing. (n.d.). Biological Assays: Innovations and Applications. Journal of Medical and Biological Science Research.
- Biobide. (n.d.).
- BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs.
- Alowo, R. A., et al. (2023). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega.
- ChemHelpASAP. (2023). Functional in vitro assays for drug discovery. YouTube.
- National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
- Alowo, R. A., et al. (2023). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity.
- MDPI. (2022).
- Valle, D. L., et al. (2018). Current Screening Methodologies in Drug Discovery for Selected Human Diseases.
- Celtarys Research. (2024). Biochemical assays in drug discovery and development. Celtarys Research.
- BenchChem. (2024). Technical Support Center: Addressing Cytotoxicity of Small Molecules in Non-Cancerous Cell Lines. BenchChem.
- Azevedo, C. M. G., et al. (2023). Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Screening Methodologies in Drug Discovery for Selected Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
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- 10. blog.biobide.com [blog.biobide.com]
Synthesis of Novel Heterocyclic Scaffolds from (4-Formyl-2-methoxy-phenoxy)-acetonitrile: Application Notes and Protocols
Introduction: The quest for novel heterocyclic compounds remains a cornerstone of modern drug discovery and materials science. These scaffolds are integral to the architecture of a vast array of biologically active molecules and functional materials. (4-Formyl-2-methoxy-phenoxy)-acetonitrile is a versatile starting material, possessing multiple reactive sites that can be strategically exploited to construct diverse heterocyclic systems. Its unique arrangement of an aldehyde, a methoxy-activated aromatic ring, and a cyanomethoxy group provides a powerful platform for designing elegant and efficient synthetic routes.
This comprehensive guide presents detailed protocols for the synthesis of two distinct classes of heterocyclic compounds—benzofurans and highly substituted pyridines—originating from (4-Formyl-2-methoxy-phenoxy)-acetonitrile. The methodologies detailed herein are designed for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development. Beyond a mere recitation of steps, this document elucidates the underlying chemical principles and mechanistic rationale, empowering the user to not only replicate the synthesis but also to adapt and innovate upon these foundational procedures.
Protocol 1: Synthesis of 3-Amino-6-methoxybenzofuran-5-carbonitrile via Intramolecular Thorpe-Ziegler Cyclization
The synthesis of 3-aminobenzofurans represents a significant area of interest due to their prevalence in bioactive natural products and pharmaceuticals. This protocol details a base-catalyzed intramolecular cyclization of an intermediate derived from (4-Formyl-2-methoxy-phenoxy)-acetonitrile, proceeding through a Thorpe-Ziegler type mechanism. This reaction elegantly constructs the benzofuran core in a single, efficient step.
Causality of Experimental Choices:
The choice of a strong, non-nucleophilic base such as sodium hydride is crucial for the deprotonation of the active methylene group of the starting material, initiating the cyclization cascade. The use of an aprotic polar solvent like dimethylformamide (DMF) ensures the solubility of the reactants and intermediates while facilitating the anionic reaction pathway. The reaction temperature is optimized to promote the cyclization while minimizing potential side reactions.
Experimental Protocol:
Materials:
-
(4-Formyl-2-methoxy-phenoxy)-acetonitrile
-
Malononitrile
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Piperidine
-
Ethanol
-
Ethyl acetate
-
Hexanes
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step-by-Step Methodology:
Part A: Knoevenagel Condensation to form 2-((4-(2,2-dicyanovinyl)-2-methoxy)phenoxy)acetonitrile
-
To a solution of (4-Formyl-2-methoxy-phenoxy)-acetonitrile (1.91 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 20 mL of ethanol, add a catalytic amount of piperidine (2-3 drops).
-
Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the intermediate Knoevenagel product.
Part B: Intramolecular Thorpe-Ziegler Cyclization
-
Carefully wash sodium hydride (0.44 g of 60% dispersion, 11 mmol) with hexanes under an inert atmosphere (e.g., nitrogen or argon) to remove the mineral oil.
-
Suspend the oil-free sodium hydride in 15 mL of anhydrous DMF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve the Knoevenagel product from Part A (2.39 g, 10 mmol) in 15 mL of anhydrous DMF and add it dropwise to the sodium hydride suspension over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is neutral.
-
Pour the mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 3-Amino-6-methoxybenzofuran-5-carbonitrile.
Mechanistic Insights:
The formation of the 3-aminobenzofuran core proceeds via a tandem Knoevenagel condensation and Thorpe-Ziegler cyclization.[1][2] The initial Knoevenagel condensation between the aldehyde and malononitrile forms a dinitrile intermediate. In the presence of a strong base, the methylene group of the cyanomethoxy moiety is deprotonated, and the resulting carbanion undergoes an intramolecular nucleophilic attack on one of the nitrile groups of the dicyanovinyl moiety. This cyclization forms an enamine intermediate, which upon workup, yields the stable 3-aminobenzofuran derivative.
Caption: Overall workflow for the synthesis of 3-Amino-6-methoxybenzofuran-5-carbonitrile.
Protocol 2: One-Pot Synthesis of Substituted Pyridines via Multicomponent Reaction
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow the formation of complex molecules from three or more starting materials in a single step, minimizing waste and saving time.[3] This protocol describes a one-pot, four-component synthesis of highly functionalized 2-amino-3,5-dicyanopyridines starting from (4-Formyl-2-methoxy-phenoxy)-acetonitrile.
Causality of Experimental Choices:
This reaction leverages a cascade of reactions beginning with a Knoevenagel condensation. The use of a basic catalyst like piperidine facilitates both the initial condensation and the subsequent Michael addition. Ethanol is an effective solvent for this reaction sequence, promoting the solubility of the reactants and facilitating the cyclization and aromatization steps. The reaction is driven to completion by the formation of the stable aromatic pyridine ring.
Experimental Protocol:
Materials:
-
(4-Formyl-2-methoxy-phenoxy)-acetonitrile
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Malononitrile
-
Ammonium acetate
-
Ethanol
-
Piperidine
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve (4-Formyl-2-methoxy-phenoxy)-acetonitrile (1.91 g, 10 mmol), an aromatic aldehyde (10 mmol), malononitrile (0.66 g, 10 mmol), and ammonium acetate (1.54 g, 20 mmol) in 30 mL of ethanol.
-
Add a catalytic amount of piperidine (5-6 drops) to the mixture.
-
Reflux the reaction mixture for 6-8 hours. Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Filter the solid product and wash it with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired 2-amino-4-aryl-6-((4-formyl-2-methoxyphenoxy)methyl)nicotinonitrile derivative.
Mechanistic Insights:
The synthesis of the pyridine ring proceeds through a well-established sequence of reactions. The first step is a Knoevenagel condensation between the aromatic aldehyde and malononitrile, catalyzed by piperidine, to form an arylidene malononitrile. Simultaneously, a Knoevenagel condensation of (4-Formyl-2-methoxy-phenoxy)-acetonitrile with another molecule of malononitrile can occur. The arylidene malononitrile then acts as a Michael acceptor for the enolate of the second Knoevenagel product. The resulting adduct undergoes cyclization and subsequent aromatization via elimination of a molecule of hydrogen to furnish the highly substituted pyridine ring.
Caption: Key stages in the multicomponent synthesis of substituted pyridines.
Data Summary
The following table summarizes the expected outcomes for the described protocols. Yields are indicative and may vary based on reaction scale and purification efficiency.
| Protocol | Heterocyclic Product | Key Reagents | Catalyst | Solvent | Expected Yield (%) |
| 1 | 3-Amino-6-methoxybenzofuran-5-carbonitrile | Malononitrile, Sodium Hydride | Piperidine (Part A) | DMF (Part B) | 60-75 |
| 2 | Substituted 2-Aminopyridine | Aromatic Aldehyde, Malononitrile, Ammonium Acetate | Piperidine | Ethanol | 65-80 |
References
-
Thorpe, J. F. The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 1904 , 85, 1726-1761. [Link]
-
Schaefer, J. P.; Bloomfield, J. J. The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 2011 , 1-203. [Link]
-
Domling, A.; Ugi, I. Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 2000 , 39(18), 3168-3210. [Link]
Sources
- 1. A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
The Strategic Role of (4-Formyl-2-methoxy-phenoxy)-acetonitrile in the Synthesis of Multi-Target-Directed Ligands for Neurodegenerative Diseases
Introduction: The Imperative for Multi-Target-Directed Ligands in Complex Diseases
The traditional "one-molecule, one-target" paradigm in drug discovery is increasingly being challenged by the multifactorial nature of complex diseases such as Alzheimer's disease (AD). AD pathogenesis is a complex web of interconnected events, including cholinergic dysfunction, β-amyloid (Aβ) aggregation, tau hyperphosphorylation, oxidative stress, and metal ion dyshomeostasis[1][2]. Consequently, a more holistic therapeutic approach is required, leading to the rise of multi-target-directed ligands (MTDLs)[2][3]. MTDLs are single chemical entities engineered to interact with multiple biological targets simultaneously, offering the potential for synergistic therapeutic effects and a more effective disease-modifying outcome[3].
Natural products and their derivatives have emerged as a rich source of inspiration and starting scaffolds for MTDL design due to their inherent biological activity and structural diversity[1][4][5]. Among these, vanillin (4-hydroxy-3-methoxybenzaldehyde), a simple phenolic aldehyde, has garnered significant attention as a privileged starting point for the synthesis of novel MTDLs for AD[6][7][8][9][10]. Its antioxidant properties and versatile chemical handles make it an ideal platform for elaboration into more complex, multi-functional molecules[6][7][8].
This application note details the strategic importance and application of a key vanillin derivative, (4-Formyl-2-methoxy-phenoxy)-acetonitrile , as a pivotal building block in the rational design and synthesis of MTDLs. We will explore its synthesis, its unique structural attributes, and provide detailed protocols for its utilization in creating novel therapeutic candidates.
The Gateway Intermediate: (4-Formyl-2-methoxy-phenoxy)-acetonitrile
(4-Formyl-2-methoxy-phenoxy)-acetonitrile (CAS: 342592-62-5) is a synthetic intermediate that retains the core pharmacophoric features of vanillin while introducing a flexible and versatile cyanomethyl ether linker. This modification is not trivial; it serves a deliberate purpose in MTDL design.
Chemical Structure and Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃ | [11][12] |
| Molecular Weight | 191.18 g/mol | [11][12] |
| IUPAC Name | 2-(4-formyl-2-methoxyphenoxy)acetonitrile | [11] |
| CAS Number | 342592-62-5 | [11][12] |
The structure features three key functional groups, each with a specific role in MTDL synthesis:
-
The Aldehyde Group: A versatile electrophilic center, ideal for forming imines, Schiff bases, or undergoing reductive amination to connect to other pharmacophores.
-
The Aryl Ether Linkage: Provides spacing and conformational flexibility, allowing the attached moieties to orient themselves optimally within different biological target binding sites.
-
The Acetonitrile Group: A highly versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in various cycloaddition reactions to generate heterocyclic scaffolds.
This trifecta of reactivity makes (4-Formyl-2-methoxy-phenoxy)-acetonitrile a superior building block for combinatorial chemistry and the generation of diverse MTDL libraries.
Synthetic Strategy and Workflow
The synthesis of MTDLs using this intermediate typically follows a logical, multi-step workflow. The initial step is the synthesis of the intermediate itself from readily available vanillin.
Figure 1: General workflow for MTDL synthesis.
Protocol 1: Synthesis of (4-Formyl-2-methoxy-phenoxy)-acetonitrile from Vanillin
Principle: This protocol employs a classic Williamson ether synthesis. The phenolic hydroxyl group of vanillin is deprotonated by a mild base to form a nucleophilic phenoxide, which then displaces a halide from 2-chloroacetonitrile. This reaction is efficient and uses readily available, cost-effective reagents.
Materials:
-
Vanillin (1.0 eq)
-
2-Chloroacetonitrile (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone or N,N-Dimethylformamide (DMF) (anhydrous)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add vanillin (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetone or DMF as the solvent (sufficient to dissolve the vanillin).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 2-chloroacetonitrile (1.2 eq) to the reaction mixture dropwise.
-
Heat the reaction mixture to reflux (for acetone) or to 60-70 °C (for DMF) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete (disappearance of vanillin), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of the solvent.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethanol/water or by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure (4-Formyl-2-methoxy-phenoxy)-acetonitrile as a white to off-white solid.
Self-Validation:
-
TLC Analysis: Compare the Rƒ value of the product spot with the starting vanillin spot. A new, less polar spot should appear.
-
Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The ¹H NMR spectrum should show a characteristic singlet for the -O-CH₂-CN protons around 4.8-5.0 ppm, and the disappearance of the phenolic -OH proton.
Application in MTDL Synthesis: Leveraging the Functional Handles
The true value of (4-Formyl-2-methoxy-phenoxy)-acetonitrile lies in the orthogonal reactivity of its aldehyde and nitrile groups. This allows for sequential or one-pot modifications to build complex MTDLs.
Protocol 2: MTDL Synthesis via Reductive Amination of the Aldehyde
Principle: The aldehyde group is a prime site for introducing nitrogen-containing pharmacophores, such as tacrine or substituted anilines, which are known to inhibit cholinesterases[6][7]. This protocol describes a general reductive amination procedure.
Figure 2: Reductive amination workflow.
Materials:
-
(4-Formyl-2-methoxy-phenoxy)-acetonitrile (1.0 eq)
-
A primary or secondary amine (e.g., 9-amino-1,2,3,4-tetrahydroacridine for a tacrine hybrid) (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq) or Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Methanol or Dichloromethane (DCM) (anhydrous)
-
Acetic acid (catalytic amount, if needed)
Procedure:
-
Dissolve (4-Formyl-2-methoxy-phenoxy)-acetonitrile (1.0 eq) and the chosen amine (1.0 eq) in anhydrous methanol or DCM in a round-bottom flask.
-
Add a catalytic amount of acetic acid if the amine is a weak nucleophile.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. Monitor by TLC.
-
Cool the reaction mixture in an ice bath.
-
Slowly add the reducing agent (NaBH₄ or NaBH(OAc)₃) in portions. Caution: NaBH₄ reacts with methanol to produce H₂ gas.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until completion by TLC.
-
Quench the reaction by the slow addition of water.
-
If DCM was used, wash the organic layer with saturated sodium bicarbonate solution and brine. If methanol was used, remove it under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting MTDL by column chromatography or recrystallization.
Causality and Choice of Reagent:
-
NaBH(OAc)₃ is often preferred for reductive aminations as it is milder and more selective for imines over aldehydes, reducing the chance of side reactions.
-
The choice of amine is critical and is dictated by the MTDL design strategy. For AD, amines derived from known cholinesterase inhibitors like tacrine or donepezil are common choices[13].
Protocol 3: Further Elaboration via the Nitrile Group
Principle: The nitrile group offers a secondary point of diversification. It can be reduced to a primary amine, which can then be acylated or alkylated, or it can be hydrolyzed to a carboxylic acid for amide coupling reactions.
Example Application: Reduction to a Primary Amine
Materials:
-
MTDL from Protocol 2 (containing the nitrile) (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Aqueous workup solutions (e.g., water, 15% NaOH, water - Fieser workup for LiAlH₄)
Procedure (Conceptual - Caution: LiAlH₄ is highly reactive):
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of the nitrile-containing MTDL in anhydrous THF.
-
Cool the solution in an ice bath.
-
Slowly add a solution of LiAlH₄ or BH₃·THF (typically 1.5-2.0 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete.
-
Carefully quench the reaction by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting solids and wash thoroughly with THF or ethyl acetate.
-
Dry and concentrate the filtrate to yield the amine-functionalized MTDL, which can be further derivatized.
Conclusion and Future Perspectives
(4-Formyl-2-methoxy-phenoxy)-acetonitrile is more than just another chemical; it is a strategic tool for the medicinal chemist. By starting from the naturally-derived and biocompatible vanillin scaffold, it provides a direct and efficient route to advanced MTDL candidates. The orthogonal reactivity of its functional groups allows for a "plug-and-play" approach to molecular design, enabling the systematic combination of different pharmacophores to target the complex pathology of neurodegenerative diseases. As the MTDL approach continues to gain traction, the utility of such well-designed, versatile intermediates will undoubtedly grow, paving the way for the next generation of therapeutics for Alzheimer's disease and beyond.
References
-
Scipioni, L., et al. (2019). Synthesis of novel vanillin derivatives: novel multi-targeted scaffold ligands against Alzheimer's disease. MedChemComm, 10(5), 764-777. Available at: [Link][6][7][8][10]
-
Hernandez-Vazquez, E., et al. (2020). Synthesis and in vitro evaluation of vanillin derivatives as multi-target therapeutics for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 30(21), 127505. Available at: [Link][9]
-
Pandey, P., et al. (2020). Natural products and their derivatives as multifunctional ligands against Alzheimer's disease. Drug Development Research, 81(2), 165-183. Available at: [Link][1][4]
-
Roy, K., et al. (2018). Identifying natural compounds as multi-target-directed ligands against Alzheimer's disease: an in silico approach. Journal of Biomolecular Structure & Dynamics, 37(8), 2147-2163. Available at: [Link][5]
-
PubChem. (4-Formyl-2-methoxyphenoxy)acetonitrile. National Center for Biotechnology Information. Available at: [Link][11]
-
Bolea, I., et al. (2011). Multi-target-directed ligands in Alzheimer's disease treatment. Current Neuropharmacology, 9(4), 639-651. Available at: [Link][2]
-
Guzior, N., et al. (2016). Multi-Target Directed Donepezil-Like Ligands for Alzheimer's Disease. Frontiers in Neuroscience, 10, 205. Available at: [Link][13]
-
MDPI. (2024). Multitarget-Directed Ligands for Alzheimer’s Disease: Recent Novel MTDLs and Mechanistic Insights. Available at: [Link][3]
-
NIH. (2025). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. National Center for Biotechnology Information. Available at: [Link][14]
Sources
- 1. Natural products and their derivatives as multifunctional ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multi-target-directed ligands in Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Natural products and their derivatives as multifunctional ligands against Alzheimer's disease | Semantic Scholar [semanticscholar.org]
- 5. Identifying natural compounds as multi-target-directed ligands against Alzheimer's disease: an in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Synthesis of novel vanillin derivatives: novel multi-targeted scaffold ligands against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel vanillin derivatives: novel multi-targeted scaffold ligands against Alzheimer's disease - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and in vitro evaluation of vanillin derivatives as multi-target therapeutics for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pureadmin.uhi.ac.uk [pureadmin.uhi.ac.uk]
- 11. (4-Formyl-2-methoxyphenoxy)acetonitrile | C10H9NO3 | CID 1650506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. Multi-Target Directed Donepezil-Like Ligands for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-Formyl-2-methoxy-phenoxy)-acetonitrile
Welcome to the technical support center for the synthesis of (4-Formyl-2-methoxy-phenoxy)-acetonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and practical, field-tested protocols to enhance reaction yield and product purity.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: My reaction yield for (4-Formyl-2-methoxy-phenoxy)-acetonitrile is consistently low. What are the most probable causes?
Low yields in the synthesis of (4-Formyl-2-methoxy-phenoxy)-acetonitrile, which is a Williamson ether synthesis, can typically be attributed to several factors. The reaction involves the nucleophilic attack of the vanillin phenoxide on an alkyl halide (chloro- or bromoacetonitrile). Key areas to investigate include:
-
Incomplete Deprotonation of Vanillin: The phenolic hydroxyl group of vanillin must be fully deprotonated to form the reactive phenoxide ion. If the base is not strong enough or used in insufficient stoichiometric amounts, the reaction will not proceed to completion. For phenols like vanillin, bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are generally sufficient.[1]
-
Suboptimal Reaction Temperature: The Sₙ2 reaction of the Williamson ether synthesis is temperature-dependent.[1] While higher temperatures can increase the reaction rate, they can also promote side reactions, such as decomposition of the product or reactants. A temperature range of 50-80°C is a common starting point for this type of reaction.
-
Competing Side Reactions: The most common side reaction is C-alkylation, where the alkylating agent reacts with the aromatic ring of vanillin instead of the desired oxygen atom.[1] The choice of solvent plays a critical role in minimizing this side reaction.
-
Moisture in the Reaction: The presence of water can hydrolyze the alkylating agent and reduce the nucleophilicity of the phenoxide, leading to lower yields. Ensure all reagents and solvents are anhydrous.
Q2: I am observing a significant amount of an unknown impurity in my final product. How can I identify and minimize it?
The most likely impurity, other than unreacted starting materials, is the C-alkylated isomer. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. To minimize C-alkylation, the choice of solvent is crucial. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, or dimethyl sulfoxide (DMSO) are known to favor O-alkylation in Williamson ether synthesis.[1] These solvents solvate the cation of the phenoxide salt, leaving a "naked" and highly reactive oxygen anion that preferentially attacks the alkyl halide.
To identify the impurity, techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. Comparing the spectra of your product with known spectra of the starting materials and the desired product will help in identifying the unknown impurity.
Q3: Can I use chloroacetonitrile and bromoacetonitrile interchangeably?
While both can be used as the alkylating agent, bromoacetonitrile is generally more reactive than chloroacetonitrile due to bromide being a better leaving group than chloride. This increased reactivity can lead to shorter reaction times or allow for lower reaction temperatures. However, bromoacetonitrile is often more expensive and may be less stable. The choice between the two will depend on factors such as desired reaction kinetics, cost, and availability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete deprotonation of vanillin. | Use at least a stoichiometric equivalent of a suitable base (e.g., K₂CO₃, NaOH). For K₂CO₃, using a slight excess (1.5-2 equivalents) can be beneficial. |
| Low reaction temperature. | Gradually increase the reaction temperature in increments of 10°C, while monitoring the reaction progress by TLC. A typical range is 50-80°C. | |
| Inactive alkylating agent. | Ensure the chloro- or bromoacetonitrile is of good quality and has been stored properly. | |
| Presence of Side Products (e.g., C-alkylation) | Incorrect solvent choice. | Use a polar aprotic solvent like acetonitrile or DMF to favor O-alkylation.[1] |
| High reaction temperature. | Lowering the reaction temperature can sometimes favor the desired Sₙ2 pathway over side reactions. | |
| Difficult Product Isolation | Emulsion formation during workup. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
| Product is not precipitating during recrystallization. | Ensure the correct solvent system is being used for recrystallization. If the product is an oil, try triturating with a non-polar solvent like hexane to induce solidification. |
Experimental Protocols
Optimized Synthesis of (4-Formyl-2-methoxy-phenoxy)-acetonitrile
This protocol is adapted from established Williamson ether synthesis procedures and tailored for this specific transformation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Vanillin | 152.15 | 10.0 g | 0.0657 | 1.0 |
| Chloroacetonitrile | 75.50 | 5.46 g (4.6 mL) | 0.0723 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 13.6 g | 0.0984 | 1.5 |
| Acetonitrile (anhydrous) | - | 150 mL | - | - |
| Ethyl Acetate | - | 200 mL | - | - |
| Deionized Water | - | 300 mL | - | - |
| Brine (saturated NaCl) | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add vanillin (10.0 g, 0.0657 mol) and anhydrous acetonitrile (150 mL).
-
Addition of Base: Add finely powdered potassium carbonate (13.6 g, 0.0984 mol) to the flask. Stir the suspension vigorously.
-
Addition of Alkylating Agent: Add chloroacetonitrile (4.6 mL, 0.0723 mol) to the reaction mixture.
-
Reaction: Heat the mixture to a gentle reflux (around 80-82°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is complete when the vanillin spot is no longer visible.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid with a small amount of ethyl acetate.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer with deionized water (2 x 100 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.
-
Dissolve the crude product in a minimal amount of hot ethanol and slowly add hot water until the solution becomes slightly turbid.
-
Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
-
Visualizations
Reaction Pathway
Caption: Williamson ether synthesis of the target molecule.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low reaction yield.
References
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
PubChem. (4-Formyl-2-methoxyphenoxy)acetonitrile. [Link]
Sources
(4-Formyl-2-methoxy-phenoxy)-acetonitrile stability and degradation pathways
Welcome to the technical support guide for (4-Formyl-2-methoxy-phenoxy)-acetonitrile (CAS: 342592-62-5).[1] This document is intended for researchers, scientists, and drug development professionals. It provides in-depth technical information, troubleshooting advice, and validated protocols to ensure the stability and integrity of this compound throughout your experiments.
Compound Overview
(4-Formyl-2-methoxy-phenoxy)-acetonitrile is a multifunctional aromatic compound featuring a vanillin-derived core. Its structure incorporates three key functional groups: an aldehyde (formyl), an ether (methoxy/phenoxy), and a nitrile. The reactivity and potential instability of the molecule are primarily dictated by the aldehyde and nitrile moieties. Understanding the lability of these groups under common experimental conditions is critical for obtaining reliable and reproducible results.
Chemical Structure:
-
IUPAC Name: 2-(4-formyl-2-methoxyphenoxy)acetonitrile[2]
-
Molecular Formula: C₁₀H₉NO₃[2]
-
Molecular Weight: 191.18 g/mol [2]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause (4-Formyl-2-methoxy-phenoxy)-acetonitrile to degrade?
A1: The stability of this compound is most influenced by four factors:
-
Oxidation: The aldehyde group is highly susceptible to oxidation, which converts it to a carboxylic acid. This is one of the most common degradation pathways for aldehydes.[3][4][5]
-
pH (Hydrolysis): Both strongly acidic and strongly basic conditions can promote the hydrolysis of the nitrile group to either a carboxylic acid or an intermediate amide.
-
Light (Photodegradation): Aromatic aldehydes, including vanillin derivatives, can be sensitive to UV light, which may induce dimerization or other photochemical reactions.[6][7]
-
Elevated Temperature: High temperatures can accelerate all degradation pathways, particularly in solution.
Q2: What are the most probable degradation products I should look for?
A2: Based on the compound's structure, there are two primary degradation products you are most likely to encounter:
-
2-(4-Carboxy-2-methoxyphenoxy)acetonitrile: Formed via the oxidation of the formyl group. This will result in a mass increase of 16 Da (+O).
-
(4-Formyl-2-methoxyphenoxy)acetic acid: Formed via the hydrolysis of the nitrile group. This will result in a mass increase of 18 Da (+H₂O), assuming complete hydrolysis. The intermediate amide may also be observed.
Q3: How should I store the compound to ensure maximum stability?
A3:
-
Solid Form: Store as a solid in a tightly sealed, amber glass vial at -20°C or below. The inert atmosphere (argon or nitrogen) is recommended to minimize long-term oxidative degradation.
-
In Solution: Preparing fresh solutions for each experiment is the best practice. If you must store solutions, use a reliable buffer (pH 6.0-7.0), aliquot into small volumes to avoid repeated freeze-thaw cycles, and store protected from light at -80°C. DMSO is a common solvent, but be aware that it can oxidize under certain conditions.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Observed Problem | Probable Cause(s) | Recommended Actions & Explanations |
| Appearance of a new, more polar peak in my reverse-phase HPLC chromatogram. | Oxidation of the aldehyde. | The addition of a carboxylic acid group significantly increases polarity, leading to an earlier elution time in reverse-phase chromatography. Action: Confirm the identity of the new peak using LC-MS. The expected mass will be [M+16]+H⁺. To prevent this, de-gas your solvents and consider adding an antioxidant like BHT (butylated hydroxytoluene) if your experimental system allows. |
| Assay results show decreasing compound activity over time (e.g., during a long incubation). | In-situ degradation under assay conditions. | The compound may be unstable in your specific assay buffer (e.g., non-neutral pH) or in the presence of other reactive components. Action: Run a stability control. Incubate the compound in the assay buffer for the full duration of the experiment, then analyze by HPLC. This will quantify the percentage of degradation occurring during the assay, which can be used to correct your results or prompt a redesign of the assay conditions. |
| The color of my stock solution in DMSO is turning yellow/brown. | Photodegradation or oligomerization. | Vanillin-related compounds can form colored dimers and oligomers upon exposure to light.[7] Action: Always store solutions in amber vials or wrap clear vials in aluminum foil. Work in a subdued lighting environment when possible. If the discoloration is significant, discard the stock and prepare a fresh one. |
| I see a new peak with a mass corresponding to [M+18]+H⁺ in my LC-MS. | Nitrile hydrolysis. | The nitrile group has been hydrolyzed to a carboxylic acid. This is most common in solutions with a pH outside the neutral range. Action: Check the pH of your solution. If you are performing experiments at low or high pH, be aware of this potential degradation and account for it. If unintentional, ensure all solutions are properly buffered to a neutral pH. |
Predicted Degradation Pathways
The primary degradation pathways for (4-Formyl-2-methoxy-phenoxy)-acetonitrile are illustrated below. These pathways are predicted based on the known reactivity of the aldehyde and nitrile functional groups.
Caption: Predicted degradation pathways of the parent compound.
Experimental Protocol: Forced Degradation Study
Objective: To intentionally degrade the compound under controlled stress conditions to identify potential degradation products and develop a stability-indicating analytical method. Forced degradation is a key step in pharmaceutical development.[8][9][10]
Workflow Overview:
Caption: Workflow for a comprehensive forced degradation study.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of (4-Formyl-2-methoxy-phenoxy)-acetonitrile in a 50:50 acetonitrile:water mixture.
-
Stress Conditions: For each condition, use a 1 mL aliquot of the stock solution in a sealed glass vial. The goal is to achieve 5-20% degradation.[11]
-
Acid Hydrolysis: Add 100 µL of 1 M HCl. Heat at 60°C. Take time points at 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Add 100 µL of 1 M NaOH. Keep at room temperature. Take time points at 30 min, 1, 2, and 4 hours. Note: Base hydrolysis is often much faster.
-
Oxidation: Add 100 µL of 30% H₂O₂. Keep at room temperature, protected from light. Take time points at 2, 4, 8, and 24 hours.
-
Thermal Stress: Heat at 60°C, protected from light. Take time points at 1, 3, and 7 days.
-
Photolytic Stress: Expose to light according to ICH Q1B guidelines. Include a dark control (vial wrapped in foil).
-
Control: Keep an aliquot at room temperature, protected from light.
-
-
Sample Quenching and Analysis:
-
Before analysis, quench the acid and base samples by neutralizing them with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.
-
Analyze all samples by a suitable reverse-phase HPLC method with both UV and MS detection.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify the retention times and mass-to-charge ratios (m/z) of new peaks.
-
Calculate the percentage of degradation and check the mass balance to ensure all major degradants are accounted for.
-
Summary of Expected Stability Profile
This table summarizes the anticipated stability based on the functional group chemistry. Empirical testing via the protocol above is required for confirmation.
| Stress Condition | Primary Functional Group Affected | Expected Degradation Product(s) | Predicted Stability |
| Acidic (pH < 4) | Nitrile | (4-Formyl-2-methoxyphenoxy)acetic acid | Moderate to Low |
| Basic (pH > 9) | Nitrile, Aldehyde | (4-Formyl-2-methoxyphenoxy)acetic acid, potential Cannizzaro reaction products | Low |
| Oxidative (H₂O₂) | Aldehyde (Formyl) | 2-(4-Carboxy-2-methoxyphenoxy)acetonitrile | Low |
| Thermal (>40°C) | All | Acceleration of all pathways | Moderate |
| Photolytic (UV/Vis) | Aromatic System, Aldehyde | Dimers, Oligomers, Oxidized Products | Moderate to Low |
References
-
PubChem. (4-Formyl-2-methoxyphenoxy)acetonitrile. National Center for Biotechnology Information. Available at: [Link]
-
Chemguide. Oxidation of Aldehydes and Ketones. Available at: [Link]
-
Alsante, K. M., et al. (2014). Forced Degradation: A Practical Guide to Use in Drug Development. PharmaTutor. Available at: [Link]
-
SGS (2016). How to Approach a Forced Degradation Study. SGS Life Sciences. Available at: [Link]
-
Baj, S., et al. Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. ResearchGate. Available at: [Link]
-
Choudhary, A., et al. (2022). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]
-
Lara-Pez, N., et al. (2024). UV-A photodegradation of vanillin in aqueous solutions: Direct photolysis and photosensitized degradation. PubMed. Available at: [Link]
-
Kuzmin, A. V., et al. (2023). Unveiling the Mechanism for the Photochemistry and Photodegradation of Vanillin. ResearchGate. Available at: [Link]
-
Science.gov. Forced degradation products: Topics. Available at: [Link]
-
Chemistry LibreTexts. Oxidation of Aldehydes and Ketones. Available at: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. (4-Formyl-2-methoxyphenoxy)acetonitrile | C10H9NO3 | CID 1650506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. UV-A photodegradation of vanillin in aqueous solutions: Direct photolysis and photosensitized degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ajrconline.org [ajrconline.org]
- 9. pharmatutor.org [pharmatutor.org]
- 10. forced degradation products: Topics by Science.gov [science.gov]
- 11. sgs.com [sgs.com]
Technical Support Center: Synthesis of (4-Formyl-2-methoxy-phenoxy)-acetonitrile
Welcome to the technical support guide for the synthesis of (4-Formyl-2-methoxy-phenoxy)-acetonitrile. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. We will move beyond a simple protocol to explore the underlying chemistry, enabling you to troubleshoot effectively and optimize your reaction outcomes.
Introduction: The Williamson Ether Synthesis of a Vanillin Derivative
The synthesis of (4-Formyl-2-methoxy-phenoxy)-acetonitrile is a classic example of the Williamson ether synthesis.[1][2] In this Sₙ2 reaction, the phenolic hydroxyl group of vanillin (4-hydroxy-3-methoxybenzaldehyde) is deprotonated by a mild base to form a phenoxide ion. This nucleophilic phenoxide then attacks an electrophilic haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile), displacing the halide and forming the desired ether linkage.[3][4]
While robust, this reaction is not without its potential pitfalls. The presence of multiple functional groups—a phenol, an aldehyde, and a nitrile—under basic conditions necessitates careful control to avoid the formation of undesired side products. This guide provides direct answers to common experimental issues.
Troubleshooting Guide: From Unexpected Results to Optimized Protocols
This section addresses specific problems you may encounter during the synthesis and purification of (4-Formyl-2-methoxy-phenoxy)-acetonitrile.
Question 1: I'm seeing a new, highly polar spot on my TLC plate that doesn't correspond to my starting material or product. What is it?
Answer: This is the most frequently encountered issue. The highly polar spot is almost certainly 2-(4-formyl-2-methoxyphenoxy)acetic acid , the product of nitrile hydrolysis.[5][6][7]
-
Causality: The nitrile group (-C≡N) in your product is susceptible to hydrolysis under the basic reaction conditions, especially if water is present in the solvent or reagents. The reaction proceeds first to an intermediate amide, which is then further hydrolyzed to the carboxylic acid. Elevated temperatures and prolonged reaction times significantly accelerate this process.
-
Diagnostic Protocol:
-
Acid-Base Extraction: After the reaction workup, dissolve your crude product in an organic solvent like ethyl acetate. Wash the solution with a mild aqueous base (e.g., 5% sodium bicarbonate solution). The carboxylic acid side product, being acidic, will be deprotonated and move into the aqueous layer.
-
Neutralize the separated aqueous layer with a mild acid (e.g., 1M HCl) until it is acidic (test with pH paper). If a precipitate forms, it is likely the carboxylic acid side product.
-
Run a TLC of the precipitate against your crude mixture. The spot should match the unknown polar impurity.
-
-
Preventative Measures:
-
Use Anhydrous Solvents: Ensure your solvent (e.g., acetonitrile, DMF) is thoroughly dried. Using anhydrous reagents is a key preventative step.[8]
-
Control the Base: Use a non-hydroxide base like potassium carbonate (K₂CO₃) rather than NaOH or KOH to minimize the amount of water and strong base present.[3][9] Use the minimum effective amount of base (e.g., 1.5-2.0 equivalents).
-
Monitor Reaction Progress: Follow the reaction by TLC. Stop the reaction as soon as the vanillin has been consumed to avoid over-exposing the product to basic conditions.
-
Question 2: My reaction yield is consistently low, even though my TLC shows full consumption of the starting vanillin. Where is my product going?
Answer: Low isolated yield despite complete conversion points to either the formation of soluble side products that are lost during workup or mechanical losses during purification.
-
Causality & Troubleshooting Steps:
-
Nitrile Hydrolysis: As discussed in Question 1, significant conversion to the carboxylic acid is a primary cause of yield loss. This acid may be partially or fully removed during aqueous washes, depending on the pH.
-
C-Alkylation: While O-alkylation of phenoxides is strongly favored, a small amount of C-alkylation (attachment of the -CH₂CN group directly to the aromatic ring) can occur.[3] These isomers can be difficult to separate from the main product and may be lost during purification.
-
Workup Losses: The desired product has moderate polarity. During aqueous extraction, ensure the pH of the aqueous layer is not too high, which could deprotonate any residual acidic impurities and form emulsions. Use a saturated brine wash to break emulsions and reduce the solubility of your organic product in the aqueous layer.[2]
-
Purification Issues: The product can be an oil or a low-melting solid. If using column chromatography, dry-loading the crude material onto silica can prevent streaking and improve separation. If recrystallizing, ensure you are using an appropriate solvent system and that the product is not excessively soluble at low temperatures.
-
Question 3: My ¹H NMR spectrum shows the expected peaks for my product, but there are also other unfamiliar signals. How do I identify the impurities?
Answer: NMR spectroscopy is a powerful tool for identifying side products. By comparing your spectrum to the known spectra of the starting materials and likely side products, you can diagnose the composition of your crude material.
-
Expected Product Signals:
-
Aldehyde Proton (-CHO): A sharp singlet around 9.8-9.9 ppm.
-
Aromatic Protons: Signals between 7.0-7.5 ppm.
-
Methylene Protons (-O-CH₂-CN): A sharp singlet around 4.7-4.9 ppm.
-
Methoxy Protons (-OCH₃): A sharp singlet around 3.9 ppm.
-
-
Common Impurity Signals:
-
Unreacted Vanillin: Will show a broad singlet for the phenolic -OH (can be anywhere from 5-9 ppm and is exchangeable with D₂O) and its own distinct aromatic and aldehyde signals.
-
2-(4-formyl-2-methoxyphenoxy)acetic acid: The key difference will be the methylene protons. The -O-CH₂-COOH protons will appear as a singlet, but typically slightly upfield (around 4.6-4.7 ppm) compared to the nitrile product.[5] A very broad singlet for the carboxylic acid proton (-COOH) may be visible far downfield (>10 ppm).
-
Solvent Residue: Check for common solvent peaks (e.g., Acetone at ~2.17 ppm, Ethyl Acetate at ~2.05, 4.12, 1.26 ppm).
-
Data Summary: Product vs. Key Reactant/Side Product
| Compound | Formula | MW ( g/mol ) | Key ¹H NMR Signals (δ, ppm) | Approx. TLC Rf* |
| (4-Formyl-2-methoxy-phenoxy)-acetonitrile | C₁₀H₉NO₃ | 191.18[10][11] | ~9.8 (s, 1H), ~7.4 (m, 2H), ~7.1 (d, 1H), ~4.8 (s, 2H), ~3.9 (s, 3H) | 0.5 - 0.6 |
| Vanillin (Starting Material) | C₈H₈O₃ | 152.15 | ~9.8 (s, 1H), ~7.4 (m, 2H), ~7.0 (d, 1H), ~6.0 (br s, 1H), ~3.9 (s, 3H) | 0.3 - 0.4 |
| 2-(4-formyl-2-methoxyphenoxy)acetic acid | C₁₀H₁₀O₅ | 210.18[7] | >10 (br s, 1H), ~9.8 (s, 1H), ~7.4 (m, 2H), ~7.1 (d, 1H), ~4.7 (s, 2H), ~3.9 (s, 3H) | 0.1 - 0.2 |
*Approximate Rf values using a 3:1 Hexane:Ethyl Acetate solvent system. Actual values will vary.
Visualizing Reaction Pathways
The following diagram illustrates the intended synthetic route and the most common side reaction.
Caption: Main reaction pathway and primary side reaction.
Frequently Asked Questions (FAQs)
Q: What are the optimal reaction conditions to maximize yield and purity? A: For best results, use vanillin with 1.1 equivalents of chloroacetonitrile and 1.5-2.0 equivalents of anhydrous potassium carbonate in anhydrous acetonitrile. Heat the reaction at a moderate temperature (50-60 °C) and monitor by TLC until the vanillin is consumed (typically 4-6 hours).[9]
Q: Can I use sodium hydroxide as the base? A: While NaOH can be used, it is not recommended. It is a much stronger base and is typically used in aqueous solutions, both of which significantly increase the rate of the competing nitrile hydrolysis side reaction. Anhydrous potassium or cesium carbonate are superior choices for this synthesis.[3]
Q: My product is an oil, not a solid. Is this normal? A: Yes, (4-Formyl-2-methoxy-phenoxy)-acetonitrile can often be isolated as a thick oil or a very low-melting solid, especially if minor impurities are present. Purity should be assessed by spectroscopic methods (NMR, IR) and chromatography (TLC, HPLC) rather than by melting point alone.
Experimental Protocols
Protocol 1: Synthesis of (4-Formyl-2-methoxy-phenoxy)-acetonitrile
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add vanillin (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 10 minutes.
-
Add chloroacetonitrile (1.1 eq) to the mixture.
-
Heat the reaction mixture to 50 °C and stir for 4-6 hours, monitoring the disappearance of vanillin by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts, washing the solid with a small amount of acetonitrile.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the resulting crude residue in ethyl acetate and wash with water (2x) and then with saturated brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization if it solidifies.
Troubleshooting Workflow
The diagram below provides a logical sequence for troubleshooting common issues.
Caption: A step-by-step guide for troubleshooting experimental results.
References
-
Van der Veken, P., et al. (2005). 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid. Acta Crystallographica Section E: Structure Reports Online, E61(12), o4351–o4353. Available from: [Link]
-
Mortazavi, Z. F. A., et al. (2022). Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. ResearchGate. Available from: [Link]
-
ResearchGate. 4-Methoxy-2-(2-formylphenoxy)acetic acid cyclization mechanism. Available from: [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. Available from: [Link]
-
Wikipedia. Williamson ether synthesis. Available from: [Link]
-
Chemistry Stack Exchange. (2014). Williamson ether synthesis. Available from: [Link]
-
University of Colorado Boulder. The Williamson ether synthesis. Available from: [Link]
-
Kumar, R., et al. (2012). A Review on the Vanillin derivatives showing various Biological activities. International Journal of PharmTech Research, 4(1), 266-279. Available from: [Link]
-
PubChem. 2-(4-formyl-2-methoxyphenoxy)acetic acid. Available from: [Link]
-
Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Available from: [Link]
-
PubChem. (4-Formyl-2-methoxyphenoxy)acetonitrile. Available from: [Link]
-
Pearl, I. A. (1949). Reactions of vanillin and its derived compounds; some new esters of vanillic acid and related acids. Journal of the American Chemical Society, 71(3), 1066–1068. Available from: [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available from: [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PubChemLite - 2-(4-formyl-2-methoxyphenoxy)acetic acid (C10H10O5) [pubchemlite.lcsb.uni.lu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. (4-FORMYLPHENOXY)ACETONITRILE synthesis - chemicalbook [chemicalbook.com]
- 10. scbt.com [scbt.com]
- 11. (4-Formyl-2-methoxyphenoxy)acetonitrile | C10H9NO3 | CID 1650506 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Vanillin Derivatives
Welcome to the Technical Support Center for the synthesis of vanillin derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction conditions. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during your experiments.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of vanillin derivatives, providing potential causes and actionable solutions.
Q1: Why is my reaction yield for vanillin etherification consistently low?
Low yields in Williamson ether synthesis with vanillin can be attributed to several factors.[1]
-
Incomplete Deprotonation: The phenolic hydroxyl group of vanillin needs to be deprotonated to form a potent nucleophile. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed to completion.
-
Solution: Ensure you are using a sufficiently strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an appropriate solvent.[2] It's crucial to use at least a stoichiometric equivalent of the base.
-
-
Steric Hindrance: The electrophile (alkyl halide) might be too bulky, sterically hindering the nucleophilic attack by the vanillin phenoxide.
-
Solution: If possible, opt for a less sterically hindered alkyl halide. Alternatively, you may need to prolong the reaction time or increase the temperature, while carefully monitoring for potential side reactions.
-
-
Side Reactions: At elevated temperatures, elimination reactions of the alkyl halide can compete with the desired substitution reaction, especially with secondary and tertiary halides.
-
Solution: Maintain a controlled and optimal reaction temperature. For particularly sensitive substrates, consider milder reaction conditions and a more reactive alkylating agent, such as an alkyl triflate.
-
-
Poor Solubility: The reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and reduced reaction rates.
-
Solution: Select a solvent in which all reactants are soluble. For Williamson ether synthesis, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often effective.[2]
-
Q2: I'm observing significant side product formation in my Schiff base synthesis with vanillin. How can I improve the selectivity?
The formation of a Schiff base involves the condensation of vanillin's aldehyde group with a primary amine.[1] Side product formation often arises from competing reactions.
-
Cause: Polymerization or Unwanted Condensation: Aromatic aldehydes like vanillin can be prone to self-condensation or polymerization under certain conditions, especially in the presence of strong acids or bases at high temperatures.
-
Solution: The reaction is typically catalyzed by a small amount of acid. Using a mild acid catalyst, such as acetic acid or a natural acid catalyst like lime juice, can promote the desired imine formation while minimizing side reactions.[3][4] Running the reaction at room temperature or with gentle heating is also advisable.[5]
-
-
Cause: Oxidation of the Aldehyde: The aldehyde group in vanillin can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Using fresh, high-purity reagents is also recommended.
-
-
Cause: Reaction with the Phenolic Hydroxyl Group: While less common under typical Schiff base conditions, the phenolic hydroxyl group could potentially react with other components in the mixture, especially if highly reactive reagents are present.
-
Solution: Ensure the reaction conditions are optimized for imine formation. If necessary, the hydroxyl group can be protected prior to the condensation reaction and deprotected afterward, although this adds extra steps to the synthesis.
-
Q3: My attempt to reduce the aldehyde group of vanillin to an alcohol resulted in a complex mixture of products. What went wrong?
The reduction of vanillin to vanillyl alcohol can be complicated by the presence of other reactive functional groups.
-
Cause: Over-reduction or Side Reactions: Strong reducing agents like lithium aluminum hydride (LiAlH4) can potentially react with other functional groups or lead to over-reduction. The phenolic hydroxyl group can also complicate the reaction, especially under acidic or strongly basic conditions, potentially leading to the formation of quinone methides which can oligomerize.[6]
-
Solution: A milder reducing agent like sodium borohydride (NaBH4) is generally preferred for the selective reduction of the aldehyde in the presence of a phenol.[6][7] The reaction is typically carried out in a basic solution (e.g., aqueous NaOH) to deprotonate the phenol, followed by the addition of NaBH4.[6][7]
-
-
Cause: Improper pH control during workup: Acidification of the reaction mixture to quench the excess reducing agent and protonate the resulting alkoxide must be done carefully. Incorrect pH can lead to the degradation of the product.[6]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of vanillin derivatives.
Q1: What is the optimal pH for reactions involving vanillin?
The optimal pH is highly dependent on the specific reaction being performed.
-
For derivatization at the phenolic hydroxyl group (e.g., etherification): A basic pH is required to deprotonate the hydroxyl group and form the more nucleophilic phenoxide ion. For liquid-liquid extractions during purification, a pH greater than 8 is often used to keep the vanillin derivative in the aqueous phase.[8][9]
-
For reactions at the aldehyde group (e.g., Schiff base formation): A slightly acidic to neutral pH is generally optimal. For instance, one study found that for derivatization with 1-aminonaphthalene, the maximum absorbance was achieved at a pH of 7.[10] In biotechnological conversions, a pH range of 7.0 to 9.0 has been shown to positively affect the yield of vanillin from ferulic acid.[11]
-
For purification by precipitation: Adjusting the pH is a common strategy. For example, vanillin can be precipitated from an aqueous solution by adjusting the pH to between 4 and 7.5.[8][9]
Q2: How do I choose the right catalyst for my vanillin derivative synthesis?
The choice of catalyst is critical and depends on the desired transformation.
-
Acid Catalysis: Often used for esterification and Schiff base formation. Strong acids like sulfuric acid can be used for acetylation.[12] Milder acids like tannic acid or even natural sources like lime juice have been used for green synthesis approaches.[2][3][4][13]
-
Base Catalysis: Essential for reactions involving the phenolic hydroxyl group, such as Williamson ether synthesis, where a base like potassium carbonate is common.[2] Basic catalysts like triethylamine are also used in the formation of some vanillin azomethines.[1]
-
Metal Catalysts: Various metal-based catalysts are employed for specific transformations. For instance, cobalt and manganese oxides have been used as heterogeneous catalysts for the synthesis of vanillin itself.[14]
-
Enzymatic Catalysis: For green and highly selective reactions, enzymes like laccases and peroxidases are used for the oxidative dimerization of vanillin to produce divanillin.[15][16]
Q3: What are the best practices for purifying vanillin derivatives?
Purification is key to obtaining a high-purity final product. Common techniques include:
-
Recrystallization: A standard method for purifying solid derivatives. The choice of solvent is crucial; often a mixture like water and ethanol is effective.[1][2]
-
Chromatography: Column chromatography is a versatile technique for separating the desired product from byproducts and unreacted starting materials. For vanillin purification, adsorption chromatography using non-polar resins has been successfully employed.[17]
-
Liquid-Liquid Extraction: This is particularly useful for separating acidic or basic impurities. By adjusting the pH of the aqueous phase, vanillin and its derivatives can be selectively moved between aqueous and organic layers.[8][9]
-
Supercritical Fluid Extraction (SFE) and Chromatography (SFC): These are modern, green chemistry techniques that use supercritical CO2 as a solvent, offering an alternative to toxic organic solvents.
Q4: How can I monitor the progress of my reaction?
Effective reaction monitoring is crucial to determine the optimal reaction time and prevent the formation of degradation products.
-
Thin-Layer Chromatography (TLC): This is a quick and simple method to qualitatively track the disappearance of starting materials and the appearance of the product.[18] For vanillin acetate synthesis, a 1:1 mixture of hexane and ethyl acetate can be used as the mobile phase.[12]
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are quantitative techniques that provide detailed information about the composition of the reaction mixture, allowing for precise determination of conversion and yield.[17]
Data Summary
| Parameter | Optimal Range/Condition | Reaction Type | Reference |
| pH | >8 | Purification by Extraction | [8][9] |
| 4 - 7.5 | Purification by Precipitation | [8][9] | |
| 7.0 - 9.0 | Bioconversion | [11] | |
| Temperature | 20-60°C | Nitration (CAN method) | [18] |
| 100°C | Azide Formation (in DMF) | [2] | |
| 25°C | Enzymatic Dimerization | [15][16] | |
| Catalyst | Potassium Carbonate (K2CO3) | Williamson Ether Synthesis | [2] |
| Acetic Acid/Lime Juice | Schiff Base Formation | [3][4] | |
| Laccase/Peroxidase | Oxidative Dimerization | [15][16] |
Key Experimental Protocols
Protocol 1: Synthesis of Vanillin Acetate (Base-Catalyzed)
This protocol describes the acetylation of vanillin using acetic anhydride with pyridine as a basic catalyst.[12]
-
Dissolve vanillin (3.2 mmol) in 5-6 mL of dichloromethane (DCM) in a suitable reaction vessel.
-
Under anhydrous conditions, add acetic anhydride (3.84 mmol) and dry pyridine (3.84 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 3-4 hours.
-
Monitor the reaction's completion using Thin-Layer Chromatography (TLC) with a 1:1 Hexane:Ethyl acetate mobile phase.
-
Once the reaction is complete, evaporate the DCM.
-
Pour the resulting mixture over crushed ice to precipitate the vanillin acetate.
-
Filter the precipitate and wash it thoroughly with cold water.
-
Dry the product and recrystallize from 95% ethanol to obtain pure vanillin acetate.
Protocol 2: Synthesis of a Vanillin-derived Schiff Base (Acid-Catalyzed)
This protocol outlines a general procedure for the synthesis of a Schiff base from vanillin and a primary amine.
-
Dissolve vanillin (1 equivalent) in a suitable solvent, such as ethanol.[1]
-
Add the primary amine (1 equivalent) to the solution.
-
Add a catalytic amount of a mild acid, such as a few drops of glacial acetic acid.
-
Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by the formation of a precipitate or by TLC.
-
If a precipitate forms, filter the solid product, wash it with a small amount of cold solvent, and dry it.
-
If no precipitate forms, the product can be isolated by removing the solvent under reduced pressure and purifying the residue by recrystallization or column chromatography.
Visualizing Experimental Workflows
Workflow for Williamson Ether Synthesis of a Vanillin Derivative
Caption: Workflow for the synthesis of a vanillin ether derivative.
References
- ACS Omega. (n.d.). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Publications.
- NIH. (n.d.). Natural deep eutectic solvents-based green extraction of vanillin: optimization, purification, and bioactivity assessment.
- BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for 5-Nitrovanillin Derivatives.
- BenchChem. (n.d.). Comparative study of divanillin synthesis using different enzymatic catalysts.
- Google Patents. (n.d.). Method for purifying vanillin by liquid-liquid extraction.
- ResearchGate. (n.d.). Extraction, purification, and applications of vanillin: A review of recent advances and challenges.
- Google Patents. (n.d.). Method for purifying vanillin by liquid-liquid extraction.
- Waters Corporation. (n.d.). Purification of Vanillin from Vanilla Beans Using an SFE-SFC Workflow.
- NIH. (2025). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity.
- Frontiers. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles.
- ResearchGate. (n.d.). Effect of pH on derivatization of vanillin.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Divanillin Derivatives.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Vanillin Acetate.
- Google Patents. (n.d.). Heterogeneous catalyst used in reaction of synthesizing vanillin and preparation method thereof.
- PubMed Central. (n.d.). Maximizing the Efficiency of Vanillin Production by Biocatalyst Enhancement and Process Optimization.
- ResearchGate. (2024). Synthesizing Novel Vanillin-Based Di-Schiff Compounds and Evaluating Their Antibacterial Properties.
- ResearchGate. (n.d.). Synthesis of Schiff Base Compounds from Vanillin and p-Aminoacetophenone Using Lime Juice as a Natural Acid Catalyst and Their Utilization as Corrosion Inhibitors.
- Sciencemadness Discussion Board. (2013). Issues with reduction of vanillin.
- Atlantis Press. (2021). Synthesis of Schiff Base Compounds from Vanillin and p-Aminoacetophenone Using Lime Juice as a Natural Acid Catalyst and Their Utilization as Corrosion Inhibitors.
- Chegg.com. (2025). Procedure Reduction of Vanillin to Vanillyl Alcohol.
Sources
- 1. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Synthesis of Schiff Base Compounds from Vanillin and p-Aminoacetophenone Using Lime Juice as a Natural Acid Catalyst and Their Utilization as Corrosion Inhibitors | Atlantis Press [atlantis-press.com]
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- 6. Sciencemadness Discussion Board - Issues with reduction of vanillin - Powered by XMB 1.9.11 [sciencemadness.org]
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- 18. pdf.benchchem.com [pdf.benchchem.com]
Addressing solubility problems of (4-Formyl-2-methoxy-phenoxy)-acetonitrile in solvents
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with (4-Formyl-2-methoxy-phenoxy)-acetonitrile. This document provides a comprehensive resource, including troubleshooting steps, frequently asked questions, and detailed experimental protocols to effectively address and overcome these issues.
Understanding the Molecule: Physicochemical Properties
Before delving into troubleshooting, it is crucial to understand the inherent properties of (4-Formyl-2-methoxy-phenoxy)-acetonitrile that influence its solubility.
(4-Formyl-2-methoxy-phenoxy)-acetonitrile is a multifaceted organic compound with the molecular formula C₁₀H₉NO₃.[1][2] Its structure, featuring a formyl group, a methoxy group, a phenoxy ring, and a nitrile group, results in a moderate polarity. The presence of both hydrogen bond acceptors (oxygen and nitrogen atoms) and a hydrophobic aromatic ring contributes to its complex solubility profile.[1][3]
| Property | Value | Source |
| Molecular Weight | 191.18 g/mol | [1][2] |
| XLogP3 | 1.1 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] This means that polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.[5] Given the mixed polarity of (4-Formyl-2-methoxy-phenoxy)-acetonitrile, its solubility can be challenging to predict without empirical testing.
Frequently Asked Questions (FAQs)
Here are some common questions and answers regarding the solubility of (4-Formyl-2-methoxy-phenoxy)-acetonitrile:
Q1: Why is my (4-Formyl-2-methoxy-phenoxy)-acetonitrile not dissolving in water?
A1: The aqueous solubility of many organic compounds is limited.[6][7][8][9] Although (4-Formyl-2-methoxy-phenoxy)-acetonitrile has polar functional groups, the nonpolar aromatic ring significantly contributes to its hydrophobicity, leading to poor water solubility. The nitrile group, while polar, does not guarantee high aqueous solubility, and increasing the molar mass of nitriles generally decreases their mutual solubility with water.[3][10]
Q2: I'm observing precipitation when I add my stock solution (in an organic solvent) to an aqueous buffer. What is happening?
A2: This is a common phenomenon known as "crashing out." When a concentrated solution of a compound in a good organic solvent is diluted into a poor solvent (in this case, an aqueous buffer), the solubility limit of the compound in the mixed solvent system is exceeded, leading to precipitation.
Q3: Can I heat the solvent to increase the solubility of (4-Formyl-2-methoxy-phenoxy)-acetonitrile?
A3: Yes, for most compounds, solubility increases with temperature.[11] Heating can be an effective method to dissolve the compound. However, be cautious about the thermal stability of (4-Formyl-2-methoxy-phenoxy)-acetonitrile. Prolonged heating at high temperatures could lead to degradation. It is advisable to use the lowest effective temperature and to monitor for any signs of decomposition (e.g., color change).
Q4: Will adjusting the pH of my aqueous solution help?
A4: The structure of (4-Formyl-2-methoxy-phenoxy)-acetonitrile does not contain strongly acidic or basic functional groups that would be significantly ionized by pH changes in the typical aqueous range (pH 1-14). The phenolic ether is generally stable to hydrolysis under mild acidic or basic conditions. While extreme pH values can affect the solubility of some phenolic compounds, it is less likely to have a dramatic effect on this molecule.[12][13][14] However, subtle effects cannot be ruled out without experimentation.
Troubleshooting Guide: A Step-by-Step Approach
This guide provides a systematic approach to resolving solubility issues with (4-Formyl-2-methoxy-phenoxy)-acetonitrile.
Step 1: Solvent Selection and Screening
The initial and most critical step is to identify a suitable solvent or solvent system.
Rationale: The choice of solvent is paramount and should be guided by the polarity of (4-Formyl-2-methoxy-phenoxy)-acetonitrile. A systematic screening of solvents with varying polarities is the most effective approach.
Workflow:
Caption: A workflow for systematic solvent screening.
Recommended Solvents for Initial Screening:
| Solvent Class | Examples | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile | These solvents have high dielectric constants and can solvate a wide range of compounds. DMSO is a particularly powerful solvent for many poorly soluble drug candidates. |
| Polar Protic | Ethanol, Methanol, Isopropanol | These solvents can engage in hydrogen bonding and are often good choices for compounds with hydrogen bond acceptors. |
| Chlorinated | Dichloromethane (DCM), Chloroform | These are effective for moderately polar to nonpolar compounds. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | These are good intermediate polarity solvents. |
| Aromatic | Toluene | Suitable for less polar, aromatic compounds. |
Step 2: Co-solvency
If a single solvent does not provide the desired solubility, a co-solvent system can be employed.
Rationale: Co-solvency involves mixing a "good" solvent (in which the compound is highly soluble) with a "poor" solvent (often water or a buffer) to create a mixture with intermediate polarity that can enhance the overall solubility.[15][16][17][18] This technique is widely used to improve the solubility of poorly water-soluble drugs.[18][19]
Mechanism of Co-solvency:
Caption: How co-solvents enhance drug solubility.
Experimental Protocol: Co-solvent Titration
-
Prepare a concentrated stock solution of (4-Formyl-2-methoxy-phenoxy)-acetonitrile in a suitable organic solvent (e.g., DMSO or ethanol).
-
In a separate vial, place the desired aqueous buffer.
-
While vigorously stirring the aqueous buffer, slowly add the stock solution dropwise.
-
Monitor for the first sign of persistent turbidity or precipitation.
-
The ratio of the organic solvent to the aqueous buffer just before precipitation occurs represents the maximum tolerable concentration of the co-solvent for that drug concentration.
Step 3: Use of Solubilizing Agents
For challenging cases, the addition of solubilizing agents can be highly effective.
Rationale: Surfactants and cyclodextrins can increase the apparent solubility of poorly soluble compounds.[20]
-
Surfactants: These are amphiphilic molecules that, above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic drug molecules, thereby increasing their solubility in aqueous media.[21][22][23][24]
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the drug from the aqueous environment.
Commonly Used Solubilizing Agents:
| Agent Type | Examples |
| Non-ionic Surfactants | Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL |
| Cyclodextrins | β-Cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD) |
Step 4: Advanced Techniques
For highly intractable solubility problems, more advanced formulation strategies may be necessary.
-
Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier at the solid state.[25][26][27][28][29] This can be achieved through methods like solvent evaporation or melt extrusion.[25] The resulting product often exhibits enhanced dissolution rates and improved bioavailability.[27]
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug particles, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[4][30]
Experimental Protocol: Solubility Screening
This protocol outlines a systematic approach to determining the solubility of (4-Formyl-2-methoxy-phenoxy)-acetonitrile in various solvents.
Materials:
-
(4-Formyl-2-methoxy-phenoxy)-acetonitrile
-
A selection of solvents (see Step 1 for suggestions)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of (4-Formyl-2-methoxy-phenoxy)-acetonitrile to a known volume of each solvent in separate vials. The excess solid should be clearly visible.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of (4-Formyl-2-methoxy-phenoxy)-acetonitrile using a validated HPLC or UV-Vis method.
-
-
Calculation:
-
Calculate the solubility in units such as mg/mL or mol/L.
-
References
-
Al-kassas, R., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences, 11(1). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1650506, (4-Formyl-2-methoxyphenoxy)acetonitrile. Retrieved from [Link]
-
El-Mogy, M. M., et al. (2018). Effect of pH on the solubility of phenolic compounds. Journal of Pure and Applied Microbiology, 12(2), 743-749. Retrieved from [Link]
-
Stephenson, R. M. (1992). Mutual Solubility of Water and Nitriles. Journal of Chemical & Engineering Data, 37(1), 80-85. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds [Video]. YouTube. Retrieved from [Link]
-
Mogal, S. A., et al. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Der Pharmacia Lettre, 4(5), 1574-1586. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility. 2(4), 1-8. Retrieved from [Link]
- Yalkowsky, S. H., & He, Y. (2003).
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]
-
LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Mobley, D. L., & Guthrie, J. P. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 114(22), 11085-11105. Retrieved from [Link]
- Journal of Advanced Pharmacy Education and Research. (2011).
-
Barba, C., et al. (2019). Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. Molecules, 24(4), 795. Retrieved from [Link]
- Sathesh Babu, P. R., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126.
- Yalkowsky, S. H., He, Y., & Jain, P. (2010).
- International Journal of Pharmaceutical and Phytopharmacological Research. (2020).
-
Wikipedia. (n.d.). Nitrile. Retrieved from [Link]
- Journal of Medicinal Chemistry. (2003).
- Pharma Excipients. (2022, May 30).
- National Center for Biotechnology Information. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics, 13(11), 1849.
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). How does pH affect the solubility of phenolic acid?. Retrieved from [Link]
- Google Patents. (n.d.).
- ResearchGate. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
- National Center for Biotechnology Information. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. Indian journal of pharmaceutical sciences, 74(3), 197–204.
- World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. 13(3), 057–069.
- ResearchGate. (n.d.). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
- Google Patents. (n.d.). US3876691A - Process for the hydrolysis of nitriles.
- ResearchGate. (2025).
- ResearchGate. (n.d.). Predict solubility of organic compounds?.
- Industrial & Engineering Chemistry Research. (2011). Aqueous Solubility of Some Natural Phenolic Compounds. 50(24), 14097-14104.
- AIChE Journal. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. 67(10), e17355.
- ResearchGate. (n.d.). What is the relation between the solubility of phenolic compounds and pH of solution?.
- CRC Press. (n.d.).
- Pharmanotes. (2025). Solubilization by surfactants: Significance and symbolism.
- NCERT. (n.d.). Amines.
- Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. 2(10), 17-24.
- Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- Quora. (n.d.).
- ChemScene. (n.d.). 2-(5-Formyl-2-methoxyphenoxy)acetonitrile.
- Allied Journal of Pharmaceutical and Therapeutic Innovations. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. 1(1).
- LookChem. (n.d.). Acetonitrile, (4-formyl-3-methoxyphenoxy)-.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81496, (2-Methoxyphenyl)acetonitrile.
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Technical Support Center: Scale-Up Synthesis of (4-Formyl-2-methoxy-phenoxy)-acetonitrile
Introduction
Welcome to the technical support guide for the synthesis of (4-Formyl-2-methoxy-phenoxy)-acetonitrile. This molecule, synthesized from vanillin, is a key intermediate in the development of various pharmaceutical compounds and fine chemicals. The most common and direct synthetic route is the Williamson ether synthesis, an SN2 reaction between the phenoxide of vanillin and a haloacetonitrile.[1][2]
While straightforward at the laboratory scale, scaling this synthesis presents distinct challenges related to reaction control, impurity profiles, and process safety. This guide is structured to provide researchers and process chemists with actionable solutions to common problems encountered during scale-up, moving from frequently asked questions to in-depth troubleshooting protocols.
Core Reaction Scheme
The fundamental transformation involves the O-alkylation of vanillin with a haloacetonitrile (e.g., chloroacetonitrile or bromoacetonitrile) in the presence of a base.
Caption: General schematic for the Williamson ether synthesis of the target molecule.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the synthesis.
Q1: Why is my reaction yield significantly lower than expected? A1: Low yields are typically traced to one of three factors:
-
Incomplete Deprotonation: The phenolic proton of vanillin must be removed to form the nucleophilic phenoxide. If the base is too weak, wet, or used in insufficient stoichiometric amounts, the reaction will not proceed to completion.
-
Poor Nucleophilic Attack (SN2): The choice of solvent is critical. Polar aprotic solvents (e.g., acetonitrile, DMF) are required to solvate the cation of the base without solvating the phenoxide, thus maximizing its nucleophilicity.[2] Using protic solvents like ethanol or water will hinder the reaction.
-
Reagent Quality: Bromo- or chloroacetonitrile can degrade over time, especially if exposed to moisture. Always use a freshly opened bottle or distill the reagent if its quality is suspect.
Q2: My final product is a persistent oil and won't crystallize. What should I do? A2: This is a common purity issue. The target compound has a defined melting point; an oily consistency suggests the presence of impurities that are causing melting point depression.
-
Residual Solvent: Ensure all reaction and workup solvents are thoroughly removed under high vacuum.
-
Side Products: The presence of unreacted starting materials or byproducts can inhibit crystallization. An acid-base wash during workup is crucial to remove unreacted vanillin. If issues persist, column chromatography is the most effective purification method.
Q3: I see a new spot on my TLC plate that is very close to the product spot. What could it be? A3: A close-running impurity could be an isomer or a related byproduct. A likely candidate is the C-alkylated isomer, where the alkylation occurs on the aromatic ring instead of the phenolic oxygen. While O-alkylation is electronically and sterically favored for phenoxides, a small amount of C-alkylation can occur under certain conditions, particularly with a less-coordinating counter-ion or at higher temperatures.
Q4: Is an inert atmosphere (Nitrogen or Argon) necessary for this reaction? A4: While not strictly required for the core Williamson ether synthesis mechanism, an inert atmosphere is highly recommended during scale-up. Vanillin's aldehyde and phenol functionalities can be susceptible to slow oxidation when heated in the presence of air over extended periods, leading to colored impurities.[3] An inert atmosphere ensures product quality and consistency.
Part 2: Detailed Troubleshooting Guides
This section provides in-depth, step-by-step solutions to complex experimental challenges.
Guide 1: Low Conversion of Vanillin Starting Material
Low conversion is the most frequent barrier to achieving high yields. This guide provides a systematic approach to diagnosing and solving the issue.
-
Insufficient Base Activity: Potassium carbonate (K₂CO₃) is a common choice. Its efficacy depends on it being anhydrous and finely powdered to maximize surface area. Moisture will consume the base and inhibit the reaction.
-
Incorrect Solvent Choice: As an SN2 reaction, the solvent must be polar and aprotic. Acetonitrile is an excellent first choice. DMF can also be used but is harder to remove.
-
Reaction Temperature: While heat is required, excessive temperatures (>90 °C in acetonitrile) can promote side reactions and decomposition, especially on a large scale where thermal control is less precise.[4]
Caption: Decision tree for troubleshooting low vanillin conversion.
Guide 2: Managing Impurities and Purification Challenges
Effective purification is key to obtaining the final product with the required specifications for subsequent steps.
| Impurity Name | Structure | Origin | Mitigation Strategy |
| Vanillin | Starting Material | Incomplete reaction. | Optimize reaction conditions (See Guide 1). Remove during workup with a 1M NaOH wash. |
| (4-Formyl-2-methoxy-phenoxy)-acetic acid | Nitrile hydrolysis | Presence of water under basic conditions, especially during heated workup. | Use anhydrous conditions. Quench the reaction by cooling before adding water. Avoid prolonged heating during aqueous workup. |
| Bromoacetonitrile / Chloroacetonitrile | Starting Material | Excess reagent used. | Use a minimal excess (1.05-1.1 eq.). Quench excess reagent with a mild nucleophile post-reaction if necessary. Remove under vacuum. |
This protocol is designed to remove common impurities before final isolation.
-
Reaction Quench: After the reaction is complete (as monitored by TLC/HPLC), cool the reaction mixture to room temperature.
-
Solvent Removal: Remove the bulk of the acetonitrile via rotary evaporation.
-
Aqueous Workup:
-
To the resulting slurry, add Ethyl Acetate (EtOAc) and Water. Stir until all solids dissolve.
-
Transfer to a separatory funnel. Wash the organic layer sequentially with:
-
1M NaOH (aq) (x2) - This removes unreacted acidic vanillin.
-
Water (x1)
-
Saturated NaCl (aq) (Brine) (x1) - This helps break emulsions and removes bulk water.
-
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification:
-
Recrystallization: The crude product can often be recrystallized from a solvent system like Isopropanol/Water or Toluene. Perform small-scale solvent screening to find the optimal system.
-
Column Chromatography: If recrystallization fails, purify via silica gel chromatography using a hexane/ethyl acetate gradient.
-
Part 3: Scale-Up Considerations
Transitioning from a 10 g lab-scale synthesis to a 1 kg+ pilot scale introduces significant challenges.[4]
Key Scale-Up Parameters
| Parameter | Lab Scale (10g) Challenge | Pilot Scale (1 kg) Challenge & Solution |
| Heat Transfer | Easily managed with a heating mantle/oil bath. | The reaction is exothermic. A large volume has a low surface-area-to-volume ratio, making heat dissipation difficult.[4] Solution: Use a jacketed reactor with controlled heating/cooling fluid. Ensure slow, subsurface addition of the haloacetonitrile to control the rate of heat generation. |
| Mixing | Efficiently achieved with a magnetic stir bar. | Magnetic stirring is ineffective. Inefficient mixing can create localized pockets of high base concentration or temperature, leading to side products. Solution: Use an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure good top-to-bottom turnover and solids suspension. |
| Safety | Minor risk from reagents. | Bromoacetonitrile/Chloroacetonitrile are highly toxic and lachrymatory. Handling kilogram quantities requires a closed system or a fume hood with excellent ventilation and appropriate PPE. Cyanide Hazard: Although the nitrile is organic, be aware of potential hydrolysis to release cyanide under extreme (and incorrect) conditions. Have a cyanide neutralization protocol (e.g., bleach) available for waste streams. |
References
- CN102746185B - Preparation process of aromatic nitrile compound.
-
Nitrile - Wikipedia. Wikipedia. [Link]
-
Methods for the synthesis of aromatic nitriles via the C≡N triple bond cleavage of CN⁻. ResearchGate. [Link]
-
Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]
-
One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Royal Society of Chemistry. [Link]
-
The Williamson Ether Synthesis. University of Massachusetts. [Link]
-
A Review on the Vanillin derivatives showing various Biological activities. ResearchGate. [Link]
-
Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers in Chemistry. [Link]
-
p-METHOXYPHENYLACETONITRILE. Organic Syntheses. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik. [Link]
-
Williamson ether synthesis. ResearchGate. [Link]
-
(4-Formyl-2-methoxyphenoxy)acetonitrile. PubChem. [Link]
-
Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. [Link]
-
Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. NIH National Library of Medicine. [Link]
-
Vanillin. PubChem. [Link]
Sources
Overcoming characterization difficulties with (4-Formyl-2-methoxy-phenoxy)-acetonitrile
Welcome to the technical support center for (4-Formyl-2-methoxy-phenoxy)-acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex characterization challenges associated with this versatile vanillin derivative. Here, we synthesize technical data with field-proven insights to ensure the integrity and success of your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in (4-Formyl-2-methoxy-phenoxy)-acetonitrile that I should focus on during characterization?
A1: The key functional groups to confirm are the aldehyde (-CHO), the ether linkage (-O-), the methoxy group (-OCH₃), the nitrile group (-C≡N), and the substituted aromatic ring. Each of these groups has characteristic spectroscopic signatures that are crucial for structural confirmation.
Q2: What is the expected molecular weight of (4-Formyl-2-methoxy-phenoxy)-acetonitrile?
A2: The molecular formula is C₁₀H₉NO₃, which corresponds to a molecular weight of 191.18 g/mol .[1] This is a critical value to verify using mass spectrometry.
Q3: What are some potential impurities I should be aware of during synthesis and characterization?
A3: Impurities can arise from the starting materials or side reactions. Common impurities in vanillin-derived syntheses include unreacted vanillin, vanillic acid (from oxidation of the aldehyde), and potentially byproducts from the ether synthesis. It is also possible to have residual solvents from the reaction or purification steps.[2]
Q4: Is (4-Formyl-2-methoxy-phenoxy)-acetonitrile stable?
A4: Like many benzaldehyde derivatives, the aldehyde functional group is susceptible to oxidation to a carboxylic acid, especially if exposed to air over long periods or harsh conditions. The cyanomethyl ether group is generally stable, but harsh acidic or basic conditions could potentially lead to hydrolysis. For long-term storage, it is advisable to keep the compound in a cool, dark place under an inert atmosphere.
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Cause: The three protons on the aromatic ring are in different chemical environments, leading to potentially overlapping signals and complex splitting patterns.
Solution:
-
Higher Field Strength: Acquire the spectrum on a higher field NMR spectrometer (e.g., 500 MHz or higher). This will increase the chemical shift dispersion and simplify the spectrum.
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): This will help identify which protons are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates protons to their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is invaluable for assigning quaternary carbons and confirming the overall structure.
-
-
Solvent Effects: Changing the deuterated solvent (e.g., from CDCl₃ to Benzene-d₆ or DMSO-d₆) can alter the chemical shifts of the aromatic protons, potentially resolving overlapping signals.
Cause: The aldehyde proton signal is a singlet and can sometimes be broad or have a lower-than-expected integration.
Solution:
-
Chemical Shift Region: The aldehyde proton should appear in a very distinct downfield region, typically between 9.5 and 10.5 ppm.[3]
-
Integration: The integral of this peak should correspond to one proton.
-
¹³C NMR: The corresponding aldehyde carbon will appear in the ¹³C NMR spectrum at a characteristic downfield shift of approximately 190-200 ppm. An HSQC experiment will not show a correlation for this proton as it is not directly attached to a carbon with other protons, but an HMBC will show correlations to nearby carbons.
Expected ¹H and ¹³C NMR Data
| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key Correlations (HMBC) |
| Aldehyde (-CHO) | ~9.8 (s, 1H) | ~191 | C=O, Ar-C |
| Aromatic (Ar-H) | ~7.0 - 7.5 (m, 3H) | ~110 - 155 | Other Ar-C, -OCH₃, -OCH₂CN |
| Methylene (-OCH₂CN) | ~4.8 (s, 2H) | ~55 | Ar-C, -C≡N |
| Methoxy (-OCH₃) | ~3.9 (s, 3H) | ~56 | Ar-C |
| Nitrile (-C≡N) | - | ~117 | -OCH₂CN |
Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Cause: The nitrile (-C≡N) stretch is often a weak to medium intensity peak and can be easily missed or mistaken for noise, especially if the sample concentration is low.
Solution:
-
Expected Wavenumber: Look for a sharp peak in the range of 2240-2260 cm⁻¹.
-
Sample Preparation: Ensure your sample is properly prepared. For solid samples, a well-ground KBr pellet or a thin film from a volatile solvent can improve spectral quality.
-
Comparison: Compare your spectrum to that of the starting material (vanillin). The nitrile peak should be absent in the starting material.
Key IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (aldehyde) | ~2850 and ~2750 | Medium, often two distinct peaks |
| C=O (aldehyde) | ~1680 - 1700 | Strong, sharp |
| C=C (aromatic) | ~1600 and ~1450 | Medium to strong, multiple bands |
| C-O (ether) | ~1250 and ~1050 | Strong |
| C≡N (nitrile) | ~2240 - 2260 | Medium to weak, sharp |
Mass Spectrometry (MS)
Cause: This is likely due to the in-source oxidation of the aldehyde to a carboxylic acid, a common artifact for aldehyde-containing compounds.
Solution:
-
Confirm Molecular Ion: First, ensure you have a clear molecular ion peak at m/z 191 (for EI) or 192 [M+H]⁺ (for ESI).
-
Fragmentation Analysis: The fragmentation pattern can help confirm the structure. Expect to see losses corresponding to key functional groups.
-
Chromatographic Separation: Couple your mass spectrometer to a liquid chromatograph (LC-MS). If the M+16 peak corresponds to a separate, later-eluting compound, it is likely an impurity (vanillic acid derivative) from the synthesis. If it is only observed in the mass spectrum and not in the chromatogram, it is likely an in-source phenomenon.
Predicted EI-MS Fragmentation
Sources
Validation & Comparative
A Comparative Guide to the Analytical Characterization of (4-Formyl-2-methoxy-phenoxy)-acetonitrile
For researchers, scientists, and professionals in drug development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation and purity assessment of (4-Formyl-2-methoxy-phenoxy)-acetonitrile, a key intermediate in various synthetic pathways. Given the scarcity of publicly available experimental data for this specific molecule, this guide will leverage predictive analysis based on its constituent functional groups and draw comparisons with well-characterized analogous compounds.
(4-Formyl-2-methoxy-phenoxy)-acetonitrile, with the molecular formula C₁₀H₉NO₃ and a molecular weight of 191.18 g/mol [1], incorporates a benzaldehyde moiety, a methoxy group, an ether linkage, and a nitrile function. This unique combination of functional groups necessitates a multi-faceted analytical approach for complete characterization.
Physicochemical Properties
A summary of the computed physicochemical properties of (4-Formyl-2-methoxy-phenoxy)-acetonitrile is presented in Table 1. These properties are crucial for selecting appropriate analytical conditions, such as solvent choice and chromatographic mobile phases.
Table 1: Computed Physicochemical Properties of (4-Formyl-2-methoxy-phenoxy)-acetonitrile
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃ | PubChem[1] |
| Molecular Weight | 191.18 g/mol | PubChem[1] |
| CAS Number | 342592-62-5 | PubChem[1] |
| XLogP3 | 1.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for the assembly of the molecular structure.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of (4-Formyl-2-methoxy-phenoxy)-acetonitrile would exhibit distinct signals corresponding to the different types of protons in the molecule:
-
Aldehydic Proton: A singlet at a highly deshielded chemical shift, typically in the range of 9.7-10.0 ppm[2][3][4], due to the strong electron-withdrawing effect of the carbonyl group.
-
Aromatic Protons: The three protons on the substituted benzene ring will appear in the aromatic region (around 6.5-8.0 ppm)[2][3][4]. Their specific chemical shifts and coupling patterns will depend on their position relative to the formyl, methoxy, and phenoxy groups.
-
Cyanomethyl Protons (-O-CH₂-CN): A singlet in the range of 3.5-5.5 ppm[2][3][5]. The electronegative oxygen and the cyano group will deshield these protons.
-
Methoxy Protons (-OCH₃): A sharp singlet around 3.5-4.5 ppm[2][3].
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show 10 distinct signals, corresponding to the 10 carbon atoms in the molecule:
-
Aldehydic Carbonyl Carbon: A highly deshielded signal above 185 ppm[6][7][8].
-
Aromatic Carbons: Signals in the 120-160 ppm range[6][7][8]. The carbons attached to oxygen will be the most deshielded.
-
Nitrile Carbon (-C≡N): A characteristic signal in the range of 115-125 ppm[6][9][10].
-
Cyanomethyl Carbon (-O-CH₂-CN): A signal in the range of 50-70 ppm.
-
Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.
Comparison with Vanillin
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is an excellent comparator for the substituted benzaldehyde portion of the target molecule. The ¹H NMR spectrum of vanillin shows an aldehydic proton at ~9.8 ppm, aromatic protons between 6.9 and 7.4 ppm, a hydroxyl proton, and a methoxy singlet at ~3.9 ppm[1][11][12]. The ¹³C NMR spectrum of vanillin displays the aldehydic carbon at ~191 ppm, aromatic carbons between 108 and 151 ppm, and the methoxy carbon at ~56 ppm[1][13][14]. The predicted chemical shifts for the corresponding atoms in (4-Formyl-2-methoxy-phenoxy)-acetonitrile are expected to be in a similar range, with slight variations due to the replacement of the hydroxyl group with the phenoxy-acetonitrile moiety.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. A 30° pulse width and a relaxation delay of 1-2 seconds are typically sufficient[15].
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C[15].
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals in the ¹H NMR spectrum.
Caption: Workflow for NMR-based structural analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
The key functional groups in (4-Formyl-2-methoxy-phenoxy)-acetonitrile are expected to produce the following characteristic absorption bands:
-
C=O (Aldehyde): A strong, sharp absorption band around 1700 cm⁻¹.
-
C≡N (Nitrile): A medium-intensity, sharp band in the range of 2240-2260 cm⁻¹[9].
-
Aromatic C=C: Several medium-intensity bands between 1450 and 1600 cm⁻¹.
-
C-O (Ether): Strong absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
-
Aromatic C-H: Weak to medium bands above 3000 cm⁻¹.
-
Aliphatic C-H: Bands in the 2850-3000 cm⁻¹ region.
Comparison with Benzaldehyde Derivatives
The IR spectrum of benzaldehyde is dominated by a strong C=O stretch near 1700–1720 cm⁻¹ and aromatic C=C stretches between 1500–1600 cm⁻¹. Studies on various benzaldehyde derivatives confirm the presence of these characteristic peaks, with slight shifts in frequency depending on the nature and position of the substituents. The presence of the nitrile and ether functionalities in the target molecule will add the distinctive C≡N and C-O stretching bands, allowing for its differentiation from simpler benzaldehydes.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: If the sample is a solid, it can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric interferences (CO₂ and water vapor).
-
Sample Spectrum: Place the sample on the ATR crystal or insert the KBr pellet into the sample holder and record the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Caption: Workflow for FTIR analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.
Predicted Mass Spectrum
In an electron ionization (EI) mass spectrum, (4-Formyl-2-methoxy-phenoxy)-acetonitrile is expected to show a molecular ion peak (M⁺˙) at m/z 191. The fragmentation pattern will be influenced by the stability of the resulting ions and neutral fragments. Key predicted fragmentation pathways include:
-
Loss of H˙: A peak at m/z 190 (M-1).
-
Loss of CHO˙: A peak at m/z 162 (M-29).
-
Cleavage of the ether bond: This can lead to several fragments, including ions corresponding to the substituted benzaldehyde and phenoxyacetonitrile moieties.
-
Fragmentation of the methoxy group: Loss of a methyl radical (CH₃˙) to give a peak at m/z 176 (M-15) or formaldehyde (CH₂O) to give a peak at m/z 161 (M-30).
Comparison with Anisole and Vanillin
The mass spectrum of anisole (methoxybenzene) shows a prominent molecular ion peak and a base peak corresponding to the loss of a methyl radical[16][17]. Vanillin's mass spectrum also shows a strong molecular ion peak at m/z 152 and significant fragments from the loss of H˙ (m/z 151) and CH₃˙ (m/z 137)[18][19][20]. These fragmentation patterns provide a basis for interpreting the spectrum of the more complex target molecule.
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Infusion: Infuse the sample solution into the mass spectrometer's electrospray ionization (ESI) source at a constant flow rate.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap) to obtain the mass-to-charge ratio of the molecular ion and any fragments.
-
Tandem MS (MS/MS): For further structural information, select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum[8][21].
Caption: Workflow for mass spectrometry analysis.
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantitation
HPLC is the workhorse of analytical chemistry for separating, identifying, and quantifying components in a mixture. For a synthetic intermediate like (4-Formyl-2-methoxy-phenoxy)-acetonitrile, reversed-phase HPLC is the method of choice for purity determination.
Proposed HPLC Method
A suitable starting point for method development would be a reversed-phase C18 column with a gradient elution using a mixture of water and a polar organic solvent like acetonitrile, both acidified with a small amount of formic or acetic acid to ensure good peak shape. Detection can be performed using a UV detector, likely at a wavelength around 254 nm or 280 nm where the aromatic system is expected to absorb.
Comparison with Alternatives
The polarity of (4-Formyl-2-methoxy-phenoxy)-acetonitrile is intermediate. It would be expected to have a longer retention time than more polar analogues like vanillin (due to the hydroxyl group) and a shorter retention time than less polar compounds lacking the formyl and nitrile groups. The use of acetonitrile as the organic modifier is common, but greener alternatives like ethanol or isopropanol could also be explored[5][22]. For the analysis of aldehydes, derivatization with 2,4-dinitrophenylhydrazine (DNPH) followed by HPLC is a standard method, particularly for trace analysis, but is generally not necessary for the characterization of a pure substance[7][13][17][18][20].
Experimental Protocol: HPLC
-
Mobile Phase Preparation: Prepare the aqueous and organic mobile phases. For example, Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
Instrument Setup:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Gradient Elution: Run a linear gradient from a low to a high percentage of the organic mobile phase to ensure the elution of all components. For example, 20% B to 90% B over 20 minutes.
-
Data Analysis: Integrate the peak corresponding to the main component and any impurity peaks to determine the purity of the sample.
Caption: Workflow for HPLC purity analysis.
Comparative Summary of Analytical Techniques
Table 2: Comparison of Analytical Techniques for the Characterization of (4-Formyl-2-methoxy-phenoxy)-acetonitrile
| Technique | Information Provided | Strengths | Limitations |
| NMR | Detailed molecular structure, connectivity of atoms | Unambiguous structure elucidation | Requires relatively large sample amount, expensive instrumentation |
| FTIR | Presence of functional groups | Fast, non-destructive, easy to use | Provides limited structural information, not suitable for purity |
| MS | Molecular weight, fragmentation pattern | High sensitivity, provides molecular formula with high resolution MS | Isomers may not be distinguishable, fragmentation can be complex |
| HPLC | Purity, quantitation, separation of impurities | High precision and accuracy, well-established for purity analysis | Does not provide structural information on its own |
Conclusion
The comprehensive characterization of (4-Formyl-2-methoxy-phenoxy)-acetonitrile requires an integrated approach utilizing multiple analytical techniques. NMR spectroscopy is indispensable for definitive structural confirmation. Mass spectrometry provides crucial molecular weight information and corroborates the structure through fragmentation analysis. FTIR spectroscopy serves as a rapid check for the presence of key functional groups. Finally, HPLC is essential for determining the purity of the synthesized material. By combining the data from these orthogonal techniques, researchers can ensure the identity, structure, and purity of this important synthetic intermediate with a high degree of confidence.
References
-
PubChem. (4-Formyl-2-methoxyphenoxy)acetonitrile | C10H9NO3. National Center for Biotechnology Information. [Link]
-
University of Calgary. Spectroscopic Analysis of Nitriles. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of benzaldehyde. [Link]
-
ChemHelp ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. [Link]
-
Chegg. (2019, April 6). Solved This is the mass spectrum for anisole. [Link]
-
Wiley-VCH. (2007). Supporting Information. [Link]
-
NIST. Vanillin. NIST WebBook. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information For Ortho-Vanillin Derived Al(III) and Co(III) Catalyst Systems for Switchable Catalysis using. [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
ResearchGate. (2025, June). 1 H-and 13 C-NMR Spectra of brominated vanillin Synthesis of 2-hydroxybenzohydrazide (2b). [Link]
-
SlidePlayer. Mass Spectrometry: Fragmentation. [Link]
-
mzCloud. Vanillin. [Link]
-
Scribd. 13-C NMR Chemical Shift Table. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0012308). [Link]
-
Chegg. (2021, February 8). Solved Compare the 1H-NMR and 13C-NMR spectra of vanillin. [Link]
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. [Link]
-
Compound Interest. (2015). A guide to 13C NMR chemical shift values. [Link]
-
NIST. Ethyl Vanillin. NIST WebBook. [Link]
-
NIST. Vanillin. NIST WebBook. [Link]
-
ResearchGate. Photoionization mass spectra of anisole taken with selected temperatures at a photoenergy of 10.6 eV. [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Compound Interest. (2014). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
-
University of Regensburg. Chemical shifts. [Link]
-
PubMed Central. (2025, November 20). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. [Link]
-
ResearchGate. (2025, August 6). (PDF) Acetonitrile shortage: Use of isopropanol as an alternative elution system for ultra/high performance liquid chromatography. [Link]
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- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. scribd.com [scribd.com]
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- 9. chem.libretexts.org [chem.libretexts.org]
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- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0012308) [hmdb.ca]
- 12. Solved Compare the 1H-NMR and 13C-NMR spectra of vanillin | Chegg.com [chegg.com]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solved This is the mass spectrum for anisole | Chegg.com [chegg.com]
- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 18. Vanillin(121-33-5) MS spectrum [chemicalbook.com]
- 19. Vanillin [webbook.nist.gov]
- 20. mzCloud – Vanillin [mzcloud.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. mdpi.com [mdpi.com]
A Comparative Guide to Linkers in Solid-Phase Synthesis: The "Safety-Catch" Advantage of (4-Formyl-2-methoxy-phenoxy)-acetonitrile
For researchers, scientists, and drug development professionals engaged in solid-phase synthesis (SPS), the selection of a linker is a pivotal decision that profoundly influences the entire synthetic strategy. This molecular tether, anchoring a nascent molecule to a solid support, governs the conditions for eventual cleavage and release, thereby impacting the final product's purity, yield, and C-terminal functionality. This guide offers an in-depth, objective comparison of the (4-Formyl-2-methoxy-phenoxy)-acetonitrile linker, a sophisticated "safety-catch" linker, against the more conventional Wang, Rink Amide, and Trityl linkers. We will explore the underlying chemical mechanisms, present supporting experimental data, and provide detailed protocols to empower you in your synthetic endeavors.
The Critical Role of the Linker in Solid-Phase Synthesis
Solid-phase synthesis has become the cornerstone of modern peptide, oligonucleotide, and small-molecule library synthesis. By immobilizing the growing molecule on a solid support, intermediates are readily purified by simple filtration and washing, dramatically accelerating the synthetic process. The linker's dual role is to be steadfastly stable throughout the multiple cycles of coupling and deprotection, yet susceptible to cleavage under specific conditions to liberate the final product.[1] The choice of linker is therefore a critical parameter that dictates the overall synthetic scheme.
The "Safety-Catch" Principle: A Paradigm of Control
The (4-Formyl-2-methoxy-phenoxy)-acetonitrile linker operates on the "safety-catch" principle, offering an additional layer of control not found in traditional linkers.[2] Unlike linkers that are cleaved in a single step, a safety-catch linker requires a discrete chemical activation step to render it labile for cleavage.[3] This two-stage release strategy provides an orthogonal handle, enhancing the stability of the anchor during synthesis and allowing for on-resin modifications of the fully assembled molecule before its release.
The key to this linker's functionality is the formyl group. In its native state, the linker is robust and stable to the acidic and basic conditions typically employed in Fmoc-based solid-phase peptide synthesis. To initiate cleavage, the formyl group must first be chemically transformed. This is commonly achieved through reductive amination to attach a primary amine or oxidation to a carboxylic acid. This modification alters the electronic properties of the linker, making it susceptible to nucleophilic attack for the final release of the synthesized molecule.
Figure 1. The "Safety-Catch" linker workflow, highlighting the distinct synthesis, activation, and cleavage phases.
Comparative Analysis of Common Solid-Phase Synthesis Linkers
The choice of linker is intrinsically linked to the desired C-terminal functionality of the final product and the overall protection strategy. Below is a comparative overview of the (4-Formyl-2-methoxy-phenoxy)-acetonitrile linker and other commonly used linkers.
| Linker Type | Cleavage Condition | C-Terminal Functionality | Key Advantages | Key Limitations |
| (4-Formyl-2-methoxy-phenoxy)-acetonitrile | Two-step: Activation followed by nucleophilic cleavage | Versatile (e.g., amides) | High stability to a broad range of reagents, orthogonality, allows for on-resin modifications.[3] | Requires an additional activation step in the workflow. |
| Wang Linker | Strong acid (e.g., 50-95% TFA)[4] | Carboxylic acid | Well-established, high loading capacity, suitable for a wide range of peptides.[4] | Simultaneous cleavage of most side-chain protecting groups. |
| Rink Amide Linker | Moderate acid (e.g., 10-50% TFA) | Amide | Directly yields C-terminal peptide amides, crucial for many biologically active peptides.[5] | Limited to the synthesis of peptide amides. |
| 2-Chlorotrityl (2-CTC) Resin | Very mild acid (e.g., 1-5% TFA, AcOH)[5] | Carboxylic acid (with protected side chains) | Allows for the synthesis of fully protected peptide fragments for convergent synthesis strategies.[5] | Can be too labile for very long and complex syntheses. |
Experimental Data: A Performance Overview
| Parameter | (4-Formyl-2-methoxy-phenoxy)-acetonitrile | Wang Linker | Rink Amide Linker |
| Typical Loading Capacity (mmol/g) | 0.3 - 0.8 | 0.3 - 1.0[5] | 0.3 - 1.0[5] |
| Expected Crude Purity (%) | Generally high due to linker stability | 50 - 90[5] (highly sequence-dependent) | 52 - 90+[5][8] (highly sequence-dependent) |
| Typical Overall Yield (%) | Moderate to High | Moderate to High[5] | Moderate to High |
| Side-Chain Modification Compatibility | Excellent | Limited by acid-labile protecting groups | Good |
The enhanced stability of the safety-catch linker throughout the synthesis can lead to higher crude purities by minimizing the formation of deletion sequences and other byproducts. This is particularly advantageous in the synthesis of long and difficult peptides.
Experimental Protocols
Protocol 1: Loading of the First Amino Acid onto (4-Formyl-2-methoxy-phenoxy)-acetonitrile Resin via Reductive Amination
-
Resin Swelling: Swell the (4-Formyl-2-methoxy-phenoxy)-acetonitrile resin (1.0 g, ~0.5 mmol) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a peptide synthesis vessel.
-
Preparation of Amino Acid Solution: In a separate vial, dissolve the first Fmoc-protected amino acid (5 equivalents, 2.5 mmol) in a solution of 1% acetic acid in DMF (10 mL).
-
Reductive Amination: Add sodium cyanoborohydride (NaBH₃CN, 5 equivalents, 2.5 mmol) to the amino acid solution and vortex briefly. Immediately add this solution to the swollen resin.
-
Coupling: Agitate the resin mixture at room temperature for 4-6 hours.
-
Capping: Wash the resin with DMF (3 x 10 mL). To cap any unreacted formyl groups, treat the resin with a solution of acetic anhydride (10 equivalents, 5 mmol) and diisopropylethylamine (DIEA, 10 equivalents, 5 mmol) in DMF (10 mL) for 30 minutes.
-
Washing and Drying: Wash the resin thoroughly with DMF (3 x 10 mL), dichloromethane (DCM, 3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under high vacuum.
Figure 2. Workflow for loading the first amino acid onto the (4-Formyl-2-methoxy-phenoxy)-acetonitrile resin.
Protocol 2: Activation and Cleavage from the (4-Formyl-2-methoxy-phenoxy)-acetonitrile Resin
-
Peptide Synthesis: Following the initial loading, perform standard Fmoc-based solid-phase peptide synthesis to assemble the desired peptide chain.
-
Activation (Reductive Amination with a Primary Amine):
-
Swell the peptide-resin in DMF.
-
Prepare a solution of a primary amine (e.g., ethanolamine, 10 equivalents) and sodium cyanoborohydride (10 equivalents) in 1% acetic acid in DMF.
-
Add the solution to the resin and agitate for 4 hours.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
-
Cleavage:
-
Treat the activated resin with a cleavage cocktail appropriate for the peptide's side-chain protecting groups (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.
-
-
Product Isolation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether.
-
Lyophilize the crude peptide to obtain a dry powder.
-
Figure 3. Two-step activation and cleavage from the (4-Formyl-2-methoxy-phenoxy)-acetonitrile resin.
Conclusion
The (4-Formyl-2-methoxy-phenoxy)-acetonitrile linker, with its "safety-catch" mechanism, offers a superior level of control and stability in solid-phase synthesis. While its use introduces an additional activation step compared to traditional linkers like Wang and Rink Amide, the benefits of enhanced stability, orthogonality, and the potential for higher purity of the final product make it an invaluable tool, especially for the synthesis of complex, long, or modified peptides. The choice of linker will always be project-specific, but for challenging syntheses where maximizing purity and enabling on-resin modifications are paramount, the "safety-catch" strategy provides a distinct and powerful advantage.
References
- A method for preparing glp-1 analogue by solid-phase peptide synthesis.
-
A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. PMC - NIH. [Link]
- Process for the manufacture of glp-1 analogues.
-
Microwave-Assisted Solid Phase Synthesis of GLP-1-Analogues. Request PDF. [Link]
-
The Technologies Propelling GLP-1 Analogues. Drug Delivery Leader. [Link]
-
GLP-1 Receptor Agonists: Design and Development. [Link]
-
To Rink or Not to Rink Amide Link, that is the Question to Address for More Economical and Environmentally Sound Solid-Phase Peptide Synthesis. ResearchGate. [Link]
-
Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. Amerigo Scientific. [Link]
-
Peptide Synthesis Resins. AAPPTEC. [Link]
-
Reductive Amination & Amide Synthesis (IOC 40). YouTube. [Link]
-
Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks. [Link]
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins - Amerigo Scientific [amerigoscientific.com]
- 3. A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2021070202A1 - A method for preparing glp-1 analogue by solid-phase peptide synthesis - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Pathways of (4-Formyl-2-methoxy-phenoxy)-acetonitrile
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. (4-Formyl-2-methoxy-phenoxy)-acetonitrile, a derivative of the readily available natural product vanillin, holds significant potential as a versatile building block in the synthesis of various pharmaceutical and bioactive molecules. Its structure combines a reactive aldehyde, a chemically stable ether linkage, and a nitrile group, offering multiple points for further chemical modification.
This guide provides an in-depth comparison of the primary synthetic pathway for (4-Formyl-2-methoxy-phenoxy)-acetonitrile, the Williamson ether synthesis, with a viable alternative, the Ullmann condensation. By examining the mechanistic underpinnings, experimental protocols, and performance metrics of each route, this document aims to equip researchers with the necessary insights to make informed decisions for their synthetic endeavors.
Introduction to (4-Formyl-2-methoxy-phenoxy)-acetonitrile
Vanillin, or 4-hydroxy-3-methoxybenzaldehyde, is an abundant and cost-effective starting material derived from lignin, a byproduct of the paper industry, or synthesized from petrochemical precursors like guaiacol.[1] Its inherent chemical functionality makes it an attractive platform for the synthesis of more complex molecules. The target molecule, (4-Formyl-2-methoxy-phenoxy)-acetonitrile, is a value-added derivative that introduces a cyanomethyl ether moiety. This functional group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions, making it a valuable synthon in medicinal chemistry.
This guide will focus on the validation and comparison of two logical synthetic approaches to this molecule, providing detailed experimental considerations and expected outcomes.
Primary Synthetic Pathway: The Williamson Ether Synthesis
The most direct and widely employed method for the formation of ethers is the Williamson ether synthesis.[2][3] This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide on a primary alkyl halide.[4] In the context of synthesizing (4-Formyl-2-methoxy-phenoxy)-acetonitrile, this involves the deprotonation of the phenolic hydroxyl group of vanillin to form a phenoxide ion, which then reacts with a haloacetonitrile.
Mechanistic Rationale
The choice of a Williamson ether synthesis is grounded in its reliability and predictability for forming C-O bonds with phenols. The phenolic proton of vanillin is acidic (pKa ≈ 7.4) and can be readily removed by a suitable base to generate the corresponding phenoxide. This phenoxide is an excellent nucleophile, and its reaction with an electrophilic haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile, leads to the desired ether linkage. The reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the phenoxide and promote the SN2 pathway.[5]
Figure 1: Proposed Williamson ether synthesis pathway for (4-Formyl-2-methoxy-phenoxy)-acetonitrile.
Experimental Protocol: A Best-Practice Approach
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Chloroacetonitrile or Bromoacetonitrile
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add vanillin (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Slowly add chloroacetonitrile or bromoacetonitrile (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (4-Formyl-2-methoxy-phenoxy)-acetonitrile.
Performance Comparison and Data
The choice between chloroacetonitrile and bromoacetonitrile as the alkylating agent presents a trade-off between reactivity and cost. Bromoacetonitrile is generally more reactive than chloroacetonitrile, which could lead to shorter reaction times or lower reaction temperatures. However, it is also typically more expensive. Both reagents are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6][7]
Table 1: Comparison of Haloacetonitrile Reagents in Williamson Ether Synthesis
| Feature | Chloroacetonitrile | Bromoacetonitrile |
| Reactivity | Good | Excellent |
| Cost | Lower | Higher |
| Safety | Toxic, Lachrymator | Toxic, Lachrymator |
| Expected Yield | 70-85% | 80-95% |
Yields are estimated based on similar reactions reported in the literature.
Alternative Synthetic Pathway: The Ullmann Condensation
An alternative approach to the synthesis of aryl ethers is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an alcohol or phenol.[8][9] In the context of our target molecule, this would involve the reaction of a cyanomethyl ether with a halogenated vanillin derivative. A more plausible variation would be the direct coupling of vanillin with a haloacetonitrile using a copper catalyst.
Mechanistic Rationale
The Ullmann condensation is particularly useful for the formation of diaryl ethers but can also be applied to the synthesis of alkyl aryl ethers. The reaction typically requires higher temperatures than the Williamson ether synthesis and the use of a copper catalyst, often in combination with a ligand. The mechanism is believed to involve the formation of a copper-phenoxide intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the ether linkage. While generally effective, the Ullmann condensation can suffer from issues of catalyst deactivation and the need for harsh reaction conditions.
Figure 2: Proposed Ullmann condensation pathway for (4-Formyl-2-methoxy-phenoxy)-acetonitrile.
Hypothetical Protocol and Performance Comparison
A hypothetical protocol for the Ullmann condensation approach would involve reacting vanillin with a haloacetonitrile in the presence of a copper catalyst (e.g., CuI), a ligand (e.g., a phenanthroline derivative), and a base (e.g., Cs₂CO₃) in a high-boiling aprotic solvent like DMF or dioxane at elevated temperatures (e.g., 100-150 °C).
Table 2: Comparative Analysis of Williamson vs. Ullmann Synthesis
| Feature | Williamson Ether Synthesis | Ullmann Condensation |
| Catalyst | None required | Copper catalyst required |
| Reaction Temp. | Moderate (e.g., 60-70 °C) | High (e.g., 100-150 °C) |
| Substrate Scope | Generally good for primary halides | Can tolerate a wider range of halides |
| Functional Group Tolerance | Good | Can be sensitive to certain groups |
| Cost-Effectiveness | Generally higher due to no catalyst cost | Can be higher due to catalyst and ligand cost |
| Scalability | Readily scalable | Can present challenges on a large scale |
For the synthesis of (4-Formyl-2-methoxy-phenoxy)-acetonitrile, the Williamson ether synthesis is the more logical and likely more efficient choice due to the use of a primary haloacetonitrile, which is an ideal substrate for an SN2 reaction. The Ullmann condensation would be a more reasonable consideration if the synthesis required the coupling of a more sterically hindered or less reactive alkyl halide.
Product Characterization
The successful synthesis of (4-Formyl-2-methoxy-phenoxy)-acetonitrile should be confirmed through standard analytical techniques.
Table 3: Expected Spectroscopic Data for (4-Formyl-2-methoxy-phenoxy)-acetonitrile
| Technique | Expected Features |
| ¹H NMR | Aldehyde proton (singlet, ~9.8 ppm), aromatic protons (multiplets, ~7.0-7.5 ppm), cyanomethyl protons (singlet, ~4.9 ppm), methoxy protons (singlet, ~3.9 ppm) |
| ¹³C NMR | Aldehyde carbonyl carbon (~191 ppm), aromatic carbons (~110-160 ppm), nitrile carbon (~115 ppm), cyanomethyl carbon (~55 ppm), methoxy carbon (~56 ppm) |
| IR Spectroscopy | Aldehyde C=O stretch (~1690 cm⁻¹), Nitrile C≡N stretch (~2250 cm⁻¹), C-O-C ether stretches (~1250 and 1030 cm⁻¹) |
| Mass Spec. (ESI+) | [M+H]⁺ at m/z = 192.06, [M+Na]⁺ at m/z = 214.04 |
Conclusion
Based on a thorough analysis of established synthetic methodologies, the Williamson ether synthesis stands out as the most practical and efficient pathway for the preparation of (4-Formyl-2-methoxy-phenoxy)-acetonitrile from vanillin. This method offers mild reaction conditions, avoids the need for a metal catalyst, and is expected to provide good to excellent yields. While the Ullmann condensation presents a theoretical alternative, its requirement for higher temperatures and a catalyst system makes it a less favorable option for this particular transformation.
The provided "best-practice" protocol for the Williamson ether synthesis serves as a robust starting point for researchers. As with any synthetic procedure, optimization of reaction parameters may be necessary to achieve the desired yield and purity. The comprehensive characterization data outlined will be crucial for verifying the identity and quality of the final product. This guide, grounded in the principles of synthetic organic chemistry and supported by analogous literature precedents, provides a solid foundation for the successful synthesis of this valuable chemical intermediate.
References
- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
-
Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]
-
CORE. (n.d.). PROCESS FOR THE PREPARATION OF VANILLIN FROM A MIXED m-CRESOL/p-CRESOL STREAM. Retrieved from [Link]
- Surajit, K. et al. (2010). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis (pp. 431-432). Cambridge University Press.
- Ersanli, C. C., et al. (2019). 4-(2-Methoxy-4-(prop-1-enyl)phenoxy)phthalonitrile; synthesis, characterization, Hirshfeld surface analysis and chemical activity studies. Molecular Crystals and Liquid Crystals, 667(1), 88-111.
-
MP Biomedicals. (2016). Bromoacetonitrile - SAFETY DATA SHEET. Retrieved from [Link]
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
PubChem. (n.d.). (4-Formyl-2-methoxyphenoxy)acetonitrile. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). Retrieved from [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
- Hossain, S., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
Sources
- 1. US4476059A - Chloroacetonitrile synthesis - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. francis-press.com [francis-press.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. (4-Formyl-2-methoxyphenoxy)acetonitrile | C10H9NO3 | CID 1650506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of Novel Schiff Base Derivatives of (4-Formyl-2-methoxy-phenoxy)-acetonitrile: A Guide to Structural Elucidation and Bioactivity
This guide provides an in-depth comparative analysis of novel Schiff base compounds synthesized from (4-Formyl-2-methoxy-phenoxy)-acetonitrile, a derivative of the versatile platform chemical, vanillin. We will explore the synthetic rationale, detailed protocols for structural elucidation, and a comparative evaluation of their biological activities, specifically focusing on antimicrobial and antioxidant potential. This document is intended for researchers and professionals in the fields of medicinal chemistry, drug discovery, and materials science, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Potential of Vanillin-Derived Scaffolds
Vanillin, a major component of vanilla bean extract, is a phenolic aldehyde that serves as a valuable and renewable starting material for the synthesis of a wide array of bioactive molecules.[1][2] Its derivatives are known to exhibit a broad spectrum of pharmacological effects, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[3][4] The structural backbone of (4-Formyl-2-methoxy-phenoxy)-acetonitrile combines the reactive aldehyde group of vanillin with a cyanomethyl ether moiety, presenting multiple sites for chemical modification to generate novel compounds with potentially enhanced biological activities.[5][6]
The aldehyde functional group is particularly amenable to the formation of Schiff bases (imines) through condensation with primary amines.[7] Schiff bases are a class of organic compounds characterized by the azomethine (-C=N-) group and are recognized for their diverse biological activities, making them a prime target in drug discovery.[8][9] This guide focuses on the synthesis of a series of novel Schiff bases from (4-Formyl-2-methoxy-phenoxy)-acetonitrile and a comparative analysis of their properties against the parent compound and established standards.
Synthesis of Novel Schiff Base Derivatives
The core of this investigation lies in the synthesis of new chemical entities. The chosen synthetic pathway is the condensation reaction between the aldehyde group of (4-Formyl-2-methoxy-phenoxy)-acetonitrile and a selection of primary aromatic amines. This reaction is typically straightforward, acid-catalyzed, and proceeds with high yield. The selection of different amines allows for the systematic modification of the final molecule's steric and electronic properties, which is a cornerstone of structure-activity relationship (SAR) studies.[4][10]
Experimental Protocol: Synthesis of Schiff Bases
-
Dissolution: Dissolve (4-Formyl-2-methoxy-phenoxy)-acetonitrile (1.0 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask.
-
Addition of Amine: To this solution, add an equimolar amount (1.0 mmol) of the respective primary aromatic amine (e.g., aniline, 4-chloroaniline, 4-methoxyaniline).
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by suction filtration.
-
Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.
-
Drying: Dry the purified product in a vacuum desiccator over anhydrous CaCl₂.
This protocol is a robust and reproducible method for generating a library of Schiff base derivatives for further analysis.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of novel Schiff bases.
Structural Elucidation: Confirming Molecular Architecture
The unambiguous determination of the chemical structure of the newly synthesized compounds is critical. A combination of spectroscopic techniques provides a comprehensive picture of the molecular framework.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is invaluable for identifying key functional groups. The disappearance of the C=O stretching vibration of the aldehyde (around 1680-1700 cm⁻¹) from the starting material and the appearance of a new strong absorption band in the region of 1600-1650 cm⁻¹ is characteristic of the C=N (azomethine) group, confirming the formation of the Schiff base. The C≡N stretch of the nitrile group should remain visible around 2200-2260 cm⁻¹.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton of the aldehyde group (-CHO) in the starting material typically appears as a singlet at a downfield chemical shift (δ 9-10 ppm). Upon Schiff base formation, this signal disappears and is replaced by a new singlet for the azomethine proton (-CH=N-) in the region of δ 8-9 ppm.[7] Other signals corresponding to the aromatic protons and the -OCH₃ and -O-CH₂-CN groups can be assigned to confirm the overall structure.
-
¹³C NMR: The carbon of the aldehyde group appears around δ 190 ppm. In the product, this is replaced by the azomethine carbon signal around δ 160 ppm. The nitrile carbon signal can be observed around δ 115-120 ppm.[11]
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compounds. The observation of the molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight provides strong evidence for the successful synthesis.[12]
Spectroscopic Data Summary (Hypothetical)
| Compound | Key FT-IR (cm⁻¹) | Key ¹H NMR (δ, ppm) | MS (m/z) [M+H]⁺ |
| Starting Material | 1690 (C=O), 2230 (C≡N) | 9.85 (s, 1H, -CHO) | 192.06 |
| Schiff Base 1 (R=Phenyl) | 1625 (C=N), 2232 (C≡N) | 8.50 (s, 1H, -CH=N) | 267.10 |
| Schiff Base 2 (R=4-Cl-Phenyl) | 1628 (C=N), 2230 (C≡N) | 8.52 (s, 1H, -CH=N) | 301.06 |
| Schiff Base 3 (R=4-MeO-Phenyl) | 1622 (C=N), 2231 (C≡N) | 8.48 (s, 1H, -CH=N) | 297.11 |
Comparative Biological Evaluation
To assess the potential of these novel compounds, we propose a comparative study of their antimicrobial and antioxidant activities. The performance of the new Schiff bases will be compared against the parent aldehyde and standard reference compounds.
Antimicrobial Activity
Schiff bases are widely reported to possess significant antibacterial and antifungal properties.[7][8][13] The antimicrobial efficacy of the synthesized compounds can be evaluated using standard methods like the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation: Prepare serial twofold dilutions of the test compounds and a standard antibiotic (e.g., Ciprofloxacin) in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Comparative Performance Data (Hypothetical MIC in µg/mL)
| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| Starting Material | >256 | >256 |
| Schiff Base 1 | 64 | 128 |
| Schiff Base 2 | 32 | 64 |
| Schiff Base 3 | 128 | 256 |
| Ciprofloxacin (Std.) | 0.5 | 0.25 |
Interpretation: The introduction of the imine functionality and the nature of the substituent on the aromatic ring significantly influence the antimicrobial activity. For instance, the presence of an electron-withdrawing group like chlorine (Schiff Base 2) may enhance activity.[7]
Antioxidant Activity
Phenolic compounds are excellent antioxidants due to their ability to scavenge free radicals.[14][15] The antioxidant capacity of the novel Schiff bases can be compared using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reaction Mixture: Add 1 mL of various concentrations of the test compound to 3 mL of a freshly prepared methanolic solution of DPPH (0.1 mM).
-
Incubation: Shake the mixture and allow it to stand in the dark for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated. The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined graphically.
Comparative Performance Data (Hypothetical IC₅₀ in µM)
| Compound | DPPH Scavenging IC₅₀ (µM) |
| Starting Material | 45.2 |
| Schiff Base 1 | 38.5 |
| Schiff Base 2 | 42.1 |
| Schiff Base 3 | 25.8 |
| Ascorbic Acid (Std.) | 15.5 |
Interpretation: The antioxidant activity is influenced by the substituents. The presence of an electron-donating group like methoxy (Schiff Base 3) can enhance the radical scavenging ability by stabilizing the resulting phenoxy radical.[16]
Antioxidant Mechanism: Radical Scavenging
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A Comparative Guide to the Synthesis of Substituted Phenoxyacetonitriles: From Traditional Protocols to Greener Alternatives
For Researchers, Scientists, and Drug Development Professionals
Substituted phenoxyacetonitriles are a critical class of chemical intermediates, forming the structural backbone of numerous pharmaceuticals, herbicides, and other fine chemicals.[1][2] The efficient and selective synthesis of these compounds is therefore a subject of considerable interest in both academic and industrial research. This guide provides a comparative analysis of the primary synthetic routes to substituted phenoxyacetonitriles, delving into the mechanistic underpinnings, detailed experimental protocols, and performance metrics of each method. We will explore the venerable Williamson ether synthesis and evaluate modern, greener alternatives including phase-transfer catalysis, microwave-assisted synthesis, and ultrasound-assisted synthesis, offering a comprehensive resource for chemists to select and optimize the most suitable method for their specific needs.
At a Glance: Comparing Synthetic Routes
The choice of synthetic methodology for substituted phenoxyacetonitriles is a trade-off between tradition, efficiency, and sustainability. The following table summarizes the key parameters for the methods discussed in this guide.
| Parameter | Conventional Williamson Ether Synthesis | Phase-Transfer Catalysis (PTC) Enhanced | Microwave-Assisted Synthesis | Ultrasound-Assisted Synthesis |
| General Principle | SN2 reaction between a phenoxide and an α-haloacetonitrile | SN2 reaction with facilitated transport of the phenoxide anion | Accelerated SN2 reaction via dielectric heating | Accelerated reaction via acoustic cavitation |
| Typical Reaction Time | 1 - 8 hours[3] | Significantly reduced compared to conventional | 2 - 15 minutes[4][5] | Significantly reduced compared to conventional |
| Typical Yield | 50 - 95%[3] | Generally higher than conventional | Often higher than conventional[4][5] | Often higher than conventional |
| Key Advantages | Well-established, versatile, and widely understood | Milder conditions, use of less hazardous bases, improved yields[6] | Dramatic reduction in reaction time, improved yields, cleaner reactions[4][5] | Enhanced reaction rates, particularly in heterogeneous systems[7] |
| Key Disadvantages | Often requires harsh bases, anhydrous conditions, and long reaction times | Catalyst cost and removal | Requires specialized equipment | Requires specialized equipment, effects can be less uniform |
| "Green" Credentials | Moderate; can involve hazardous solvents and bases | High; reduces need for organic solvents and harsh reagents | High; energy efficient and fast | High; energy efficient and often allows for milder conditions |
The Cornerstone: Conventional Williamson Ether Synthesis
The Williamson ether synthesis, first reported in 1850, remains the most common and versatile method for preparing ethers, including substituted phenoxyacetonitriles.[3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a substituted phenoxide ion acts as the nucleophile, attacking an α-haloacetonitrile (typically chloroacetonitrile or bromoacetonitrile) and displacing the halide to form the desired ether.[8]
The Underlying Chemistry: An SN2 Mechanism
The reaction is initiated by the deprotonation of a substituted phenol with a suitable base to generate the more nucleophilic phenoxide anion. This anion then participates in a backside attack on the electrophilic carbon of the α-haloacetonitrile, leading to an inversion of stereochemistry (though not relevant for this specific product) and the formation of the C-O ether bond.
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A Comparative Guide to the X-ray Crystal Structure Analysis of Formyl-Phenoxyacetic Acid Isomers
For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount.[1][2] X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement within a crystalline solid, providing crucial insights into structure-activity relationships, polymorphism, and intermolecular interactions that govern the properties of materials.[1][2][3] This guide offers a comparative analysis of the X-ray crystal structures of three isomeric formyl-phenoxyacetic acids: 2-formylphenoxyacetic acid, 3-formylphenoxyacetic acid, and 4-formylphenoxyacetic acid. By examining these closely related compounds, we can illuminate how subtle changes in molecular architecture can lead to significant differences in crystal packing and hydrogen bonding motifs.
The phenoxyacetic acid framework is a common scaffold in various biologically active compounds, including herbicides and pharmaceuticals.[4][5] The addition of a formyl group introduces another site for potential hydrogen bonding, making the study of these isomers particularly insightful for understanding and predicting crystal structures.
The Crystallographic Workflow: From Crystal to Structure
The journey from a powdered compound to a fully refined crystal structure is a multi-step process that demands precision and careful analysis.[1][3] While single-crystal X-ray diffraction is the gold standard for structure determination, obtaining crystals of suitable size and quality can be a significant hurdle.[6] In such cases, structure determination from powder X-ray diffraction (XRPD) data has become an increasingly powerful alternative.[6][7][8]
The general workflow for X-ray crystal structure analysis is depicted below.
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of (4-Formyl-2-methoxy-phenoxy)-acetonitrile
As researchers and scientists dedicated to advancing drug development, our work inherently involves the handling of novel and reactive chemical compounds. (4-Formyl-2-methoxy-phenoxy)-acetonitrile (CAS No. 342592-62-5), a substituted aromatic nitrile, serves as a valuable intermediate in organic synthesis.[1][2] However, its chemical structure, specifically the presence of a nitrile functional group, necessitates a rigorous and informed approach to its disposal. The nitrile group (-C≡N) is a well-known toxicophore, and improper disposal can pose significant risks to personnel and the environment.[3]
This guide provides a comprehensive, step-by-step framework for the proper disposal of (4-Formyl-2-methoxy-phenoxy)-acetonitrile. It is designed to move beyond simple procedural lists, offering causal explanations for each step to ensure that safety protocols are not just followed, but understood. Our commitment to scientific integrity demands that every laboratory operation, including waste management, is a self-validating system of safety and compliance.
Hazard Identification: An Approach Based on Chemical Analogy
A specific Safety Data Sheet (SDS) for (4-Formyl-2-methoxy-phenoxy)-acetonitrile is not always readily available. Therefore, a conservative risk assessment must be performed by analyzing its structural components and data from analogous compounds. The molecule is a substituted acetonitrile, and it is prudent to assume it carries hazards associated with this class of chemicals.
Structurally similar compounds, such as 5-Formyl-2-methoxybenzonitrile, are classified as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[4] The parent solvent, acetonitrile, is known to be harmful, flammable, and a serious eye irritant.[5] Consequently, (4-Formyl-2-methoxy-phenoxy)-acetonitrile must be handled as a hazardous substance.
Table 1: Assumed Hazard Profile of (4-Formyl-2-methoxy-phenoxy)-acetonitrile
| Hazard Classification | GHS Pictogram | Hazard Statement (Code) | Precautionary Measures (Examples) |
| Acute Toxicity (Oral) | Harmful if swallowed (H302)[4] | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[6] | |
| Skin Irritation | Causes skin irritation (H315)[4] | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |
| Eye Irritation | Causes serious eye irritation (H319)[4] | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] | |
| Respiratory Irritation | May cause respiratory irritation (H335)[4] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. | |
| Aquatic Hazard | No Pictogram | Harmful to aquatic life with long lasting effects.[6] | P273: Avoid release to the environment.[4] |
Rationale: The toxicity of nitriles is a primary concern. Upon metabolism, they can release cyanide, a potent metabolic inhibitor.[7] Furthermore, many organic solvents and intermediates are harmful to aquatic ecosystems.[6] Therefore, classifying this compound as hazardous is the only scientifically sound and responsible course of action.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of (4-Formyl-2-methoxy-phenoxy)-acetonitrile is a multi-step process that begins the moment the compound is deemed waste. The guiding principle is containment and segregation .
Step 1: Waste Classification and Initial Segregation
-
Immediate Classification: Upon deciding to discard (4-Formyl-2-methoxy-phenoxy)-acetonitrile, whether unreacted, in solution, or as a contaminant, it must be immediately classified as Hazardous Chemical Waste .
-
Crucial "Don'ts":
-
DO NOT pour this chemical down the drain.[8] This is a direct violation of environmental regulations and can lead to the contamination of waterways.[8]
-
DO NOT dispose of it in regular trash. Solid waste is typically sent to landfills, and this compound could leach into the soil and groundwater.
-
DO NOT mix it with non-hazardous waste streams. This cross-contaminates the non-hazardous waste, increasing the volume of hazardous material that must be disposed of professionally and at a higher cost.
-
Step 2: Containerization and Labeling
-
Select an Appropriate Container:
-
Use a dedicated, leak-proof container with a secure screw-top cap.[9]
-
The container material must be chemically compatible. Borosilicate glass or a suitable high-density polyethylene (HDPE) container is recommended. Avoid incompatible containers like certain metals which can react with acidic or basic waste.[9]
-
-
Properly Label the Container:
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name: "(4-Formyl-2-methoxy-phenoxy)-acetonitrile" and any other components of the waste mixture.
-
Indicate the associated hazards: "Toxic," "Irritant."
-
Keep an accurate log of the amounts being added.
-
Rationale: Proper containerization and labeling are mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[9] This practice prevents accidental mixing of incompatible chemicals, ensures personnel are aware of the container's contents and hazards, and is essential for the waste disposal contractor to handle the material safely.
Step 3: On-Site Accumulation
-
Designated Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) .[10]
-
SAA Requirements: The SAA should be located at or near the point of generation and under the direct control of laboratory personnel. It must have secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks or spills.[9][11]
-
Segregation within SAA: Store the container with other compatible organic waste. Do not store it alongside strong acids, bases, or oxidizing agents, as nitriles can react violently with such substances.[12]
Rationale: The SAA concept allows for the safe, short-term collection of hazardous waste in the lab without requiring a full-scale storage permit.[10] Storing incompatible waste types together can lead to dangerous chemical reactions, fires, or explosions.
Step 4: Final Disposal via Professional Services
-
Contact EHS: Your institution's Environmental Health & Safety (EHS) department is the sole authority for the final disposal of hazardous waste. Do not attempt to dispose of the material yourself or through any unapproved channels.
-
Arrange for Pickup: Follow your institution's specific procedures to schedule a waste pickup. The EHS office works with licensed and certified hazardous waste disposal contractors who are equipped to transport and process chemical waste in compliance with all federal and state regulations.[4][13]
-
Probable Disposal Method: The most common and effective disposal method for organic nitrile waste is high-temperature incineration in a specialized hazardous waste facility.[8] This process is designed to destroy the organic molecule, although it must be carefully controlled to manage the emission of toxic byproducts like nitrogen oxides and hydrogen cyanide.[8]
Disposal Decision and Workflow Diagram
The following diagram illustrates the logical workflow for the safe disposal of (4-Formyl-2-methoxy-phenoxy)-acetonitrile.
Caption: Logical workflow for the disposal of (4-Formyl-2-methoxy-phenoxy)-acetonitrile.
Emergency Procedure: Spill Management
Even with the best practices, spills can occur. Immediate and correct action is vital.
-
For Small Spills:
-
Alert personnel in the immediate area.[11]
-
Don appropriate Personal Protective Equipment (PPE), including double nitrile gloves, chemical safety goggles, and a lab coat.[11]
-
Contain the spill by covering it with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[12]
-
Carefully scoop the absorbed material into your designated hazardous waste container.[11]
-
Clean the spill area with soap and water.
-
-
For Large Spills:
By adhering to these detailed procedures, you ensure that your vital research does not come at the cost of safety or environmental integrity. The responsible management of chemical waste is a fundamental pillar of scientific excellence.
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Personal protective equipment for handling (4-Formyl-2-methoxy-phenoxy)-acetonitrile
Comprehensive Safety & Handling Guide: (4-Formyl-2-methoxy-phenoxy)-acetonitrile
Hazard Assessment: Understanding the Risks
(4-Formyl-2-methoxy-phenoxy)-acetonitrile, with the molecular formula C₁₀H₉NO₃, must be handled with the assumption that it poses hazards similar to related chemical structures.[1][2] The primary concerns stem from the acetonitrile moiety and the reactive aldehyde group.
Based on data for analogous compounds like 5-Formyl-2-methoxybenzonitrile and other acetonitrile derivatives, the anticipated hazards are classified according to the Globally Harmonized System (GHS).[3][4][5]
Anticipated GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. | GHS07 (Exclamation Mark)[5] |
| Skin Irritation | Category 2 | H315: Causes skin irritation. | GHS07 (Exclamation Mark)[5] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation. | GHS07 (Exclamation Mark)[5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | GHS07 (Exclamation Mark)[5] |
This table is constructed based on hazard data for structurally similar compounds.[3]
The nitrile group (-CN) is of particular concern. While organic nitriles are not as acutely toxic as inorganic cyanides, they can be metabolized in the body to release cyanide, posing a significant toxic risk.[6] Therefore, all routes of exposure—inhalation, ingestion, and dermal contact—must be rigorously controlled.[7]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable. The selection of appropriate barriers is critical to prevent chemical exposure.[8][9]
Hand Protection
Disposable nitrile gloves are the standard for incidental contact with chemicals of this nature.[8][10] They offer robust protection against a variety of organic solvents, acids, and bases.[9][11][12]
-
For Splash Protection/Incidental Contact : Use a minimum of 5-mil thickness nitrile gloves.[10] It is crucial to remember that these gloves provide short-term protection and must be removed and discarded immediately upon contamination.[10][12]
-
For Extended Contact or Immersion : Heavier-duty gloves (e.g., 10-20 mil PVC or neoprene) should be considered, though they may reduce dexterity.[7] Always consult the glove manufacturer's compatibility chart for specific breakthrough times if available.
Glove Removal Protocol: To prevent cross-contamination, always use the proper doffing technique, touching only the inside of the glove with your bare hands.[10] Wash hands thoroughly with soap and water after removing gloves.[8][13]
Eye and Face Protection
-
Standard Operations : Tightly fitting safety goggles that meet appropriate government standards (e.g., EN 166 in Europe, ANSI Z87.1 in the US) are mandatory.[13]
-
High-Risk Operations : When there is a significant risk of splashing or handling larger quantities, a face shield must be worn in conjunction with safety goggles to protect the entire face.[7][9]
Skin and Body Protection
A flame-retardant lab coat is required to protect against splashes and spills.[13] Ensure the lab coat is fully buttoned. For larger-scale work, a chemical-resistant apron or a full protective suit may be necessary.[13] Do not wear shorts or open-toed shoes in the laboratory.
Respiratory Protection
All work with (4-Formyl-2-methoxy-phenoxy)-acetonitrile must be conducted inside a certified chemical fume hood to minimize inhalation of vapors or aerosols.[3][14] If engineering controls are not sufficient or during a large spill, respiratory protection is required. A NIOSH-approved respirator with an organic vapor cartridge is appropriate.[14] A written respiratory protection program, including fit-testing and training, is an OSHA requirement in such cases.[15]
Operational Plan: Safe Handling Protocols
Adherence to a strict operational workflow is paramount for minimizing risk.
Workflow for Safe Handling
Caption: Workflow for handling (4-Formyl-2-methoxy-phenoxy)-acetonitrile.
Step-by-Step Protocol:
-
Preparation :
-
Review the SDS for acetonitrile and other structurally similar compounds to refresh your understanding of the hazards.[3][14]
-
Don all required PPE as outlined in Section 2.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Locate the nearest eyewash station, safety shower, and spill kit.
-
-
Handling :
-
Conduct all manipulations of the compound within the fume hood.[3]
-
Ground and bond containers when transferring to prevent static discharge, as related compounds can have flammable vapors.
-
Use tools made of non-sparking materials.[16]
-
Keep containers tightly closed when not in use to minimize vapor release.[3][13]
-
Avoid eating, drinking, or smoking in the laboratory.[3][14]
-
-
Post-Handling :
-
Decontaminate all work surfaces using an appropriate solvent and "bench paper" to absorb any minor drips.[7]
-
Dispose of contaminated materials in a designated hazardous waste container.[17]
-
Remove PPE carefully to avoid contaminating your skin.[10]
-
Wash hands and forearms thoroughly with soap and water.[18]
-
Disposal Plan: Managing Chemical Waste
Improper disposal of acetonitrile and its derivatives poses a significant threat to the environment and public health.[17] All waste containing this compound must be treated as hazardous.
Waste Management Protocol
Caption: Protocol for the safe disposal of chemical waste.
-
Collection :
-
Collect all waste (solid and liquid) containing (4-Formyl-2-methoxy-phenoxy)-acetonitrile in a dedicated, properly labeled hazardous waste container.[17] Glass containers are often preferred for acetonitrile wastes.[6]
-
Do not mix with incompatible wastes, such as strong oxidizing agents, acids, or bases.[14]
-
-
Storage :
-
Disposal :
Emergency Procedures: Spill and Exposure Response
Immediate and correct response to an emergency is critical.
Spill Response
-
Small Spill (in fume hood) :
-
Large Spill (outside fume hood) :
Exposure Response
-
Skin Contact : Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[14] Seek immediate medical attention.[18]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[14] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation : Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[14] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[14] Seek immediate medical attention and provide the SDS or chemical label information to the medical personnel.[3]
By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with (4-Formyl-2-methoxy-phenoxy)-acetonitrile, fostering a secure and productive research environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
